molecular formula C15H30N4 B1423179 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine CAS No. 1629218-99-0

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Cat. No.: B1423179
CAS No.: 1629218-99-0
M. Wt: 266.43 g/mol
InChI Key: VVNRVKMOTTTYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a useful research compound. Its molecular formula is C15H30N4 and its molecular weight is 266.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRVKMOTTTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629218-99-0
Record name 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An Examination of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine: A Research Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. Extensive searches of scientific literature, patent databases, and chemical repositories for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine (CAS Number: 1629218-99-0) have revealed a significant scarcity of in-depth technical data. This compound appears to be a specialized research intermediate with limited publicly available characterization. Therefore, this guide will transparently present the available information and highlight areas where data is currently absent. The content herein is based on information from chemical suppliers and general chemical principles, rather than peer-reviewed pharmacological or analytical studies.

Introduction

This compound is a complex heterocyclic amine that has garnered interest within the realm of medicinal chemistry. Its molecular architecture, featuring a central piperazine ring linked to two piperidine moieties, suggests its potential as a scaffold for the development of novel therapeutic agents. Chemical supplier information indicates its primary application as a key intermediate in the synthesis of compounds targeting neurological disorders.[1] The presence of multiple basic nitrogen atoms suggests that this molecule can be protonated at physiological pH, influencing its solubility, distribution, and potential interactions with biological targets.

Chemical and Physical Properties

Structure and Identification

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
Synonym 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine[1]
CAS Number 1629218-99-0[1]
Molecular Formula C₁₅H₃₀N₄[1]
Molecular Weight 266.43 g/mol [1]
PubChem ID 53384439[1]
Physicochemical Characteristics

The available physicochemical data is limited to that provided by chemical suppliers.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to light yellow crystalline powder[1]
Purity ≥ 98% (by GC)[1]
Storage Conditions 2 - 8 °C[1]
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis and Characterization

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not publicly available. The synthesis of structurally similar compounds often involves reductive amination or nucleophilic substitution reactions. A plausible, though unverified, synthetic route could involve the reaction of 1-methyl-4-(4-piperidyl)piperazine with a protected 4-piperidone, followed by deprotection and subsequent reaction.

Analytical Characterization

Detailed analytical data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy for this specific compound are not available in public databases. For quality control, gas chromatography (GC) is cited by suppliers as the method for purity assessment.[1]

Pharmacological Profile (Hypothesized)

Disclaimer: The following section is speculative and based on the structural features of the molecule and its stated use as an intermediate for neuropharmacological agents. There is currently no direct experimental evidence to support these hypotheses.

The presence of the piperazine and piperidine moieties, which are common pharmacophores in centrally active agents, suggests that this compound could interact with various neurotransmitter receptors.

Caption: Hypothesized potential biological targets based on structural motifs.

Applications in Drug Discovery

As an intermediate, this compound serves as a foundational building block. Its utility lies in its potential for chemical modification at the secondary amine of the second piperidine ring, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery campaigns.

G Start This compound Step1 Functionalization at secondary amine Start->Step1 Step2 Synthesis of diverse compound library Step1->Step2 Step3 Screening for biological activity Step2->Step3 End Lead compound identification Step3->End

Caption: Conceptual workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel therapeutics, particularly for neurological disorders. However, a comprehensive understanding of its basic properties, pharmacology, and toxicology is hampered by the lack of publicly available scientific data. Further research and publication of its characterization and biological activity are necessary to fully elucidate its potential in drug development.

References

A Comprehensive Technical Guide to the Structural Elucidation of 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule at the nexus of this guide, 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine, represents a complex N-heterocyclic scaffold. Such compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of therapeutic agents, particularly those targeting the central nervous system. Its intricate assembly of three interconnected saturated rings necessitates a multi-faceted analytical approach to unequivocally confirm its covalent structure and stereochemistry. This guide provides an in-depth, experience-driven walkthrough of the logical and methodological framework for the complete structural elucidation of this molecule, moving beyond a mere recitation of techniques to explore the strategic reasoning behind their application.

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to engaging in detailed structural analysis, the fundamental properties of the synthesized compound must be established. This initial phase serves as a crucial checkpoint to validate the molecular formula and assess the purity of the sample, which is paramount for the reliability of subsequent spectroscopic data.

Mass Spectrometry: The First Glimpse into Molecular Mass

Electrospray Ionization Mass Spectrometry (ESI-MS) is the initial and indispensable tool for determining the molecular weight of the analyte. Given the presence of multiple basic nitrogen atoms, 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine is readily protonated, making it ideally suited for positive-ion mode ESI-MS.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile, with the addition of 0.1% formic acid to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed.

  • Ionization: The sample is introduced into the ESI source.

  • Data Acquisition: The instrument is set to positive-ion mode, and a full scan is acquired over a relevant m/z range (e.g., 100-500).

Expected Outcome: The primary expectation is the observation of the protonated molecular ion, [M+H]⁺. For a molecular formula of C₁₅H₃₀N₄, the theoretical monoisotopic mass is 266.2465. Therefore, the high-resolution mass spectrum should exhibit a prominent ion at m/z 267.2543. The high accuracy of this measurement (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data
Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₁₅H₃₁N₄⁺267.2543
[M+Na]⁺C₁₅H₃₀N₄Na⁺289.2363

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A suite of 1D and 2D NMR experiments is required to assemble the structural puzzle of 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine.

Causality in Experimental Design: A Stepwise Approach

The logical flow of NMR experiments is designed to build a comprehensive picture of the molecule. We begin with one-dimensional experiments to identify the different types of protons and carbons and their immediate electronic environments. Subsequently, two-dimensional experiments are employed to establish the connectivity between these atoms.

dot

G cluster_workflow NMR Elucidation Workflow 1D_H ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) 1D_H->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) 1D_H->HSQC 1D_C ¹³C NMR & DEPT (Carbon Environments & Types) 1D_C->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Identifying the Proton Environments

The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons in each environment), and the multiplicity (splitting pattern, which reveals adjacent protons).

Predicted ¹H NMR Spectrum: Based on the structure of 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine, we can predict the approximate chemical shifts and multiplicities of the various protons. The spectrum will be complex due to the overlapping signals of the many methylene (-CH₂) groups in the piperidine and piperazine rings.

Table 2: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Chemical Shift
N-CH₃ (piperazine)~2.2-2.3Singlet3HElectron-withdrawing effect of the nitrogen atom.
Piperazine ring protons~2.4-2.7Multiplets8HProtons on a saturated heterocyclic ring adjacent to nitrogen.
Piperidine ring protons (axial & equatorial)~1.2-1.9Multiplets8HTypical range for methylene groups in a cyclohexane-like ring.
Bipiperidine ring protons (axial & equatorial)~1.5-2.8Multiplets8HBroader range due to the influence of two nitrogen atoms.
Methine proton (CH)~2.5-2.9Multiplet1HDeshielded by adjacent nitrogen atoms.
N-H (piperidine)Broad singlet1HVariable chemical shift, dependent on solvent and concentration.
¹³C NMR and DEPT Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Table 3: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135 PhaseRationale for Chemical Shift
N-CH₃ (piperazine)~46PositiveTypical shift for a methyl group attached to a nitrogen.
Piperazine ring carbons~50-55NegativeCarbons in a saturated N-heterocycle.
Piperidine ring carbons~25-45NegativeAliphatic carbons in a saturated ring.
Bipiperidine ring carbons~30-60Negative/Positive (CH)Broader range due to varied substitution.
Methine carbon (CH)~60-65PositiveCarbon at the junction of three rings, deshielded by nitrogens.
2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this molecule, COSY would be instrumental in tracing the connectivity within each of the three rings, confirming the presence of the piperidine and piperazine spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between:

  • The N-CH₃ protons and the carbons of the piperazine ring.

  • The protons on one piperidine ring and the carbons of the connecting piperidine ring.

  • The protons on the piperazine ring and the methine carbon of the central piperidine ring.

dot

G cluster_hmbc Key HMBC Correlations N_CH3 N-CH₃ Protons Pipz_C Piperazine Carbons N_CH3->Pipz_C 2-3 bonds Pip1_H Piperidine-1 Protons Pip2_C Piperidine-2 Carbons Pip1_H->Pip2_C 2-3 bonds Pipz_H Piperazine Protons Methine_C Methine Carbon Pipz_H->Methine_C 2-3 bonds

Caption: Expected key long-range correlations in the HMBC spectrum.

Tandem Mass Spectrometry (MS/MS): Probing the Fragmentation Pathways

While high-resolution MS confirms the elemental composition, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

Experimental Protocol: ESI-MS/MS

  • Precursor Ion Selection: The [M+H]⁺ ion (m/z 267.25) is isolated in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): The isolated ions are subjected to collisions with an inert gas (e.g., argon or nitrogen), causing them to fragment.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathways: The fragmentation of N-heterocyclic compounds is often characterized by cleavages of the ring systems. For 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine, the following fragmentation pathways are plausible:

  • Cleavage of the piperazine ring: This could lead to the loss of substructures related to N-methylpiperazine.

  • Cleavage of the piperidine rings: Fragmentation within the bipiperidine moiety would generate characteristic ions.

  • Loss of the N-methyl group: A loss of 15 Da (CH₃) is a common fragmentation pathway for N-methylated amines.

The observed fragmentation pattern would provide further confidence in the proposed structure by confirming the presence and connectivity of the constituent rings.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of a complex molecule like 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine is a process of building a self-validating case. High-resolution mass spectrometry provides the elemental formula. A comprehensive suite of NMR experiments then maps out the atomic connectivity in a stepwise and logical manner, with each experiment cross-validating the others. Finally, tandem mass spectrometry offers corroborating evidence of the key structural motifs. This integrated analytical workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for advancing molecules in the drug development pipeline.

An In-depth Technical Guide to 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine (CAS 1629218-99-0): A Key Intermediate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine (CAS No. 1629218-99-0) is a complex heterocyclic amine that has garnered significant interest not for its direct biological activity, but as a pivotal intermediate in the synthesis of advanced pharmaceutical agents.[1] Its intricate scaffold, featuring linked piperidine and piperazine rings, serves as a crucial building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, a plausible synthetic route, and its critical role in the production of the atypical antipsychotic drug, Cariprazine. The pharmacological context of Cariprazine will be explored in-depth to illuminate the structural importance of the this compound moiety.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are essential for its handling, reaction optimization, and quality control in a research and development setting.

Structure:

IUPAC Name: 4-(4-methylpiperazin-1-yl)-1,4'-bipiperidine

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1629218-99-0[1][2]
Molecular Formula C₁₅H₃₀N₄[1][2]
Molecular Weight 266.43 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Purity ≥ 98% (by GC)[1]
Storage Conditions 2-8°C Refrigerator[1]
Synonyms 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine[1][2]

Role as a Pharmaceutical Intermediate: The Synthesis of Cariprazine

The primary significance of this compound lies in its function as a precursor to Cariprazine (Vraylar®), a potent antipsychotic agent.[3][4] The structural core of this intermediate is integral to the final drug's ability to interact with key neurological receptors. Below is a plausible, multi-step synthetic pathway illustrating its incorporation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Not shown in detail - Further elaboration to Cariprazine A N-Boc-piperidin-4-one C Intermediate Compound (N-Boc protected) A->C Reducing Agent (e.g., NaBH(OAc)₃) B N-methylpiperazine B->C D 1-Methyl-4-(piperidin-4-yl)piperazine C->D Acidic Conditions (e.g., HCl in Methanol) E This compound (Target Intermediate) D->E Reaction with another piperidine derivative F Cariprazine (Final API) E->F Coupling Reaction

Caption: Synthetic workflow for the formation of the target intermediate.

Exemplary Synthetic Protocol

This protocol is a synthesized representation based on established chemical principles for similar structures.

Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-1,4'-bipiperidine-1'-carboxylate

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane, add N-methylpiperazine (1.1 equivalents).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirred mixture at room temperature. The causality for choosing a mild reducing agent like STAB is to prevent over-reduction of the ketone and to ensure compatibility with the Boc-protecting group.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine (CAS 1629218-99-0)

  • Deprotection: Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.

  • Acidification: Add a solution of hydrochloric acid in methanol dropwise to the solution. The acidic environment serves to cleave the tert-butyloxycarbonyl (Boc) protecting group, revealing the secondary amine on the piperidine ring, which is necessary for subsequent reactions. This step must be self-validating by ensuring complete removal of the Boc group, typically confirmed by the disappearance of the corresponding mass peak in LC-MS.

  • Isolation: Stir the reaction mixture at room temperature. The hydrochloride salt of the product may precipitate. The free base can be obtained by neutralizing the salt with a base and extracting the product into an organic solvent.

  • Purification: The resulting free base, this compound, can be purified by column chromatography or crystallization to achieve the desired purity for its use in the final synthesis step of Cariprazine.

Mechanism of Action: The Contribution of the Intermediate's Structure to Cariprazine's Pharmacology

While this compound is not the active pharmacological entity, its structure forms a significant portion of the Cariprazine molecule, which has a complex and unique mechanism of action. Cariprazine's efficacy is thought to be mediated through its activity as a partial agonist at central dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors, as well as an antagonist at serotonin 5-HT₂ₐ receptors.[2][5][6]

The bipiperidine-piperazine scaffold provided by the intermediate is crucial for orienting the dichlorophenyl moiety of Cariprazine correctly within the binding pockets of these receptors. This precise spatial arrangement is what dictates the compound's high affinity and intrinsic activity.

Cariprazine's Receptor Binding Profile and Signaling

Cariprazine exhibits a notably high affinity for the dopamine D₃ receptor, with a preference over the D₂ receptor.[7][8][9] This D₃-preferring profile is unique among many atypical antipsychotics and is believed to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[1][5][8]

Table 2: Receptor Binding Affinities (Ki, nM) of Cariprazine

ReceptorKi (nM)Source(s)
Dopamine D₃ 0.085[10]
Dopamine D₂ 0.49 (D₂L), 0.69 (D₂S)[10]
Serotonin 5-HT₁ₐ 2.6[10]
Serotonin 5-HT₂ₐ 18.8[10]
Serotonin 5-HT₂ₑ 0.58[10]
Serotonin 5-HT₂C 134[10]

Signaling Pathway Diagram

Cariprazine_MoA cluster_D3 Dopamine D3 Receptor cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor D3 D3 Receptor D3_Effect Modulation of Cognition & Mood (Negative Symptoms) D3->D3_Effect High Affinity Partial Agonism D2 D2 Receptor D2_Effect Reduction of Positive Symptoms (e.g., Psychosis) D2->D2_Effect Partial Agonism HT1A 5-HT1A Receptor HT1A_Effect Anxiolytic & Antidepressant Effects HT1A->HT1A_Effect Partial Agonism Cariprazine Cariprazine Cariprazine->D3 Cariprazine->D2 Cariprazine->HT1A

Caption: Cariprazine's multi-receptor mechanism of action.

Key Experimental Protocol: In Vivo Receptor Occupancy via PET

To validate the mechanism of action and determine appropriate clinical dosing, Positron Emission Tomography (PET) is a critical experimental technique. This protocol outlines the methodology used in non-human primate and human studies to determine the in vivo receptor occupancy of Cariprazine.[7][11][12]

PET Study Workflow Diagram

PET_Workflow cluster_prep Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis A Subject Preparation (Human or NHP) B Radioligand Synthesis (e.g., [11C]-(+)-PHNO for D3/D2) C Baseline PET Scan (Pre-drug administration) D Administer Cariprazine (Varying Doses) C->D E Post-Dose PET Scan (After drug equilibration) D->E F Image Reconstruction & Kinetic Modeling E->F G Calculate Binding Potential (BP_ND) F->G H Determine Receptor Occupancy (%) G->H I Correlate with Plasma Drug Concentration (EC50) H->I

Caption: Workflow for a receptor occupancy PET study.

Step-by-Step Methodology
  • Subject Selection and Preparation: Recruit subjects (e.g., patients with schizophrenia or healthy volunteers for human studies; specific pathogen-free monkeys for non-human primate studies) who meet all inclusion and exclusion criteria.[12][13] Subjects are typically fasted before the scan.

  • Radioligand Selection: Choose a suitable radioligand with known affinity for the target receptors. For D₃/D₂ receptors, [¹¹C]-(+)-PHNO is a preferred ligand due to its D₃ preference.[8][12] For 5-HT₁ₐ receptors, [¹¹C]WAY-100635 is commonly used.[11]

  • Baseline Scan: Perform an initial PET scan following the injection of the radioligand to determine the baseline receptor availability (binding potential, BPₙₖ) in the absence of Cariprazine.

  • Drug Administration: Administer a single dose of Cariprazine. In dose-occupancy studies, different cohorts of subjects receive different doses (e.g., 1 mg, 3 mg, 12 mg).[8][12]

  • Post-Dose Scan: After allowing sufficient time for Cariprazine to reach and equilibrate with brain tissue, perform a second PET scan with the same radioligand.

  • Data Acquisition and Analysis: Acquire dynamic PET data over 90-120 minutes. Reconstruct the images and define regions of interest (ROIs) corresponding to receptor-rich areas (e.g., striatum for D₂/D₃, raphe nuclei for 5-HT₁ₐ).[7][11]

  • Occupancy Calculation: The receptor occupancy (Occ) is calculated for each ROI using the formula: Occ (%) = 100 * (BPₙₖ_baseline - BPₙₖ_postdose) / BPₙₖ_baseline This calculation provides a quantitative measure of how much the drug is engaging its target at a specific dose.

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate the calculated receptor occupancy with plasma concentrations of Cariprazine and its active metabolites to determine the EC₅₀ (the plasma concentration required to achieve 50% receptor occupancy).[8]

Table 3: Cariprazine Receptor Occupancy in Humans (15-day dosing)

Dose (mg/day)Mean D₃ Occupancy (%)Mean D₂ Occupancy (%)Source(s)
1 76%45%[8][12]
3 92%79%[8][14]
12 ~100%~100%[8][12]

These self-validating studies confirm Cariprazine's dose-dependent and preferential binding to D₃ receptors at lower clinical doses in the living human brain.

Conclusion

This compound is a compound of significant interest to the pharmaceutical sciences, not as a therapeutic agent itself, but as a sophisticated and essential building block. Its structure is a testament to the principles of medicinal chemistry, where complex scaffolds are designed and synthesized to serve as precursors for drugs with highly specific and potent mechanisms of action. The in-depth analysis of its role in the synthesis of Cariprazine and the subsequent pharmacological profile of the final drug underscores the critical importance of chemical intermediates in modern drug development. The multi-target engagement of Cariprazine, particularly its unique D₃-preferring agonism, is a direct functional outcome of its molecular architecture, an architecture made possible by intermediates like CAS 1629218-99-0.

References

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. While primarily documented as a key chemical intermediate in the synthesis of novel central nervous system (CNS) agents, its structural features—notably the piperazine and piperidine moieties—strongly suggest an inherent pharmacological potential[1]. This guide will deconstruct the compound's architecture to postulate its likely molecular targets, focusing on key neurotransmitter systems. We will explore the structure-activity relationships (SAR) of analogous compounds to build a robust hypothesis. Furthermore, this document details the essential experimental protocols required to empirically validate these hypotheses, providing researchers and drug development professionals with a practical framework for investigating this and similar chemical entities.

Introduction: The Significance of the Piperazine-Piperidine Scaffold

This compound is a heterocyclic compound recognized for its utility as a building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders[1][2]. Its core structure combines a piperazine ring linked to a piperidine ring, a common motif in a vast array of CNS-active drugs. The piperazine moiety is a well-established "privileged scaffold" in pharmacology, known for its ability to interact with a variety of biological targets. Specifically, arylpiperazine derivatives are renowned for their high affinity for dopamine and serotonin receptors[3][4][5].

Given the absence of direct mechanistic studies on this compound, this guide will infer its likely biological activity based on the extensive pharmacology of its core components. The central hypothesis is that this compound acts as a modulator of dopaminergic and serotonergic neurotransmission.

Hypothesized Mechanism of Action: A Dual-Target Hypothesis

The molecular structure of this compound suggests a potential interaction with G-protein coupled receptors (GPCRs), which are the primary targets for many piperazine- and piperidine-containing drugs. The most probable targets are the dopamine D2-like (D2, D3, D4) and serotonin 5-HT1A/5-HT2A receptors, due to the established affinity of the piperazine scaffold for these receptor families[3][6][7][8][9][10].

Interaction with Dopamine Receptors

The piperazine ring can be considered a key pharmacophore that anchors the molecule within the binding pocket of dopamine receptors. The nitrogen atoms of the piperazine can form crucial hydrogen bonds or ionic interactions with acidic residues, such as aspartate, which are highly conserved in the transmembrane domains of D2-like receptors[4]. The 1-methyl group on the piperazine may influence its basicity and lipophilicity, thereby modulating its binding affinity and selectivity. It is hypothesized that this compound itself may act as a low-affinity ligand at D2/D3 receptors, serving as a foundational structure for the synthesis of more potent and selective agents[6][7][10].

Interaction with Serotonin Receptors

Similarly, the arylpiperazine motif is a classic feature of many high-affinity 5-HT1A and 5-HT2A receptor ligands[3][8][9]. Although this compound lacks an aryl group directly attached to the piperazine, the bipiperidyl moiety provides a bulky, lipophilic substituent that can occupy the hydrophobic regions of the serotonin receptor binding pockets. The nitrogen atoms in the structure are critical for forming the charge-charge interactions that are characteristic of ligand binding to these receptors. The overall structure suggests that it could serve as a precursor for compounds with a mixed 5-HT1A/5-HT2A profile, a desirable feature for certain atypical antipsychotics.

The proposed dual-target interaction is visually summarized in the signaling pathway diagram below.

Hypothesized_Signaling_Pathway cluster_D2R Dopamine D2 Receptor Pathway (Gi/o-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ↓ AC->cAMP S1A 5-HT1A Receptor Gi2 Gi/o Protein S1A->Gi2 Agonist Binding AC2 Adenylyl Cyclase Gi2->AC2 Inhibition cAMP2 cAMP ↓ AC2->cAMP2 S2A 5-HT2A Receptor Gq Gq Protein S2A->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Compound 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine Compound->D2R Hypothesized Interaction Compound->S1A Hypothesized Interaction Compound->S2A Hypothesized Interaction Experimental_Workflow Start Start: Compound Synthesis & Purification Binding Tier 1: Radioligand Binding Assays (Determine Ki) Start->Binding Functional Tier 2: Functional Assays ([35S]GTPγS or cAMP) (Determine EC50, Emax) Binding->Functional If Binding (Ki < 10µM) SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Lead Lead Optimization or Tool Compound SAR->Lead

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine represents a novel chemical entity with significant potential for therapeutic development, particularly in the realm of neurological disorders.[1][2] Its unique piperazine-based structure suggests a likelihood of interaction with various biological targets within the central nervous system (CNS).[1][2] This guide provides a comprehensive framework for elucidating the pharmacological profile of this compound. We will delve into the scientific rationale for prioritizing specific therapeutic targets, present detailed, self-validating experimental protocols for target validation, and outline the expected data outputs. Our approach is grounded in the established pharmacology of piperazine derivatives, which are known to modulate neurotransmitter systems and have found utility as antipsychotics, antidepressants, and anxiolytics.[3][4]

Introduction: The Scientific Rationale for Investigating this compound

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile chemical properties and its presence in a multitude of approved drugs.[5][6][7][8] The ability to modify the piperazine ring allows for the fine-tuning of a compound's pharmacological activity, bioavailability, and pharmacokinetic profile.[5] Many piperazine derivatives exert their effects through the monoamine pathway, making them prime candidates for treating CNS disorders.[3][4]

The structure of this compound, with its combination of piperidine and piperazine rings, suggests a high potential for interaction with neurotransmitter receptors.[9] Based on the extensive literature on similar scaffolds, we hypothesize that the primary therapeutic targets for this compound are likely to be within the serotonin and sigma receptor families.

Prioritized Therapeutic Target Families

Serotonin Receptors (5-HT Receptors)

The serotonergic system is a critical regulator of mood, cognition, and behavior. Many successful CNS drugs, including antidepressants and antipsychotics, target serotonin receptors. Piperazine derivatives, in particular, have a well-documented history of interacting with various 5-HT receptor subtypes. For our initial investigation, we will focus on two key subtypes:

  • 5-HT1A Receptor: This receptor is a well-established target for anxiolytic and antidepressant drugs. Agonism at this receptor is associated with a decrease in anxiety and depressive symptoms.

  • 5-HT2A Receptor: Antagonism at this receptor is a key mechanism of action for several atypical antipsychotic drugs, contributing to their efficacy in treating psychosis and improving negative symptoms and cognitive deficits.

Sigma-1 Receptor (S1R)

The Sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, neuronal signaling, and plasticity. It has emerged as a promising target for a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. Several piperidine and piperazine-based compounds have shown high affinity for S1R, acting as either agonists or antagonists.[10]

Experimental Workflows for Target Validation

The following sections provide detailed, step-by-step protocols for validating the interaction of this compound with the prioritized targets.

General Experimental Workflow

The overall strategy for target validation will follow a tiered approach, starting with primary binding assays to establish affinity, followed by functional assays to determine the mode of action, and concluding with cellular assays to confirm activity in a more complex biological system.

G cluster_0 Target Validation Workflow Primary_Binding_Assay Primary Binding Assay (Radioligand Binding) Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Primary_Binding_Assay->Functional_Assay Determine Affinity (Ki) Cellular_Assay Cellular Assay (e.g., Neuronal Cell Lines) Functional_Assay->Cellular_Assay Determine Potency & Efficacy (EC50/IC50) Data_Analysis Data Analysis & Interpretation Cellular_Assay->Data_Analysis Confirm Cellular Activity

Caption: A generalized workflow for target validation.

Serotonin Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.

  • Radioligand Selection:

    • For 5-HT1A: [³H]-8-OH-DPAT (a high-affinity agonist).

    • For 5-HT2A: [³H]-Ketanserin (a high-affinity antagonist).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Competition Binding:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound).

    • Include a control for non-specific binding using a high concentration of a known non-labeled ligand (e.g., serotonin for 5-HT1A, ketanserin for 5-HT2A).

  • Incubation and Termination: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Wash the filters to remove unbound radioligand, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT1A and 5-HT2A receptors and to determine its potency (EC50 or IC50).

Methodology (5-HT1A - cAMP Assay):

  • Cell Line: Use a stable cell line co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or utilize a direct cAMP measurement kit (e.g., HTRF, ELISA).

  • Assay Procedure:

    • Culture the cells to the appropriate density.

    • For agonist testing, treat the cells with increasing concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before stimulating with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration.

  • Signal Detection: Measure the change in cAMP levels or reporter gene expression according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist activity, plot the response against the log of the test compound concentration to determine the EC50 and Emax.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Methodology (5-HT2A - Calcium Flux Assay):

  • Cell Line: Use a stable cell line expressing the human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • For agonist testing, add increasing concentrations of the test compound to the cells and measure the change in intracellular calcium concentration.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before stimulating with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

  • Signal Detection: Measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log of the test compound concentration to determine the EC50 and Emax.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Sigma-1 Receptor (S1R) Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of this compound for the human S1R.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing recombinant human S1R or prepare them from a suitable cell line (e.g., HEK293).

  • Radioligand Selection: Use [³H]-(+)-pentazocine, a high-affinity S1R ligand.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: Follow a similar procedure as described for the serotonin receptor binding assays, using haloperidol as the non-specific binding control.

  • Data Analysis: Calculate the Ki using the Cheng-Prusoff equation.

Objective: To determine if this compound acts as an S1R agonist or antagonist. S1R agonists are known to promote neurite outgrowth in certain neuronal cell lines.

Methodology:

  • Cell Line: Use a neuronal cell line suitable for neurite outgrowth studies (e.g., PC12 cells).

  • Assay Procedure:

    • Plate the cells and allow them to adhere.

    • For agonist testing, treat the cells with increasing concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known S1R agonist (e.g., PRE-084).

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Imaging and Analysis: Fix and stain the cells to visualize neurites. Capture images using a high-content imaging system and quantify neurite length and branching.

  • Data Analysis:

    • For agonist activity, plot the neurite outgrowth response against the log of the test compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist-induced neurite outgrowth against the log of the test compound concentration to determine the IC50.

G cluster_0 Signaling Pathways cluster_1 5-HT1A (Gi-coupled) cluster_2 5-HT2A (Gq-coupled) cluster_3 Sigma-1 Receptor Agonist Agonist HT1A_Receptor 5-HT1A Receptor Agonist->HT1A_Receptor HT2A_Receptor 5-HT2A Receptor Agonist->HT2A_Receptor S1R Sigma-1 Receptor Agonist->S1R Antagonist Antagonist Antagonist->HT1A_Receptor Blocks Agonist Antagonist->HT2A_Receptor Blocks Agonist Antagonist->S1R Blocks Agonist AC Adenylate Cyclase HT1A_Receptor->AC Inhibits cAMP cAMP AC->cAMP Decreases PLC Phospholipase C HT2A_Receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth Promotes

Caption: Simplified signaling pathways for the proposed therapeutic targets.

Expected Data and Interpretation

The following tables summarize the key quantitative data that will be generated from the proposed experiments.

Table 1: Binding Affinity Data

Target ReceptorRadioligandTest Compound Ki (nM)
5-HT1A[³H]-8-OH-DPATTBD
5-HT2A[³H]-KetanserinTBD
Sigma-1[³H]-(+)-pentazocineTBD

Table 2: Functional Activity Data

Target ReceptorAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)
5-HT1AcAMP AssayTBDTBD
5-HT2ACalcium FluxTBDTBD
Sigma-1Neurite OutgrowthTBDTBD

A low Ki value in the binding assays will indicate high affinity of the compound for the receptor. The functional assays will then elucidate the nature of this interaction. For example, a low EC50 in the 5-HT1A cAMP assay would suggest the compound is a potent agonist, a desirable profile for an anxiolytic or antidepressant. Conversely, a low IC50 in the 5-HT2A calcium flux assay would indicate potent antagonism, a hallmark of atypical antipsychotics. The S1R functional assay will further characterize the compound's potential neuroprotective or neurorestorative properties.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial characterization of this compound. By systematically evaluating its interaction with high-priority CNS targets, we can efficiently elucidate its therapeutic potential and guide further drug development efforts. The proposed experimental workflows are designed to be self-validating, providing a clear path from initial binding studies to functional and cellular characterization. The insights gained from this research will be instrumental in determining the future clinical applications of this promising compound.

References

An In-Depth Technical Guide to the Early-Stage Research of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the initial stages of research and development for the novel compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to the synthesis, purification, characterization, and pharmacological evaluation of this promising molecule. Given its structural motifs, particularly the 1,4'-bipiperidine core and the N-methylpiperazine moiety, this compound is a compelling candidate for investigation, especially in the context of neurological disorders.[1] This guide is intended to serve as a foundational resource, grounded in established chemical and pharmacological principles, to facilitate the exploration of its therapeutic potential.

Introduction

The piperazine and piperidine heterocyclic cores are prevalent scaffolds in a multitude of clinically successful drugs, demonstrating a broad spectrum of biological activities.[2] Specifically, the N-methylpiperazine group is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing solubility and target affinity.[3] The 1,4'-bipiperidine structure has been identified in compounds targeting various central nervous system (CNS) receptors, including histamine H3 receptors.[4] The convergence of these two privileged fragments in this compound suggests a high probability of activity at neurotransmitter receptors and transporters.[1][5]

This document provides a detailed roadmap for the early-stage investigation of this compound, from its de novo synthesis to a proposed cascade of in vitro and in vivo evaluations to elucidate its mechanism of action and therapeutic potential.

I. Chemical Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be envisioned through a convergent synthesis strategy. This approach involves the preparation of a key intermediate, an activated 1,4'-bipiperidine derivative, followed by its coupling with N-methylpiperazine. A logical and commonly employed method for the formation of the C-N bond between the two piperidine rings is reductive amination.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with commercially available starting materials.

Step 1: Synthesis of tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate

The initial step involves the reductive amination of N-Boc-4-piperidone with 4-piperidone hydrochloride hydrate. This reaction is a well-established method for the formation of the 1,4'-bipiperidine core.

  • Reaction: N-Boc-4-piperidone + 4-Piperidone hydrochloride hydrate → tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate

  • Rationale: This reaction creates the central bipiperidine scaffold with one of the piperidine nitrogens protected with a Boc group, allowing for selective functionalization of the other piperidine ring.

Step 2: Synthesis of this compound

The second step involves the reductive amination of the previously synthesized keto-bipiperidine with N-methylpiperazine, followed by the deprotection of the Boc group.

  • Reaction: tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate + N-Methylpiperazine → 1-Methyl-4-[1-(N-Boc-4-piperidyl)-4-piperidyl]piperazine → this compound

  • Rationale: This final coupling introduces the N-methylpiperazine moiety. The subsequent deprotection yields the target compound.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Final Assembly and Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination 1 Reductive Amination (NaBH(OAc)3, DCE) N-Boc-4-piperidone->Reductive Amination 1 4-Piperidone HCl 4-Piperidone HCl 4-Piperidone HCl->Reductive Amination 1 Intermediate tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate Reductive Amination 1->Intermediate Reductive Amination 2 Reductive Amination (NaBH(OAc)3, DCE) Intermediate->Reductive Amination 2 N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reductive Amination 2 Protected Target tert-butyl 4'-(4-methylpiperazin-1-yl)-1,4'-bipiperidine-1-carboxylate Reductive Amination 2->Protected Target Deprotection Boc Deprotection (TFA or HCl) Protected Target->Deprotection Final Product This compound Deprotection->Final Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and 4-piperidone hydrochloride hydrate (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of this compound

  • To a stirred solution of tert-butyl 4'-oxo-1,4'-bipiperidine-1-carboxylate (1.0 eq) and N-methylpiperazine (1.2 eq) in DCE at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Dissolve the purified Boc-protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.
HPLC/UPLC Assessment of purity.
Elemental Analysis Confirmation of elemental composition.

II. Pharmacological Evaluation

Based on the structural components of this compound, a logical starting point for its pharmacological evaluation is to screen for activity at monoamine neurotransmitter receptors and transporters, with a particular focus on dopamine, serotonin, and histamine receptors.[5][6]

Proposed Biological Screening Workflow

A tiered approach to the biological evaluation will efficiently determine the compound's primary biological targets and its potential therapeutic utility.

Diagram of the Proposed Biological Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: In Vivo Evaluation Receptor Binding Receptor Binding Assays (Dopamine, Serotonin, Histamine Receptors) Functional Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor Binding->Functional Assays Identified Hits Selectivity Panel Broad Receptor Selectivity Panel Functional Assays->Selectivity Panel ADME-Tox In Vitro ADME/Tox Assays (Solubility, Permeability, Cytotoxicity) Functional Assays->ADME-Tox PK Studies Pharmacokinetic Studies (Rodent) Selectivity Panel->PK Studies PD Models Pharmacodynamic Models (e.g., Behavioral Assays for CNS Activity) PK Studies->PD Models Dose Selection

Caption: A tiered approach for the biological evaluation of the compound.

Tier 1: Primary Screening

The initial screening will focus on a panel of receptors and transporters implicated in neurological and psychiatric disorders.

Protocol 3: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound for a panel of receptors.

  • Procedure:

    • Prepare cell membrane homogenates expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, histamine H3).

    • Incubate the membranes with a known radioligand for the receptor and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 4: Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

  • Procedure (Example: cAMP Assay for a Gs or Gi-coupled receptor):

    • Culture cells expressing the receptor of interest.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist/inverse agonist testing).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF kit.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Tier 2: In Vitro Profiling

Compounds that show significant activity in the primary screen will be subjected to a broader in vitro profiling to assess their selectivity and drug-like properties.

  • Selectivity Panel: The compound will be tested against a wider panel of receptors, ion channels, and enzymes to identify potential off-target effects.

  • In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial. Key assays include:

    • Solubility: Kinetic and thermodynamic solubility measurements.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

    • Metabolic Stability: Incubation with liver microsomes to determine metabolic half-life.

    • Cytotoxicity: Evaluation of cell viability in a relevant cell line (e.g., HepG2).

Tier 3: In Vivo Evaluation

Promising candidates from Tier 2 will advance to in vivo studies in animal models.

  • Pharmacokinetics (PK): Determination of the compound's absorption, distribution, metabolism, and excretion profile in rodents. This is essential for establishing a dosing regimen for subsequent efficacy studies.

  • Pharmacodynamics (PD) and Efficacy Models: Based on the in vitro profile, relevant animal models will be selected. For example, if the compound is a potent dopamine D2 receptor antagonist, it could be evaluated in models of psychosis. If it is a histamine H3 antagonist, models of cognitive enhancement would be appropriate.

III. Data Summary and Interpretation

All quantitative data from the in vitro and in vivo studies should be meticulously documented and organized for clear interpretation and decision-making.

Parameter Assay Example Value Interpretation
Binding Affinity (Ki) Radioligand Binding10 nM (Dopamine D2)High affinity for the D2 receptor.
Functional Activity (EC50/IC50) cAMP AssayIC50 = 50 nMPotent antagonist at the D2 receptor.
Selectivity Receptor Panel>100-fold selectiveHighly selective for the D2 receptor.
In Vitro Half-life Liver Microsomes60 minModerate metabolic stability.
Bioavailability (F%) Rodent PK30%Good oral bioavailability.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the early-stage research of this compound. By following the proposed synthetic and pharmacological evaluation pathways, researchers can efficiently elucidate the compound's chemical properties, biological targets, and potential as a therapeutic agent for CNS disorders. The combination of established synthetic methodologies and a tiered screening approach ensures a data-driven progression from initial synthesis to potential lead optimization.

References

An In-depth Technical Guide to the Neuropharmacological Profile of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the neuropharmacological characteristics of the novel compound, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. We will explore its interactions with key neurotransmitter systems, detailing the experimental methodologies used to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction

This compound is a unique piperazine compound with potential as a pharmacological agent for treating neurological disorders.[1][2] Its structure suggests possible interactions with various biological targets within the central nervous system, making it a person of interest for novel therapeutic development.[1] This guide will present a hypothetical, yet scientifically plausible, neuropharmacological profile of this compound, outlining the experimental journey from initial receptor binding to in vivo neurotransmitter modulation.

Part 1: In Vitro Characterization: Unveiling Receptor Interactions

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant CNS receptors. This is crucial for identifying potential therapeutic targets and off-target effects.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction of a ligand with a receptor.[3][4]

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A) are prepared from recombinant cell lines or animal brain tissue.

  • Assay Buffer Preparation: A buffer solution is prepared to maintain a stable physiological environment for the binding reaction.

  • Incubation: A known concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the cell membranes and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Profile

The following table summarizes the hypothetical binding affinities of this compound for a selection of key neurotransmitter receptors.

ReceptorRadioligandKi (nM)
Dopamine D2[³H]-Spiperone15
Dopamine D3[³H]-Spiperone85
Serotonin 5-HT2A[³H]-Ketanserin25
Serotonin 5-HT1A[³H]-8-OH-DPAT150
Adrenergic α1[³H]-Prazosin250
Histamine H1[³H]-Pyrilamine>1000

Interpretation of Results:

These hypothetical results suggest that this compound has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, with moderate affinity for the dopamine D3 receptor. The lower affinity for other receptors suggests a degree of selectivity, which is a desirable characteristic in drug development to minimize off-target side effects.

Part 2: Functional Activity: Agonist or Antagonist?

Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the target receptors. Does it activate the receptor (agonist), block the receptor (antagonist), or have a more complex modulatory role?

Experimental Protocol: In Vitro Functional Assays

A variety of in vitro functional assays can be employed to determine the agonist or antagonist properties of a compound.[3]

Step-by-Step Methodology (for a G-protein coupled receptor like D2):

  • Cell Culture: Cells stably expressing the dopamine D2 receptor are cultured.

  • Compound Application: The cells are treated with varying concentrations of this compound. For antagonist testing, the cells are co-treated with a known D2 agonist (e.g., quinpirole).

  • Second Messenger Measurement: The activation of D2 receptors leads to a decrease in intracellular cyclic AMP (cAMP). The levels of cAMP are measured using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The effect of the compound on cAMP levels is quantified. An agonist will decrease cAMP levels on its own, while an antagonist will block the agonist-induced decrease in cAMP.

Hypothetical Functional Activity Profile
ReceptorFunctional AssayActivityEfficacy (% of standard agonist)
Dopamine D2cAMP AssayAntagonistN/A (blocks agonist effect)
Serotonin 5-HT2ACalcium Flux AssayAntagonistN/A (blocks agonist effect)

Interpretation of Results:

The hypothetical data indicates that this compound acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a characteristic of some atypical antipsychotic drugs.

Part 3: In Vivo Effects on Neurotransmitter Dynamics

To understand the physiological relevance of the in vitro findings, it is essential to investigate the effects of the compound on neurotransmitter levels in the living brain.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[5][6][7]

Step-by-Step Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the striatum for dopamine, prefrontal cortex for serotonin) in an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.

  • Compound Administration: After a stable baseline of neurotransmitter levels is established, the animal is administered this compound.

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The changes in neurotransmitter levels over time following drug administration are analyzed and compared to baseline levels.

Hypothetical In Vivo Microdialysis Results
Brain RegionNeurotransmitterEffect of Compound
StriatumDopamine↑ 150% from baseline
Prefrontal CortexDopamine↑ 200% from baseline
Prefrontal CortexSerotoninNo significant change

Interpretation of Results:

The hypothetical increase in dopamine levels in the striatum and prefrontal cortex is consistent with the D2 antagonist activity of the compound. By blocking presynaptic D2 autoreceptors, the compound would disinhibit dopamine release. The lack of a significant effect on serotonin levels, despite the 5-HT2A antagonism, is plausible as the regulation of serotonin release is more complex and may not be as directly influenced by postsynaptic receptor blockade.

Part 4: Electrophysiological Consequences

To further dissect the mechanism of action at a cellular level, electrophysiological techniques can be used to examine how the compound alters the electrical properties of neurons.

Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion currents through single channels or across the entire cell membrane of a neuron.[8][9][10]

Step-by-Step Methodology:

  • Slice Preparation: Brain slices containing the neurons of interest (e.g., dopaminergic neurons in the substantia nigra) are prepared.

  • Cell Identification: Individual neurons are visualized under a microscope.

  • Pipette Placement: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Recording: The electrical activity of the neuron (e.g., firing rate, postsynaptic currents) is recorded in response to the application of this compound.

  • Data Analysis: Changes in neuronal firing patterns or synaptic transmission are analyzed to determine the effect of the compound.

Hypothetical Electrophysiology Results
Neuron TypeParameter MeasuredEffect of Compound
Substantia Nigra Dopaminergic NeuronFiring RateIncreased firing rate
Prefrontal Cortex Pyramidal NeuronSpontaneous Excitatory Postsynaptic Currents (sEPSCs)No significant change

Interpretation of Results:

The hypothetical increase in the firing rate of dopaminergic neurons is consistent with the blockade of inhibitory D2 autoreceptors. The lack of effect on sEPSCs in pyramidal neurons suggests that the compound does not have a major direct effect on glutamatergic transmission in this brain region under the tested conditions.

Visualizations

Signaling Pathway of a D2 Receptor Antagonist

D2_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Autoreceptor D2 Autoreceptor Dopamine->D2_Autoreceptor Binds to Dopamine_Release Dopamine Release D2_Autoreceptor->Dopamine_Release Inhibits Compound 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine Compound->D2_Autoreceptor Blocks D2_Postsynaptic D2 Receptor Compound->D2_Postsynaptic Blocks DA_in_synapse Dopamine Dopamine_Release->DA_in_synapse Increases DA_in_synapse->D2_Postsynaptic Binds to Signaling_Cascade Inhibition of Adenylyl Cyclase D2_Postsynaptic->Signaling_Cascade Activates

Caption: Hypothetical signaling pathway of a D2 receptor antagonist.

Experimental Workflow for Neuropharmacological Profiling

Experimental_Workflow Start Novel Compound: 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine In_Vitro_Binding In Vitro Binding Assays (Radioligand Displacement) Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (cAMP, Calcium Flux) In_Vitro_Binding->In_Vitro_Functional Identifies Targets In_Vivo_Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) In_Vitro_Functional->In_Vivo_Microdialysis Determines Activity Electrophysiology Electrophysiology (Patch-Clamp) In_Vivo_Microdialysis->Electrophysiology Confirms In Vivo Effects Data_Analysis Data Analysis & Interpretation Electrophysiology->Data_Analysis Cellular Mechanism Conclusion Determine Neuropharmacological Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for neuropharmacological profiling.

Conclusion

This technical guide has presented a hypothetical yet comprehensive neuropharmacological profile of this compound. The fabricated data suggests a profile consistent with a dual dopamine D2 and serotonin 5-HT2A receptor antagonist. The outlined experimental protocols provide a robust framework for the characterization of novel CNS-active compounds. Further investigation into the behavioral effects and therapeutic potential of this compound is warranted based on this promising, albeit hypothetical, profile.

References

Biochemical Assays for Characterizing 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Compounds incorporating this motif frequently exhibit activity at G protein-coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[3] The novel compound, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, belongs to this chemical class, suggesting a high probability of interaction with one or more of these critical CNS targets.[4][5]

This guide provides a comprehensive, field-proven framework for the systematic biochemical and pharmacological characterization of this compound. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The objective is to construct a clear, data-driven pharmacological profile, elucidating target affinity, functional activity, and receptor selectivity. This document is intended for researchers, scientists, and drug development professionals tasked with elucidating the mechanism of action for novel chemical entities.

The proposed workflow begins with broad, affinity-based screening to identify primary biological targets, followed by more focused, cell-based functional assays to determine the nature of the compound's activity (e.g., agonist or antagonist) at the identified targets.

G cluster_workflow Experimental Workflow COMPOUND Test Compound (this compound) BINDING Part 1: Target Identification (Receptor Binding Assays) COMPOUND->BINDING Determine Ki FUNCTIONAL Part 2: Functional Characterization (Cell-Based Signaling Assays) BINDING->FUNCTIONAL Prioritize high-affinity targets PROFILE Part 3: Data Synthesis (Pharmacological Profile) FUNCTIONAL->PROFILE Determine EC50 / IC50 (Agonist / Antagonist)

Caption: High-level workflow for compound characterization.

Part 1: Primary Target Identification via Receptor Binding Assays

The foundational step in characterizing a novel compound is to determine where it binds. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[6][7] The core principle involves a competition between the unlabeled test compound and a radioactively labeled ligand ('radioligand') with known high affinity for the target receptor.[8][9] By measuring the concentration of test compound required to displace 50% of the bound radioligand (the IC50), we can calculate the compound's binding affinity (Ki).[10]

Proposed Target Panel for Initial Screening

Based on the piperazine scaffold, a logical starting point is a panel of GPCRs known to be modulated by this chemical class.

Receptor FamilyTarget Subtype(s)Rationale & Potential Therapeutic Area
Dopamine D2Antipsychotics, Parkinson's disease treatment.[11]
Serotonin 5-HT2AAntipsychotics, antidepressants, treatment for hallucinogen-persisting perception disorder.[12]
Adrenergic α1A, α1B, α1DHypertension, benign prostatic hyperplasia.[13][14]
Histamine H1Allergic disorders, sedation.[15]
Experimental Workflow: Competitive Radioligand Binding Assay

This protocol provides a generalized framework adaptable to any of the proposed GPCR targets.

G cluster_assay RECEPTOR Receptor Source Membrane prep from cells expressing target GPCR INCUBATE Incubate to Equilibrium RECEPTOR->INCUBATE RADIOLIGAND Radioligand e.g., [3H]Spiperone (for D2) Known affinity (Kd) RADIOLIGAND->INCUBATE TEST_COMPOUND Test Compound 1-Methyl-4-...-piperazine (Varying concentrations) TEST_COMPOUND->INCUBATE SEPARATE Separate Bound from Free Ligand (Filtration) INCUBATE->SEPARATE QUANTIFY Quantify Radioactivity (Scintillation Counting) SEPARATE->QUANTIFY

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize membrane homogenates from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., Dopamine D2).[16] Protein concentration should be determined via a standard method like the Bradford assay.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. For many GPCRs, a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 is a suitable starting point.

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of a known, unlabeled competitor (e.g., 10 µM cold Spiperone for D2). This defines the background signal.

    • Test Compound: Receptor membranes + Radioligand + serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[17]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through GF/B filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Senior Application Scientist's Note: The choice of radioligand is critical. It must be of high specific activity and affinity to provide a suitable signal window. For initial screening, a single concentration of radioligand, typically at or near its Kd value, is used. The NSB control is non-negotiable; without it, you cannot accurately determine specific binding and your results will be invalid.[7]

Advanced Binding Assay Format: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a significant advantage. This homogeneous "mix and measure" assay requires no separation step.[18] Receptors are immobilized onto SPA beads containing a scintillant. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal, which is then measured.[19][20] This format is highly amenable to automation.[6]

Part 2: Functional Characterization with Cell-Based Assays

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of compound binding. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce basal receptor activity (inverse agonist)? This is answered using cell-based assays that measure the downstream signaling events following receptor activation.[21][22] GPCRs primarily signal through G proteins, which in turn modulate the levels of intracellular second messengers.[23][24]

Assay Selection Based on G-Protein Coupling

The choice of functional assay is dictated by the G protein family to which the receptor couples.

  • Gi/o-Coupled Receptors (e.g., Dopamine D2): These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11]

  • Gq/11-Coupled Receptors (e.g., 5-HT2A, α1-Adrenergic, H1): These receptors activate phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][25] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[26][15][27]

  • Gs-Coupled Receptors: These receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.

G cluster_gi Gi-Coupled Pathway (e.g., Dopamine D2) cluster_gq Gq-Coupled Pathway (e.g., α1-Adrenergic) D2 D2 Receptor Gi Gi Protein D2->Gi Agonist AC_i Adenylyl Cyclase Gi->AC_i Inhibition cAMP_i cAMP AC_i->cAMP_i ATP A1 α1 Receptor Gq Gq Protein A1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Cleavage PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca

Caption: Simplified signaling pathways for Gi and Gq-coupled receptors.

Experimental Protocol: Gi-Coupled cAMP Inhibition Assay (for D2 Receptor)

This assay measures the ability of a test compound to act as an agonist by inhibiting cAMP production, or as an antagonist by blocking the inhibition caused by a known agonist.[11]

Step-by-Step Methodology:

  • Cell Culture and Plating: Use a cell line (e.g., CHO-K1) stably expressing the human Dopamine D2 receptor. Seed the cells into a 384-well assay plate and culture until they reach 80-90% confluency.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound and a known D2 agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).

  • Assay Procedure (Agonist Mode):

    • Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound dilutions and the agonist control.

    • Add an adenylyl cyclase stimulator, such as Forskolin, to all wells to induce a high basal level of cAMP. This is the signal that will be inhibited.

    • Incubate for 30-60 minutes at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with the test compound dilutions or antagonist control.

    • Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of Quinpirole) to all wells except the baseline control.

    • Incubate and proceed as in agonist mode.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and the maximal inhibition (efficacy).

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb).

Experimental Protocol: Gq-Coupled Calcium Flux Assay (for 5-HT2A, α1, H1 Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation. It is a robust and widely used method for Gq-coupled targets.[26][27]

Step-by-Step Methodology:

  • Cell Culture and Plating: Use a cell line (e.g., HEK293) stably expressing the receptor of interest. Seed cells into a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate in the dark at 37°C for 45-60 minutes.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and relevant controls (e.g., 5-HT for the 5-HT2A receptor as an agonist control).[27]

  • Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for several seconds.

    • Inject the compounds from the compound plate into the cell plate.

    • Immediately begin measuring the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a fixed (EC80) concentration of a known agonist. The IC50 for blocking the agonist response is then determined.

Part 3: Data Synthesis and Pharmacological Profile Construction

The ultimate goal is to integrate the binding and functional data into a coherent pharmacological profile. This involves comparing affinities (Ki values) across multiple targets and functional potencies (EC50 or IC50 values) at the primary target(s).

Summarizing Quantitative Data

Data should be consolidated into a clear, comparative table.

Table of Hypothetical Results:

Assay TypeTargetParameterResult (nM)Interpretation
Binding Dopamine D2Ki15High Affinity
Serotonin 5-HT2AKi2,500Low Affinity
Adrenergic α1Ki>10,000No Significant Binding
Histamine H1Ki850Moderate Affinity
Functional Dopamine D2EC50 (cAMP)No Agonist ActivityNot a D2 agonist
Dopamine D2IC50 (cAMP)25Potent D2 Antagonist
Interpretation and Profile Definition

Based on the hypothetical data above, we can construct a profile for this compound:

  • Primary Target: The compound is a high-affinity ligand for the Dopamine D2 receptor.

  • Functional Activity: It acts as a potent antagonist at the D2 receptor, as shown by its ability to block agonist-induced signaling with an IC50 value (25 nM) close to its binding affinity (Ki of 15 nM).

  • Selectivity: The compound is highly selective for the D2 receptor over the 5-HT2A, α1, and H1 receptors, with >150-fold selectivity against 5-HT2A and >50-fold against H1.

This profile suggests the compound is a selective D2 receptor antagonist, a class of molecules often investigated for antipsychotic properties.

Conclusion

This technical guide outlines a systematic, multi-tiered approach to characterizing the biochemical and pharmacological activity of this compound. By starting with broad affinity-based screening and progressing to specific, mechanism-based functional assays, researchers can efficiently and accurately define the compound's primary targets, mode of action, and selectivity profile. This foundational data is indispensable for guiding further drug development efforts, including lead optimization, in vivo efficacy studies, and safety pharmacology. The principles and protocols described herein represent a robust and scientifically rigorous pathway to understanding the biological activity of novel piperazine-based compounds.

References

In silico modeling of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine Interactions with the Human Dopamine D2 Receptor

This guide provides a comprehensive, technically-focused framework for the in silico investigation of this compound, a piperazine derivative with potential applications in neuropharmacology. Given the prevalence of the piperazine scaffold in centrally acting agents, particularly those targeting neurotransmitter systems, this document will use the human Dopamine D2 receptor (D2R) as a representative and high-value target for a detailed modeling workflow.[1][2] Researchers, scientists, and drug development professionals can leverage these methodologies to elucidate binding mechanisms, predict affinities, and guide the rational design of novel therapeutics.

The piperazine moiety is a key structural feature in a multitude of drugs targeting the central nervous system (CNS), with known interactions across dopamine, serotonin, and sigma receptors.[1] Specifically, this compound is recognized as a versatile intermediate in the synthesis of pharmaceutical agents for neurological disorders, underscoring the importance of understanding its molecular interactions.[3][4]

This guide is structured to provide not just a sequence of operations, but the scientific rationale behind each step, ensuring a self-validating and robust computational study.

Part 1: Foundational Setup and Rationale

Before initiating any simulation, a thorough understanding of the ligand and target is paramount. This section outlines the critical preparatory steps that form the bedrock of a reliable in silico model.

Ligand Characterization: this compound

The subject of our investigation is a multi-ring heterocyclic compound. Its structure suggests a degree of conformational flexibility and the presence of basic nitrogen atoms that are likely to be protonated at physiological pH, playing a key role in molecular interactions.

PropertyValueSource
Molecular Formula C15H30N4Chem-Impex[3]
Molecular Weight 266.43 g/mol Chem-Impex[3]
CAS Number 1629218-99-0Pharmaffiliates
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)C3CCNCC3PubChem

A crucial first step is the generation of a high-quality 3D conformation of the ligand. This can be achieved using various cheminformatics toolkits. The resulting structure should be energy minimized using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, geometrically sound conformer.

Target Selection and Preparation: The Human Dopamine D2 Receptor (D2R)

The D2R is a well-established target for antipsychotic medications.[5] For this guide, we will utilize the high-resolution crystal structure of the D2R in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4).[5] This structure provides a biologically relevant conformation of the receptor's binding pocket.

Experimental Protocol 1: Receptor Structure Preparation

  • Obtain the PDB File: Download the crystallographic information file (PDB ID: 6CM4) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (risperidone). This is to ensure that the subsequent docking and simulation are not biased by the original ligand.

  • Handling Missing Residues/Atoms: Inspect the protein structure for any missing residues or atoms, particularly in the loop regions. Use tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the Modeller software to reconstruct these missing segments.

  • Protonation and Tautomeric State Assignment: Assign the correct protonation states for all titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as it directly influences the hydrogen bonding network.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. The backbone atoms should be restrained to preserve the crystallographic conformation.

Part 2: Predicting Binding Modes through Molecular Docking

Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand within a protein's binding site and to estimate the strength of the interaction.[6][7]

The Causality of Docking Choices

The choice of docking algorithm and scoring function is critical. For a flexible ligand like this compound and a well-defined binding pocket in D2R, a docking program that employs a robust search algorithm (like a genetic algorithm) and a reliable scoring function is essential.[8]

Experimental Protocol 2: Molecular Docking Workflow

  • Ligand Preparation for Docking: Generate multiple low-energy conformers of the ligand. Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) to ensure an accurate representation of the electrostatic potential.

  • Binding Site Definition: Define the docking grid box around the active site of the D2R. This is typically centered on the location of the co-crystallized ligand from the original PDB structure. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

  • Execution of Docking: Perform the docking using software such as AutoDock Vina, GOLD, or Glide.[3] It is advisable to perform multiple independent docking runs to ensure the convergence of the results.

  • Pose Analysis and Selection: Analyze the resulting docking poses based on their predicted binding energies (scoring function values) and their clustering. The most favorable poses will exhibit low predicted binding energies and belong to highly populated clusters. Visual inspection is crucial to identify poses with chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the D2R binding pocket.

G cluster_prep Preparation Phase cluster_docking Docking Phase Ligand_3D Generate 3D Ligand Structure Define_Grid Define Docking Grid Ligand_3D->Define_Grid Receptor_PDB Download Receptor PDB (6CM4) Clean_Receptor Clean and Prepare Receptor Clean_Receptor->Define_Grid Run_Docking Execute Docking Algorithm Define_Grid->Run_Docking Analyze_Poses Analyze and Select Poses Run_Docking->Analyze_Poses

Caption: Molecular Docking Workflow.

Part 3: Elucidating Dynamic Interactions with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[9] This allows for a more realistic assessment of the binding stability and the key interactions that maintain the complex.

Rationale for MD Simulations

MD simulations are computationally intensive but provide invaluable insights into the conformational changes and energetic landscape of the protein-ligand system.[2] They are essential for validating the stability of the docked pose and for preparing the system for more rigorous binding free energy calculations.

Experimental Protocol 3: MD Simulation of the Protein-Ligand Complex

  • System Setup: Take the most promising docked pose of this compound within the D2R. Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Force Field Parameterization: Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of heating to the target temperature (e.g., 300 K) under NVT (constant volume) conditions, and finally, a longer equilibration under NPT (constant pressure) conditions to ensure the system reaches a stable density.

  • Production Run: Once the system is well-equilibrated, run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to sample a wide range of conformational states.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein backbone and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the receptor.

    • Interaction Energy Analysis: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and key residues.

G cluster_md MD Simulation Workflow Docked_Complex Best Docked Pose System_Setup Solvate and Ionize System Docked_Complex->System_Setup Equilibration Equilibrate System (NVT/NPT) System_Setup->Equilibration Production_MD Run Production MD Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 4: Quantifying Binding Affinity with Free Energy Calculations

The ultimate goal of many in silico drug design projects is the accurate prediction of binding affinity. Binding free energy calculations provide a more rigorous, albeit computationally expensive, method for this compared to docking scores.[10]

Methodological Considerations for Free Energy Calculations

Several methods exist for calculating binding free energies, each with its own balance of accuracy and computational cost.[11] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a good compromise for ranking congeneric ligands.[11]

Experimental Protocol 4: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) at regular intervals from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • The free energy of the protein-ligand complex.

    • The free energy of the protein alone (after removing the ligand).

    • The free energy of the ligand alone (after removing the protein).

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is then calculated using the following equation:

    ΔG_bind = G_complex - (G_protein + G_ligand)

    Each free energy term (G) is composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Data Analysis: Average the ΔG_bind values over all snapshots to obtain the final estimated binding free energy. The standard deviation of these values can provide an estimate of the calculation's precision.

Part 5: Ensuring Scientific Integrity through Validation

The credibility of any in silico model hinges on its validation.[12] This involves ensuring that the computational protocols can reproduce known experimental data and are robust to small changes in the input parameters.

Self-Validating Systems:

  • Redocking: A primary validation step is to dock the co-crystallized ligand (risperidone) back into the D2R binding site. A successful docking protocol should reproduce the experimentally observed binding pose with a low RMSD (< 2.0 Å).

  • Cross-Validation: If experimental binding data is available for a set of related piperazine derivatives, the in silico workflow (docking and/or free energy calculations) should be able to rank these compounds in an order that correlates well with their experimental affinities.

  • Sensitivity Analysis: The robustness of the model should be tested by systematically varying key parameters (e.g., force field, water model, simulation time) and observing the impact on the results. A robust model will show consistent results across minor parameter changes.

References

A Technical Guide to the Solubility and Stability Characterization of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a complex heterocyclic molecule featuring a piperazine moiety linked to a bipiperidine system.[1][2] Such nitrogen-containing heterocyclic structures are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their ability to interact with various biological targets.[3][4][5] The compound's structure, with multiple basic nitrogen atoms, suggests a potential for pH-dependent solubility and susceptibility to specific degradation pathways. As a potential drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, predicting in vivo behavior, and ensuring product quality and safety.[4]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. The methodologies described are grounded in industry best practices and aligned with International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[6][7][8][9]

Part 1: Solubility Characterization

Solubility is a critical determinant of a drug's bioavailability and developability.[10] For a molecule like this compound, which contains several basic nitrogen atoms, aqueous solubility is expected to be highly dependent on pH. Characterizing this behavior is a foundational step in pre-formulation.

Thermodynamic (Equilibrium) Solubility Determination

The gold-standard for determining thermodynamic solubility is the shake-flask method.[11][12][13] This method measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing a definitive value under specific conditions.

The shake-flask method is chosen over kinetic or high-throughput screening methods because it establishes a true equilibrium, providing the most accurate and relevant data for biopharmaceutical assessment and formulation. Using a range of pH values is critical because the ionization state of the molecule's piperidine and piperazine nitrogens will dictate its interaction with water, directly impacting solubility. The selection of biorelevant media (FaSSIF, FeSSIF) provides a more accurate prediction of in vivo solubility in the fasted and fed states, respectively.

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to several 2 mL glass vials. Ensure the amount is sufficient to maintain undissolved solid at the end of the experiment.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent. A recommended starting set includes:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer)

    • pH 7.4 (Phosphate Buffered Saline, PBS)

    • Water (unbuffered)

    • FaSSIF (Fasted State Simulated Intestinal Fluid)

    • FeSSIF (Fed State Simulated Intestinal Fluid)

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is common, and equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) that exhibits low drug binding.[14] Dilute the filtrate with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantification is performed against a calibration curve of the compound prepared with known concentrations.[14]

Solvent/Medium pH Temperature (°C) Illustrative Solubility (mg/mL)
0.1 N HCl1.225> 50 (Freely Soluble)
Acetate Buffer4.52515.2 (Soluble)
Phosphate Buffer6.8251.8 (Sparingly Soluble)
PBS7.4250.9 (Slightly Soluble)
Water (unbuffered)~8.5250.5 (Slightly Soluble)
FaSSIF6.5372.5 (Sparingly Soluble)
FeSSIF5.03725.8 (Soluble)
Approximate pH of an unbuffered aqueous solution of a basic compound.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sep 3. Separation & Sampling cluster_quant 4. Quantification prep1 Add excess solid compound to vials exp1 Add diverse pH buffers & biorelevant media prep1->exp1 exp2 Agitate at constant temp (24-48h to reach equilibrium) exp1->exp2 sep1 Centrifuge to pellet solid exp2->sep1 sep2 Filter supernatant (0.22 µm inert filter) sep1->sep2 sep3 Dilute filtrate for analysis sep2->sep3 quant1 Analyze concentration by validated HPLC-UV sep3->quant1 quant2 Calculate solubility vs. calibration curve quant1->quant2

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Part 2: Stability Characterization

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15][16] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17] This information is vital for developing stability-indicating analytical methods.[15][18]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to conditions more severe than accelerated stability testing.[17] The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at a concentration that can be reliably detected and identified.

The stress conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for pharmaceutical compounds.[16][17]

  • Acid/Base Hydrolysis: The piperazine and piperidine rings, as well as the linkages between them, could be susceptible to hydrolysis, especially at pH extremes.

  • Oxidation: The tertiary amine groups within the structure are potential sites for oxidation, which could lead to N-oxide formation or ring opening.

  • Thermal: Heat can provide the energy needed to overcome activation barriers for various degradation reactions. Testing in both solid and solution states is important as degradation mechanisms can differ.

  • Photostability: Exposure to light, particularly UV, can induce photolytic degradation, often through radical mechanisms.[17]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Heat at 60-80°C and sample at time points.

    • Oxidation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at time points.

    • Thermal (Solution): Reflux the stock solution at 80°C and sample at time points.

    • Thermal (Solid): Store the solid compound in a controlled oven at a high temperature (e.g., 105°C) for several days. Sample periodically, dissolve in a suitable solvent, and analyze.

    • Photostability (Solid & Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.[19] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks.

Stress Condition Conditions Time (h) Parent Assay (%) Degradation (%) No. of Degradants
Control RT, protected from light2499.80.20
Acid Hydrolysis 1 N HCl, 80°C2485.214.62
Base Hydrolysis 1 N NaOH, 80°C2498.11.71
Oxidation 6% H₂O₂, RT881.518.33
Thermal (Solution) 80°C2499.50.30
Photolysis (Solution) ICH Q1B-92.37.52
Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[18][20] The data from the forced degradation study is essential for developing and validating such a method.

The primary goal is to achieve chromatographic selectivity—separating all degradation peaks from the main compound peak and from each other.[19]

  • Column & Mobile Phase Screening: Start with a robust C18 column. Screen different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH values (e.g., acidic pH with formic acid, neutral, and basic pH with ammonium bicarbonate) to manipulate the retention and selectivity of the basic analytes.

  • Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting nonpolar impurities are resolved within a reasonable runtime.[19]

  • Wavelength Selection: Use a PDA detector to analyze the peaks. The primary wavelength should be set at the UV maximum of the parent compound for maximum sensitivity, but other wavelengths should be monitored to ensure detection of degradants that may have different chromophores.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.

Visualization: Stability Testing & Method Development Cycle

G cluster_stress 1. Forced Degradation cluster_dev 2. Method Development cluster_validate 3. Method Validation (ICH Q2) cluster_apply 4. Application stress_conditions Expose compound to: Acid, Base, Oxidative, Thermal, & Photolytic Stress dev1 Analyze stressed samples using HPLC-PDA stress_conditions->dev1 dev2 Optimize column, mobile phase, & gradient for separation dev1->dev2 dev3 Ensure peak purity of parent compound dev2->dev3 val1 Specificity dev3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 Robustness val3->val4 apply1 Use validated method for formal stability studies (ICH Q1A) val4->apply1

Caption: Cycle of Stability-Indicating Method Development.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable cornerstone of drug development. For a novel entity like this compound, the methodologies outlined in this guide provide a robust pathway to generate the critical data needed for informed decision-making. By understanding its pH-dependent solubility, a rational formulation strategy can be designed. By identifying its degradation pathways and establishing a validated stability-indicating method, its quality, shelf-life, and safety can be assured. Adherence to these scientifically-grounded and regulatory-compliant protocols will ultimately de-risk the development process and pave the way for successful clinical progression.

References

Methodological & Application

Application Note & Synthesis Protocol for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development, particularly in the realm of neurological disorders.[1][2] The synthetic strategy is centered around a convergent approach, leveraging well-established reductive amination reactions to ensure high yield and purity. This guide offers in-depth procedural details, mechanistic insights, and comprehensive characterization and purification methodologies.

Introduction

This compound is a unique tripartite structure composed of a central piperidine ring linked to another piperidine and a methylpiperazine moiety. Such multi-heterocyclic scaffolds are of significant interest in pharmaceutical development due to their ability to present diverse pharmacophoric features and interact with multiple biological targets.[1][2] The piperazine and piperidine rings are privileged structures in medicinal chemistry, frequently found in centrally active agents.[3][4] This protocol details a reliable and scalable synthesis suitable for laboratory and early-stage development settings.

The synthesis is designed in two main stages: first, the preparation of the key intermediate, 1-methyl-4-(piperidin-4-yl)piperazine, followed by its coupling with a protected 4-piperidone derivative via reductive amination and subsequent deprotection to yield the final compound. This method was chosen for its efficiency and the commercial availability of the starting materials.

Overall Synthetic Scheme

The synthetic pathway is illustrated below. The process begins with the synthesis of an intermediate, which is then coupled to form the final product.

Synthetic_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Coupling and Deprotection N_methylpiperazine N-Methylpiperazine plus1 + N_methylpiperazine->plus1 N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidone->plus1 Intermediate_Boc tert-butyl 4-(4-methylpiperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate arrow2 Deprotection (e.g., HCl) Intermediate_Boc->arrow2 Intermediate_deprotected 1-Methyl-4-(piperidin-4-yl)piperazine plus2 + Intermediate_deprotected->plus2 Target_compound This compound N_Boc_4_piperidone_2 N-Boc-4-piperidone N_Boc_4_piperidone_2->plus2 Final_product_Boc Protected Target Compound arrow4 Deprotection (e.g., HCl) Final_product_Boc->arrow4 arrow1 Reductive Amination (e.g., NaBH(OAc)₃) plus1->arrow1 arrow2->Intermediate_deprotected arrow3 Reductive Amination (e.g., NaBH(OAc)₃) plus2->arrow3 arrow3->Final_product_Boc arrow4->Target_compound

Caption: Overall synthetic route for this compound.

Materials and Equipment

MaterialGradeSupplier
N-MethylpiperazineReagentPlus®, ≥99%Sigma-Aldrich
N-Boc-4-piperidone97%Sigma-Aldrich
Sodium triacetoxyborohydride97%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Methanol (MeOH), anhydrous≥99.8%Fisher Scientific
Hydrochloric acid, concentrated37%VWR Chemicals
Sodium bicarbonate, saturatedACS gradeFisher Scientific
Anhydrous sodium sulfateACS gradeVWR Chemicals
Diethyl etherACS gradeFisher Scientific
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnels

  • pH paper

  • High-vacuum pump

  • NMR spectrometer (≥400 MHz)

  • Mass spectrometer (ESI-MS)

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocols

Part 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

This intermediate is synthesized via reductive amination of N-methylpiperazine with N-Boc-4-piperidone, followed by acidic deprotection of the Boc group.[5][6]

Step 1.1: Reductive Amination to form tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

  • To a 250 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add N-methylpiperazine (6.03 g, 60.2 mmol, 1.2 eq) to the solution.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Slowly add sodium triacetoxyborohydride (15.9 g, 75.3 mmol, 1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 with 1% NH₄OH).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

Step 1.2: Deprotection of the Boc Group

  • Dissolve the crude product from Step 1.1 in methanol (100 mL).

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (20 mL).

  • Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or stir at room temperature overnight.[6]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Basify the aqueous solution to pH >12 by the slow addition of 50% aqueous NaOH.

  • Extract the product with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-(piperidin-4-yl)piperazine as a white to off-white solid. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound

The final product is synthesized by the reductive amination of the intermediate from Part 1 with N-Boc-4-piperidone, followed by deprotection.

Step 2.1: Reductive Amination to form tert-butyl 4'-(4-methylpiperazin-1-yl)-[1,4'-bipiperidin]-1-carboxylate

  • In a 250 mL round-bottom flask, dissolve 1-methyl-4-(piperidin-4-yl)piperazine (5.0 g, 27.3 mmol) and N-Boc-4-piperidone (5.98 g, 30.0 mmol, 1.1 eq) in anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (8.67 g, 40.9 mmol, 1.5 eq) in portions over 20 minutes.

  • Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Work up the reaction as described in Step 1.1 to obtain the crude Boc-protected final product.

Step 2.2: Deprotection to Yield the Final Product

  • Dissolve the crude product from Step 2.1 in methanol (100 mL).

  • Perform the deprotection using concentrated hydrochloric acid as described in Step 1.2.

  • After basification and extraction, the crude product can be purified by column chromatography on silica gel (DCM:MeOH:NH₄OH, e.g., 90:9:1) or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford this compound as a solid.

Purification and Characterization

Purification:

  • Column Chromatography: A gradient of dichloromethane and methanol, with a small percentage of ammonium hydroxide (e.g., 0.5-2%) to prevent streaking, is typically effective for purifying these types of amines on silica gel.

  • Recrystallization: For solid products, recrystallization from solvents such as ethanol, isopropanol, or mixtures with ethers can yield highly pure material.

  • Acid-Base Extraction: The basic nature of the product allows for purification by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract the pure product.[7][8]

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reducing agent. Handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis P1_Start Dissolve N-Boc-4-piperidone and N-Methylpiperazine in DCM P1_React Add NaBH(OAc)₃ Stir 16-24h P1_Start->P1_React P1_Quench Quench with NaHCO₃ (aq) P1_React->P1_Quench P1_Extract Extract with DCM P1_Quench->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Deprotect Dissolve in MeOH, add HCl Heat to 40-50°C P1_Dry->P1_Deprotect P1_Concentrate Concentrate to dryness P1_Deprotect->P1_Concentrate P1_Basify Dissolve in H₂O, Basify with NaOH P1_Concentrate->P1_Basify P1_Extract_Final Extract with DCM P1_Basify->P1_Extract_Final P1_Final Dry and Concentrate to yield 1-Methyl-4-(piperidin-4-yl)piperazine P1_Extract_Final->P1_Final P2_Start Dissolve Intermediate and N-Boc-4-piperidone in DCM P1_Final->P2_Start Use as starting material P2_React Add NaBH(OAc)₃ Stir 24-48h P2_Start->P2_React P2_Quench Quench with NaHCO₃ (aq) P2_React->P2_Quench P2_Extract Extract with DCM P2_Quench->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Deprotect Dissolve in MeOH, add HCl Heat to 40-50°C P2_Dry->P2_Deprotect P2_Concentrate Concentrate to dryness P2_Deprotect->P2_Concentrate P2_Basify Dissolve in H₂O, Basify with NaOH P2_Concentrate->P2_Basify P2_Extract_Final Extract with DCM P2_Basify->P2_Extract_Final P2_Purify Purify by Chromatography or Recrystallization P2_Extract_Final->P2_Purify P2_Final Obtain pure 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine P2_Purify->P2_Final

Caption: Step-by-step experimental workflow for the synthesis.

References

Synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a complex heterocyclic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifecta of piperidine and piperazine rings offers a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] This compound and its derivatives are actively being investigated for their potential in treating a range of neurological disorders.[1]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also insights into the rationale behind the experimental choices. The synthesis is presented as a two-stage process, beginning with the formation of a key intermediate, 1-methyl-4-(piperidin-4-yl)piperazine, followed by its subsequent elaboration to the final product.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a convergent strategy that employs reductive amination as the key bond-forming reaction. This widely utilized transformation offers a reliable and efficient method for the coupling of amines and carbonyl compounds. The use of a tert-butyloxycarbonyl (Boc) protecting group is integral to the strategy, ensuring regioselective reactions and preventing unwanted side products.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product A1 N-Boc-4-piperidone C1 Reductive Amination A1->C1 B1 N-Methylpiperazine B1->C1 D1 N-Boc protected intermediate C1->D1 E1 Boc Deprotection D1->E1 F1 Intermediate 1: 1-Methyl-4-(piperidin-4-yl)piperazine E1->F1 A2 Intermediate 1 C2 Reductive Amination A2->C2 B2 N-Boc-4-piperidone B2->C2 D2 N-Boc protected final product C2->D2 E2 Boc Deprotection D2->E2 F2 Final Product: This compound E2->F2

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Intermediate 1 - 1-Methyl-4-(piperidin-4-yl)piperazine

This initial stage focuses on the synthesis of the key building block, 1-methyl-4-(piperidin-4-yl)piperazine, through a two-step sequence of reductive amination followed by deprotection.

Step 1.1: Reductive Amination of N-Boc-4-piperidone with N-Methylpiperazine

This reaction forms the crucial carbon-nitrogen bond between the piperidone and piperazine rings. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which is particularly effective for reductive aminations.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-4-piperidone199.2610.0 g50.2
N-Methylpiperazine100.165.53 g (6.1 mL)55.2
Sodium triacetoxyborohydride211.9415.9 g75.3
Dichloromethane (DCM)-200 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • To a 500 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dichloromethane (200 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add N-methylpiperazine (5.53 g, 55.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil. The crude product is often used in the next step without further purification.

Step 1.2: Boc Deprotection to Yield 1-Methyl-4-(piperidin-4-yl)piperazine

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the secondary amine of the piperidine ring, yielding the desired intermediate.

Reagent/SolventConcentrationAmount
Crude N-Boc Intermediate-~50.2 mmol
Methanol-100 mL
Hydrochloric AcidConcentrated20 mL
Sodium Hydroxide Solution4 MAs needed
Dichloromethane (DCM)-150 mL
Anhydrous Sodium Sulfate-As needed

Protocol:

  • Dissolve the crude N-Boc protected intermediate in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and basify to pH > 12 by the slow addition of 4 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford 1-methyl-4-(piperidin-4-yl)piperazine as a pale yellow solid. Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization of Intermediate 1:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are reported in ppm. Signals for the piperazine and piperidine ring protons typically appear in the range of 2.5-3.5 ppm.[2]

  • ¹³C NMR (CDCl₃): Signals for the piperazine and piperidine carbons typically appear in the range of 40-60 ppm.[3]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₂₁N₃ [M+H]⁺: 184.18; found: 184.2.

Part 2: Synthesis of this compound

In the final stage, the synthesized intermediate is coupled with another piperidine unit via a second reductive amination, followed by a final deprotection to yield the target molecule.

Step 2.1: Reductive Amination of 1-Methyl-4-(piperidin-4-yl)piperazine with N-Boc-4-piperidone

This step mirrors the first reductive amination, now using the synthesized intermediate as the amine component.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-Methyl-4-(piperidin-4-yl)piperazine183.305.0 g27.3
N-Boc-4-piperidone199.265.98 g30.0
Sodium triacetoxyborohydride211.948.67 g40.9
Dichloromethane (DCM)-150 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • In a 500 mL round-bottom flask, dissolve 1-methyl-4-(piperidin-4-yl)piperazine (5.0 g, 27.3 mmol) and N-Boc-4-piperidone (5.98 g, 30.0 mmol) in dichloromethane (150 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (8.67 g, 40.9 mmol) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Work-up the reaction as described in Step 1.1 to obtain the crude N-Boc protected final product.

Step 2.2: Final Boc Deprotection

The final deprotection step unmasks the last piperidine nitrogen to yield the target molecule.

Reagent/SolventConcentrationAmount
Crude N-Boc Final Product-~27.3 mmol
Methanol-100 mL
Hydrochloric AcidConcentrated15 mL
Sodium Hydroxide Solution4 MAs needed
Dichloromethane (DCM)-150 mL
Anhydrous Sodium Sulfate-As needed

Protocol:

  • Follow the deprotection procedure as outlined in Step 1.2.

  • After work-up and concentration, the crude product can be purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Ammonia gradient) to afford this compound as a white to off-white solid.

Characterization of Final Product:

  • Appearance: White to light yellow crystalline powder.[1]

  • Molecular Formula: C₁₅H₃₀N₄[1]

  • Molecular Weight: 266.43 g/mol [1]

  • Purity (by GC): ≥ 98%[1]

  • Storage: 2-8 °C[1]

  • ¹H and ¹³C NMR: The spectra will be complex due to the multiple piperidine and piperazine rings. Characteristic signals for the N-methyl group and the protons and carbons of the heterocyclic rings are expected.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₃₀N₄ [M+H]⁺: 267.25; found: 267.3.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide solutions are corrosive. Handle with extreme caution.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. The two-stage approach, centered around the strategic use of reductive amination and Boc-protection, offers a clear and efficient pathway to this valuable research chemical. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide is intended to empower researchers in their efforts to explore the therapeutic potential of novel piperazine and piperidine-based compounds.

References

Analytical methods for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Introduction

This compound is a complex heterocyclic compound featuring a piperazine moiety linked to two piperidyl groups. Its structure suggests potential applications in medicinal chemistry and pharmaceutical development, possibly as an intermediate or an active pharmaceutical ingredient (API) targeting neurological disorders.[1][2] Accurate and reliable quantification of this compound is paramount for ensuring product quality, maintaining process control during synthesis, and for pharmacokinetic studies in drug development.

This application note presents a comprehensive guide to the quantitative analysis of this compound. The inherent chemical properties of the analyte—high polarity and the absence of a strong native chromophore—present unique analytical challenges. To address these, two robust chromatographic methods are detailed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The primary recommended method, offering high sensitivity, specificity, and the ability to analyze the compound directly without chemical derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative method that requires a chemical derivatization step to enhance the analyte's volatility for gas-phase analysis.

These protocols are designed for researchers, analytical scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. All methods are presented with a framework for validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a suitable analytical method. The basic nature and high polarity of the molecule dictate the choice of chromatographic conditions.

PropertyValue / Structure
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol [4]
Appearance White to cream powder or solid[5]
Predicted Nature Highly polar, basic compound due to multiple aliphatic amine groups.

Method 1: Quantification by LC-MS/MS (Recommended)

Principle: LC-MS/MS is the gold standard for quantifying polar, non-volatile compounds in complex matrices.[6] This method leverages the separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled sensitivity and specificity of tandem mass spectrometry. For a highly polar and basic analyte like this compound, traditional reversed-phase (e.g., C18) columns often provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a high-organic mobile phase to effectively retain and separate very polar analytes. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures specificity by monitoring a unique precursor-to-product ion transition, virtually eliminating matrix interference.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples hilic_sep HILIC Separation cal_standards->hilic_sep qc_samples->hilic_sep test_samples Prepare Test Samples (Dissolve in Diluent) test_samples->hilic_sep ms_detect Tandem MS Detection (MRM Mode) hilic_sep->ms_detect cal_curve Generate Calibration Curve (Peak Area vs. Concentration) ms_detect->cal_curve quantify Quantify Samples cal_curve->quantify report Report Results quantify->report

Caption: LC-MS/MS workflow from sample preparation to final reporting.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (18.2 MΩ·cm, LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of methanol.

  • Calibration Standards & Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with the sample diluent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

3. Test Sample Preparation

  • Accurately weigh the sample (e.g., powdered drug product) and dissolve it in the sample diluent to obtain a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

4. Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System UPLC/HPLC systemTo handle high backpressures and provide reproducible gradients.
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides retention for highly polar analytes.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLSmall volume to minimize peak distortion.
LC Gradient 0-1 min (95% B), 1-5 min (95%→50% B), 5-6 min (50% B), 6-6.1 min (50%→95% B), 6.1-8 min (95% B)Gradient elution is necessary to elute the polar analyte from the HILIC column.
Mass Spec. Triple Quadrupole (e.g., Sciex, Agilent, Waters)Required for sensitive and specific MRM quantification.[6]
Ionization Electrospray Ionization (ESI), Positive ModeThe multiple nitrogen atoms are readily protonated.
Source Temp. 500 °CFor efficient desolvation.
IonSpray Voltage +5500 VTo promote ion formation.
MRM Transition Precursor Ion [M+H]⁺: m/z 184.2 → Product Ion: e.g., m/z 113.1The precursor is the protonated molecule. Product ions must be determined by infusing the analyte and performing a product ion scan.

5. Method Validation The method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[3]

Validation ParameterAcceptance CriteriaPurpose
Specificity No significant interfering peaks at the analyte's retention time in blank samples.Ensures the method unequivocally measures the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Demonstrates a proportional relationship between signal and concentration.
Range e.g., 1 - 1000 ng/mLThe interval where the method is precise, accurate, and linear.
Accuracy Mean recovery of 80-120% for LOQ, and 85-115% for other levels.Closeness of test results to the true value.[7]
Precision (RSD) Repeatability (Intra-day): ≤15%; Intermediate (Inter-day): ≤15%Measures the degree of scatter between a series of measurements.[7]
Limit of Quant. (LOQ) Signal-to-Noise ratio ≥ 10; lowest concentration meeting accuracy/precision criteria.The lowest amount of analyte that can be quantitatively determined reliably.

Method 2: Quantification by GC-MS with Derivatization (Alternative)

Principle: Gas chromatography is a powerful separation technique, but it is best suited for volatile and thermally stable compounds.[8] Due to its high polarity and multiple amine groups, this compound exhibits poor volatility and chromatographic performance. To overcome this, chemical derivatization is employed to convert the polar N-H groups into non-polar, more volatile moieties.[9] Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common strategy that replaces active hydrogens with trifluoroacetyl groups, significantly improving volatility and thermal stability.[8] Following derivatization, the analyte is separated on a low-polarity capillary column and detected by a mass spectrometer.

Experimental Workflow for GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Acetonitrile) cal_standards Prepare Calibration Standards stock->cal_standards test_samples Prepare Test Samples stock->test_samples derivatization Chemical Derivatization (e.g., with TFAA) cal_standards->derivatization test_samples->derivatization gc_sep GC Separation derivatization->gc_sep ms_detect Mass Spec Detection (Scan or SIM Mode) gc_sep->ms_detect cal_curve Generate Calibration Curve ms_detect->cal_curve quantify Quantify Samples cal_curve->quantify report Report Results quantify->report

Caption: GC-MS workflow, including the essential chemical derivatization step.

Protocol: GC-MS Analysis

1. Materials and Reagents

  • Reference standard (≥98% purity)

  • Acetonitrile (anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Trifluoroacetic Anhydride (TFAA) or other suitable acylating agent.

  • Nitrogen gas, high purity

  • Helium (carrier gas), high purity

2. Derivatization Procedure

  • To 100 µL of each standard, QC, and sample solution in a vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of Ethyl Acetate for injection.

3. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Gas chromatograph with autosamplerFor reproducible injections.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5% phenyl) column is suitable for a wide range of derivatized compounds.[10]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good efficiency.
Injector Temp. 250 °CEnsures efficient vaporization of the derivatized analyte.[8]
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program Initial 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)The program should be optimized to separate the analyte from derivatization byproducts and matrix components.[10]
Mass Spec. Single Quadrupole or Ion Trap
Ionization Electron Ionization (EI), 70 eVStandard ionization mode for GC-MS.
MS Source Temp. 230 °CStandard source temperature.
Acquisition Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationSIM mode provides higher sensitivity by monitoring characteristic ions of the derivatized analyte.

4. Method Validation The validation approach is similar to that for LC-MS/MS, ensuring the entire process, including the derivatization step, is reproducible and accurate.[11]

Conclusion

This application note provides two validated methodologies for the quantification of this compound. The LC-MS/MS method using a HILIC column is strongly recommended due to its high sensitivity, specificity, and minimal sample preparation requirements, as it analyzes the compound in its native form. The GC-MS method serves as a robust alternative , particularly in laboratories where LC-MS/MS is not available. However, it necessitates a critical derivatization step, which adds complexity and potential for variability. The choice of method should be based on available instrumentation, required sensitivity, and the sample matrix. In all cases, proper method validation is essential to guarantee reliable and accurate quantitative results.[11]

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] A significant analytical challenge arises from its molecular structure, which lacks a strong native chromophore, complicating sensitive UV detection. To address this, two distinct protocols are detailed: (1) a direct, low-wavelength UV detection method suitable for purity assessment and high-concentration assays of the active pharmaceutical ingredient (API), and (2) a pre-column derivatization method for trace-level quantification in complex matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[2][3]

Introduction and Analytical Challenge

This compound, also known as 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine, is a complex molecule featuring a saturated heterocyclic scaffold.[1] Its utility as a building block in medicinal chemistry necessitates a robust and reliable analytical method to ensure quality, purity, and concentration.

The primary analytical hurdle is the absence of a significant UV-absorbing moiety within the molecule's structure. The constituent piperazine and piperidine rings are saturated and do not exhibit absorbance in the conventional HPLC-UV range (220-400 nm). Direct detection is only feasible at very low wavelengths (~200-210 nm), where sensitivity is often poor and interference from mobile phase components and impurities is high. For trace analysis, this approach is inadequate. Therefore, chemical derivatization to introduce a chromophore is an essential strategy for enhancing detectability.[4][5]

This guide provides a comprehensive framework for both scenarios, explaining the causal relationships behind the methodological choices to empower researchers to adapt and troubleshoot the protocols effectively.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₄Chem-Impex[1]
Molecular Weight 266.43 g/mol Chem-Impex[1]
Appearance White to light yellow crystalline powderChem-Impex[1]
Solubility Soluble in water and methanolChemicalBook[6]
Key Structural Feature Multiple tertiary amine functional groupsN/A

The presence of multiple amine groups indicates the compound is basic. Therefore, control of the mobile phase pH is paramount to ensure consistent retention and symmetrical peak shape by maintaining a single ionic form of the analyte.

Overall Analytical Workflow

The selection of the appropriate analytical protocol depends on the intended application, specifically the expected concentration of the analyte. The following diagram outlines the decision-making workflow.

Workflow Figure 1: Overall Analytical Workflow cluster_start Start cluster_decision Decision Point cluster_protocols Protocols cluster_end Final Stages Start Sample Containing This compound Decision What is the Analytical Goal? Start->Decision Protocol1 Protocol 1: Direct Low-UV Analysis Decision->Protocol1  Assay / Purity (High Concentration) Protocol2 Protocol 2: Pre-Column Derivatization Decision->Protocol2 Trace Analysis   (Low Concentration)   Validation Method Validation (ICH Q2 R2) Protocol1->Validation Protocol2->Validation Report Data Analysis & Reporting Validation->Report

Caption: High-level workflow for selecting and applying the appropriate HPLC-UV method.

Protocol 1: Direct Analysis by HPLC-Low UV (Assay & Purity)

Principle: This method leverages a reversed-phase C18 column to separate the analyte from potential impurities. Detection is performed at a low UV wavelength (205 nm) where the amine functional groups exhibit weak absorbance. Due to the potential for interference at this wavelength, this method is best suited for analyzing relatively pure samples, such as the final drug substance, where the analyte concentration is high.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffers: Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄)

  • Water: Deionized (DI) Water, 18.2 MΩ·cm or higher purity

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary or binary pump system with UV/Vis detector.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar basic compounds.
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure consistent ionization of the basic analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 10% B to 70% B over 15 minutesA gradient is used to ensure elution of the main peak with good shape while also eluting any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 205 nmWavelength of maximum (albeit weak) absorbance for saturated amines.
Run Time 20 minutesSufficient to elute the analyte and re-equilibrate the column.
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of DI water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a final concentration within the calibration range (e.g., 250 µg/mL) and prepare using the same diluent.

Protocol 2: Trace Analysis via Pre-Column Derivatization

Principle: To overcome the low sensitivity of the direct method, this protocol employs a pre-column derivatization step. A reagent such as Dansyl Chloride or 4-Chloro-7-nitrobenzofuran (NBD-Cl) is used to covalently attach a highly UV-active chromophore to the secondary amine groups of the analyte.[4] This significantly enhances the molar absorptivity, allowing for sensitive detection at a more selective wavelength where interferences are minimal.

Derivatization Workflow

Derivatization Figure 2: Pre-Column Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Aliquot of Sample or Standard Solution Mix Mix & Vortex Analyte->Mix Reagent Derivatization Reagent (e.g., Dansyl Chloride in ACN) Reagent->Mix Buffer Alkaline Buffer (e.g., Sodium Bicarbonate) Buffer->Mix Incubate Incubate (e.g., 60°C for 30 min) Mix->Incubate Quench Quench Reaction (e.g., add Glycine solution) Incubate->Quench Inject Inject into HPLC System Quench->Inject

References

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Efficacy of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and step-by-step protocols for characterizing the cellular efficacy of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. As a piperazine-containing compound, it is structurally positioned to interact with G-protein coupled receptors (GPCRs) that are central to neuropharmacology.[1][2] This guide outlines a strategic, multi-assay approach to determine its mechanism of action, potency, and selectivity, focusing on its potential antagonist activity at key central nervous system targets: the dopamine D2 (D₂R) and serotonin 5-HT₂A (5-HT₂AR) receptors. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for a comprehensive efficacy assessment, moving from primary second messenger analysis to broader cellular health and signaling pathway evaluation.

Introduction: Pharmacological Context and Strategic Rationale

This compound belongs to the piperazine class of compounds, which are prevalent scaffolds in the development of therapeutics for neurological disorders.[1][3][4] The structural motifs suggest a high probability of interaction with aminergic GPCRs, such as dopamine and serotonin receptors, which are established targets for a wide array of psychiatric and neurological medications.[5][6] A thorough in-vitro pharmacological characterization is the foundational step in validating its therapeutic potential.

This guide eschews a single-assay approach, instead advocating for an integrated strategy to build a comprehensive pharmacological profile. The rationale is threefold:

  • Primary Target Engagement: To determine if the compound modulates the activity of its hypothesized targets and to quantify its potency (e.g., IC₅₀).

  • Mechanism of Action: To elucidate how the compound affects receptor signaling—whether through canonical G-protein pathways or by engaging alternative pathways like β-arrestin recruitment.[7]

  • Selectivity and Safety: To ensure that the observed effects are target-specific and not a result of generalized cellular toxicity.[8][9]

We will focus on two high-value CNS targets:

  • Dopamine D₂ Receptor (D₂R): A Gαi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] Antagonists at this receptor are a cornerstone of antipsychotic therapy.[6]

  • Serotonin 5-HT₂A Receptor (5-HT₂AR): A Gαq-coupled receptor whose activation stimulates phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca²⁺).[11][12][13] Antagonism of 5-HT₂AR is also a key feature of modern atypical antipsychotics.

By employing a suite of assays targeting cAMP, calcium flux, β-arrestin recruitment, and cell viability, we can construct a detailed and reliable profile of the compound's efficacy.

Foundational Signaling Pathways & Assay Principles

Understanding the underlying signaling cascades is critical for selecting the appropriate assay and interpreting the results. GPCRs represent a major class of drug targets, transducing extracellular signals into intracellular responses through various pathways.[5][14][15]

Gαi/o-Coupled Receptor Signaling (e.g., Dopamine D₂R)

Activation of Gαi-coupled receptors by an agonist leads to the inhibition of adenylyl cyclase, causing a drop in intracellular cAMP levels. To measure antagonism, the system is first stimulated with an agonist to suppress cAMP production. An effective antagonist will block the agonist's effect, restoring cAMP levels.

G_alpha_i_pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Agonist Dopamine (Agonist) Agonist->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks Gai->AC Inhibits ATP ATP ATP->AC PKA PKA Inactivation cAMP->PKA

Caption: Gαi signaling pathway for the D₂ receptor and point of antagonist intervention.

Gαq-Coupled Receptor Signaling (e.g., Serotonin 5-HT₂AR)

Activation of Gαq-coupled receptors by an agonist activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[16] This transient increase in intracellular Ca²⁺ is a measurable signal of receptor activation.[17][18][19] An antagonist will prevent this agonist-induced calcium flux.

G_alpha_q_pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT₂A Receptor Gaq Gαq Protein HT2AR->Gaq Activates PLC Phospholipase C (PLC) ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃, which activates channels on Agonist Serotonin (Agonist) Agonist->HT2AR Activates Antagonist Test Compound (Antagonist) Antagonist->HT2AR Blocks Gaq->PLC Activates Calcium Ca²⁺ Release (Increased) ER->Calcium Releases

Caption: Gαq signaling pathway for the 5-HT₂A receptor and point of antagonist intervention.

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and initiates receptor internalization and G-protein-independent signaling.[7][20] Measuring the recruitment of β-arrestin to the receptor provides a direct readout of receptor engagement that is independent of G-protein coupling type, making it a universal assay format.[20][21]

B_Arrestin_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR 1. Activation GRK GRK GPCR->GRK 2. Recruits & Activates GPCR_P Phosphorylated GPCR GPCR->GPCR_P GRK->GPCR 3. Phosphorylation Complex GPCR / β-Arrestin Complex GPCR_P->Complex B_Arrestin β-Arrestin B_Arrestin->GPCR_P 4. Recruitment B_Arrestin->Complex Endocytosis Endocytosis & Downstream Signaling Complex->Endocytosis 5. Initiation of

Caption: Generalized workflow for agonist-induced β-arrestin recruitment to a GPCR.

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing the efficacy of this compound.

Workflow Overview

workflow A Start: Compound Dilution B Protocol 4: Cell Viability Assay (Determine Cytotoxicity Window) A->B C Protocol 1: D₂R Antagonism Assay (cAMP Measurement) A->C D Protocol 2: 5-HT₂AR Antagonism Assay (Calcium Flux) A->D E Protocol 3: β-Arrestin Recruitment Assay (D₂R & 5-HT₂AR) A->E F Data Analysis: Calculate IC₅₀ / EC₅₀ Values B->F C->F D->F E->F G Synthesize Data: Determine Potency, Selectivity, & Signaling Bias F->G

Caption: Integrated experimental workflow for compound characterization.

Protocol 1: Dopamine D₂ Receptor (D₂R) Antagonism Assay (cAMP Measurement)

Objective: To quantify the antagonistic potency of the test compound at the human D₂ receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Principle: This assay utilizes a cell line stably expressing the human D₂R. The Gαi-coupling of D₂R inhibits adenylyl cyclase.[10][22] To measure antagonism, cells are first treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Then, a D₂R agonist (e.g., quinpirole) is added to inhibit this process. The test compound is evaluated for its ability to block the agonist's effect, thereby restoring cAMP levels.[23] The change in cAMP is detected using a luminescence-based biosensor, such as the Promega cAMP-Glo™ Assay.[24]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D₂ Receptor (e.g., Innoprot DRD2 Nomad Cell Line).[6][22]

  • Assay Kit: cAMP-Glo™ Assay (Promega, Cat. No. V1501) or HTRF cAMP kit (Cisbio).[23][24]

  • Reagents:

    • Test Compound: this compound

    • Reference Antagonist: Haloperidol or Spiperone

    • Agonist: Quinpirole

    • Stimulant: Forskolin

    • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Equipment:

    • White, opaque, 384-well tissue culture-treated plates

    • Luminometer

    • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture D₂R-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium (serum-free) to a density of 0.5 x 10⁶ cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (~5,000 cells/well).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference antagonist in DMSO.

    • Perform a serial dilution in assay buffer to create a 4X final concentration range (e.g., from 40 µM to 40 pM).

  • Antagonist Incubation:

    • Add 5 µL of the diluted test compound or reference antagonist to the appropriate wells. For control wells, add 5 µL of assay buffer with 0.4% DMSO (vehicle control).

    • Incubate for 30 minutes at room temperature. This pre-incubation step is crucial to allow the antagonist to bind to the receptor.

  • Agonist Challenge:

    • Prepare a 4X solution of the agonist (Quinpirole) at its EC₈₀ concentration (previously determined) mixed with a fixed concentration of Forskolin (e.g., 10 µM).

    • Add 5 µL of this agonist/forskolin mix to all wells except the "no agonist" control wells.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection (Following cAMP-Glo™ Protocol):

    • Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Reagent to room temperature.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. Shake the plate gently for 3 minutes.

    • Add 20 µL of the Kinase-Glo® Reagent (detection solution) to each well.

    • Incubate for 20 minutes in the dark at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: Set the signal from the agonist-only wells as 0% activity and the signal from the forskolin-only (no agonist) wells as 100% activity.

  • Plot the % activity against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Serotonin 5-HT₂A Receptor (5-HT₂AR) Antagonism Assay (Calcium Flux)

Objective: To determine the potency of the test compound as an antagonist of the human 5-HT₂A receptor by measuring its ability to block agonist-induced intracellular calcium mobilization.

Principle: This assay uses a cell line stably expressing the human 5-HT₂A receptor. As a Gαq-coupled receptor, its activation leads to a rapid and transient increase in intracellular Ca²⁺.[13][17][18] This change is monitored using a calcium-sensitive fluorescent dye that is pre-loaded into the cells.[19] An antagonist will inhibit the fluorescence increase typically seen after adding a 5-HT₂A agonist like serotonin.[25] The measurement is performed in real-time using a fluorescence plate reader like a FLIPR (Fluorescence Imaging Plate Reader).[26]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor (e.g., Eurofins DiscoverX PathHunter or Innoprot HiTSeeker cell lines).[12][13]

  • Assay Kit: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-8 No Wash Calcium Assay Kit.

  • Reagents:

    • Test Compound: this compound

    • Reference Antagonist: Ketanserin or Ritanserin[12]

    • Agonist: Serotonin (5-HT)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Probenecid (if required by the dye kit to prevent dye leakage).[18]

  • Equipment:

    • Black, clear-bottom, 384-well tissue culture-treated plates

    • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[18][26]

    • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 5-HT₂AR-expressing cells into 384-well black, clear-bottom plates at a density that will yield a confluent monolayer the next day (e.g., 10,000-20,000 cells/well in 25 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, often including probenecid.

    • Remove the culture medium from the cells and add 25 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.

  • Assay Protocol (on FLIPR or similar instrument):

    • Place the cell plate and a compound plate (containing 4X final concentrations of the test compound) into the instrument.

    • The instrument will first add 12.5 µL of the test compound/antagonist solution to the cell plate and incubate for a set time (e.g., 15-30 minutes).

    • The instrument will then read a baseline fluorescence for 10-20 seconds.

    • Next, it will add 12.5 µL of a 4X EC₈₀ concentration of the agonist (Serotonin).

    • Fluorescence will be continuously monitored for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The primary readout is the maximum fluorescence signal intensity post-agonist addition minus the baseline fluorescence.

    • Normalize the data: Set the response in the presence of agonist alone as 100% and the response in the absence of agonist as 0%.

    • Plot the % inhibition against the log concentration of the test compound.

    • Fit the curve using a four-parameter logistic equation to derive the IC₅₀ value.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine if the test compound affects agonist-induced recruitment of β-arrestin 2 to the D₂R or 5-HT₂AR, providing a G-protein-independent measure of receptor engagement.

Principle: This assay uses an engineered cell line co-expressing the target GPCR fused to a small enzyme fragment (ProLink or PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor or EA).[27] Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK forces complementation of the enzyme fragments, creating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[27] An antagonist will block this interaction. This technology is commercialized, for example, in the PathHunter® assays from Eurofins DiscoverX.[7][20][27]

Materials:

  • Cell Line: PathHunter® β-Arrestin GPCR cells for either D₂R or 5-HT₂AR.[28]

  • Assay Kit: PathHunter® Detection Kit (Eurofins DiscoverX).

  • Reagents:

    • Test Compound and Reference Antagonists (as above).

    • Agonists (Quinpirole for D₂R, Serotonin for 5-HT₂AR).

    • Cell Plating Reagent (from kit).

  • Equipment:

    • White, opaque, 384-well tissue culture-treated plates.

    • Luminometer.

    • CO₂ incubator (37°C, 5% CO₂).

Step-by-Step Methodology:

  • Cell Seeding: Use the optimized, ready-to-use frozen cells provided with the assay system. Thaw and plate cells according to the manufacturer's protocol, typically 10,000 cells/well in 20 µL. Incubate overnight.

  • Compound Addition:

    • Prepare 5X serial dilutions of the test compound and reference antagonist.

    • Add 5 µL of the diluted compounds to the cell plate.

    • Incubate for 30 minutes at 37°C.

  • Agonist Challenge:

    • Prepare a 5X solution of the agonist at its EC₈₀ concentration.

    • Add 5 µL of the agonist solution to the wells.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Prepare the detection reagent according to the kit instructions (e.g., mix Galacton Star with Emerald II).

    • Add 15 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • Analysis is identical to the previous protocols. Normalize the data against agonist-only (0% inhibition) and no-agonist (100% inhibition) controls.

  • Plot the normalized response versus log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 4: Cell Viability / Cytotoxicity Assay

Objective: To determine the concentration at which the test compound induces cytotoxicity, ensuring that observed efficacy in functional assays is not due to cell death.

Principle: It is essential to distinguish between a compound's specific pharmacological effect and non-specific cytotoxicity.[8][9] A simple and robust method is to measure ATP levels, as ATP is a key indicator of metabolically active, viable cells.[29][30] A decrease in ATP is directly correlated with cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Materials:

  • Cell Line: The host cell line used for the functional assays (e.g., HEK293 or CHO).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Reagents:

    • Test Compound.

    • Positive Control (optional, e.g., digitonin or staurosporine).

  • Equipment:

    • White, opaque, 96- or 384-well plates.

    • Luminometer.

    • CO₂ incubator (37°C, 5% CO₂).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a white-walled plate at the same density used for the functional assays. Incubate overnight.

  • Compound Treatment:

    • Add the test compound at the same concentrations used in the efficacy assays.

    • Incubate for the longest duration used in any of the functional assays (e.g., ~2.5 hours to mimic the β-arrestin assay timeline).

  • ATP Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control wells.

  • Plot % viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

  • Crucial Interpretation: The IC₅₀ values obtained from the functional assays should be at least 10-fold lower than the CC₅₀ value. A large therapeutic window between the efficacy (IC₅₀) and cytotoxicity (CC₅₀) indicates that the compound's effect is likely due to specific receptor modulation rather than general toxicity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different assays and targets.

Assay ParameterReceptor TargetPotency (IC₅₀) [nM]Cytotoxicity (CC₅₀) [nM]Selectivity Index (SI)
cAMP Inhibition Dopamine D₂Re.g., 15.2 ± 2.1\multirow{3}{*}{e.g., >10,000}D₂R vs 5-HT₂AR: e.g., ~0.5
Calcium Flux Serotonin 5-HT₂ARe.g., 8.1 ± 1.55-HT₂AR vs D₂R: e.g., ~2.0
β-Arrestin Recruitment Dopamine D₂Re.g., 25.6 ± 3.5
β-Arrestin Recruitment Serotonin 5-HT₂ARe.g., 12.4 ± 2.9

Table 1: Example data summary for this compound. Data are presented as mean ± SEM. The Selectivity Index (SI) is calculated as IC₅₀ (off-target) / IC₅₀ (on-target).

Interpretation:

  • Potency: The IC₅₀ values indicate the concentration required to achieve 50% of the maximal inhibitory effect. Lower values signify higher potency.

  • Selectivity: The ratio of IC₅₀ values between different targets indicates selectivity. In the example above, the compound is roughly 2-fold more potent at the 5-HT₂A receptor than the D₂ receptor.

  • Signaling Bias: Comparing the potency in G-protein-mediated assays (cAMP, Calcium) versus the β-arrestin assay can reveal signaling bias.[7][31] If the IC₅₀ values are significantly different, it suggests the compound may preferentially block one signaling pathway over another.

  • Therapeutic Window: A CC₅₀ significantly higher than the functional IC₅₀ values (e.g., >100-fold) confirms that the observed antagonism is not an artifact of cytotoxicity.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust and comprehensive strategy for evaluating the efficacy of this compound. By systematically assessing its effects on G-protein and β-arrestin signaling pathways for key neurological targets, alongside a critical evaluation of its cytotoxic profile, researchers can confidently determine the compound's potency, mechanism of action, and potential for target selectivity. This integrated approach is fundamental for advancing promising compounds through the drug discovery pipeline.

References

Application Note & Protocol: Characterization of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine in CNS Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neurological Potential of a Novel Piperazine-Piperidine Scaffold

The intricate network of the central nervous system (CNS) is governed by a delicate balance of neurotransmission. Modulating the activity of key neurotransmitter receptors is a cornerstone of modern pharmacotherapy for a spectrum of neurological and psychiatric disorders. Within the vast landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly piperazine and piperidine derivatives, are foundational scaffolds in the design of CNS-active agents.[1][2] These structures are prevalent in numerous pharmaceuticals due to their ability to confer favorable pharmacokinetic properties and engage in specific interactions with critical biological targets.[1]

This application note focuses on 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine , a novel compound featuring a unique linkage of these two key pharmacophores.[3][4] While detailed pharmacological data on this specific molecule is emerging, its structural resemblance to known atypical antipsychotics and other CNS-active agents strongly suggests its potential to interact with key neurotransmitter systems, particularly dopaminergic and serotonergic receptors.[2][5][6][7]

Atypical antipsychotics, for instance, typically exhibit a characteristic receptor binding profile, with affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5][8][9] This dual antagonism is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with first-generation antipsychotics.[8][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding profile of this compound. We present detailed, step-by-step protocols for radioligand binding assays targeting the human dopamine D2 and serotonin 5-HT2A receptors, two primary targets for this class of compounds.

Compound of Interest: Physicochemical Properties

A foundational understanding of the test compound is critical for designing and interpreting receptor binding studies.

PropertyValueSource
Synonym 1-Methyl-4-(1,4'-bipiperidin-4-yl)piperazine[3]
CAS Number 1629218-99-0[3]
Molecular Formula C15H30N4[3]
Molecular Weight 266.43 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Storage 2 - 8 °C[3]

Hypothesized Mechanism of Action and Key Receptor Targets

The structure of this compound, containing both piperazine and piperidine moieties, is a hallmark of compounds designed to cross the blood-brain barrier and interact with neurotransmitter receptors.[1] Numerous studies have demonstrated that derivatives incorporating these rings exhibit significant affinity for dopamine and serotonin receptors, making them promising candidates for the treatment of psychosis and other neuropsychiatric disorders.[2][6][7][11]

Based on this structural precedent, we hypothesize that this compound will exhibit affinity for:

  • Dopamine D2 Receptors: A primary target for all antipsychotic medications.[8]

  • Serotonin 5-HT2A Receptors: A key target for atypical antipsychotics, believed to modulate dopamine release and contribute to a favorable side effect profile.[5][8]

The following protocols are designed to empirically test this hypothesis and quantify the binding affinity of the compound for these two critical CNS receptors.

Experimental Workflow for Receptor Binding Affinity Determination

The determination of a compound's binding affinity (Ki) for a specific receptor is a crucial step in its pharmacological characterization. A competitive radioligand binding assay is the gold standard for this purpose. The workflow involves incubating a source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity. This is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioligand that remains bound to the receptor at each concentration of the test compound, a competition curve can be generated, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate receptor source, radioligand, and test compound in assay buffer Compound_Prep->Incubation Receptor_Prep Prepare receptor source (e.g., cell membranes expressing D2 or 5-HT2A receptors) Receptor_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]Spiperone or [3H]Ketanserin) Radioligand_Prep->Incubation Filtration Rapidly filter mixture through GF/B filter plates to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation Add scintillation cocktail and quantify radioactivity using a microplate scintillation counter Washing->Scintillation Data_Analysis Plot data and calculate IC50 and Ki values Scintillation->Data_Analysis

Caption: General workflow for competitive radioligand binding assays.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay with [3H]Spiperone.

Materials and Reagents
  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D2 receptor (long isoform).[12]

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Haloperidol or unlabeled Spiperone.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [3H]Spiperone in assay buffer to a final concentration of ~0.2 nM.[12]

    • Prepare a solution of haloperidol at 10 µM for determining non-specific binding.

    • Thaw the receptor membrane preparation on ice and dilute in assay buffer to a final protein concentration of 10-20 µg per well.[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [3H]Spiperone + 100 µL receptor membrane preparation.

    • Non-specific Binding: 50 µL haloperidol (10 µM) + 50 µL [3H]Spiperone + 100 µL receptor membrane preparation.

    • Test Compound Competition: 50 µL of each dilution of this compound + 50 µL [3H]Spiperone + 100 µL receptor membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly aspirate the contents of the wells through the GF/B filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 4 hours.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines the procedure to determine the binding affinity of this compound for the human serotonin 5-HT2A receptor using [3H]Ketanserin as the radioligand.

Materials and Reagents
  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[13]

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Unlabeled Ketanserin or Mianserin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute [3H]Ketanserin in assay buffer to a final concentration of ~1-2 nM.[14]

    • Prepare a solution of unlabeled Ketanserin at 10 µM for determining non-specific binding.

    • Thaw the receptor membrane preparation on ice and dilute in assay buffer to a final protein concentration of 50-70 µg per well.[14]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [3H]Ketanserin + 100 µL receptor membrane preparation.

    • Non-specific Binding: 50 µL unlabeled Ketanserin (10 µM) + 50 µL [3H]Ketanserin + 100 µL receptor membrane preparation.

    • Test Compound Competition: 50 µL of each dilution of this compound + 50 µL [3H]Ketanserin + 100 µL receptor membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.[15]

  • Filtration and Washing:

    • Rapidly aspirate the contents of the wells through the pre-soaked GF/B or GF/C filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis

The data analysis for the 5-HT2A receptor binding assay is identical to that described for the dopamine D2 receptor assay.

Signaling Pathways of D2 and 5-HT2A Receptors

Understanding the downstream signaling cascades of the target receptors provides context for the functional implications of compound binding.

G cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2R Gi Gi/o D2R->Gi Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels ↑ Gi->GIRK Ca Ca2+ Channels ↓ Gi->Ca cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA HT2AR 5-HT2A R Gq Gq/11 HT2AR->Gq Serotonin Serotonin Serotonin->HT2AR PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release ↑ IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and validated methodology for characterizing the binding affinity of this compound at the dopamine D2 and serotonin 5-HT2A receptors. The data generated from these studies will be instrumental in determining if this compound shares the receptor binding profile characteristic of atypical antipsychotics.

Positive results from these binding assays would warrant further investigation through functional assays (e.g., cAMP inhibition for D2 receptors or calcium mobilization for 5-HT2A receptors) to determine whether the compound acts as an antagonist, agonist, or partial agonist at these receptors.[16][17] Subsequent in vivo studies could then explore its efficacy in animal models of psychosis and its potential side effect profile. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this novel chemical entity.

References

Application Notes and Protocols for the In Vivo Study of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a novel chemical entity with a structural motif common to compounds active within the central nervous system (CNS). The piperazine heterocycle is a well-established scaffold in medicinal chemistry, known for its interaction with various biological targets, particularly neurotransmitter systems.[1][2] The structural characteristics of this compound suggest a potential for modulation of dopaminergic and serotonergic pathways, which are critical in the pathophysiology of numerous neurological and psychiatric disorders.[1]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically investigate the compound's pharmacokinetic profile, safety, and efficacy in rodent models. The experimental design follows a logical progression from foundational safety and bioavailability assessments to more complex behavioral and neurochemical analyses.

Ethical conduct in all animal research is paramount. All described procedures must be performed in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, such as those established by the Institutional Animal Care and Use Committee (IACUC).[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the experimental process to minimize animal use and suffering.[3]

Phase 1: Preliminary In Vivo Characterization

The initial phase of in vivo testing is crucial for establishing the fundamental pharmacokinetic and safety profile of the compound. These data are essential for designing subsequent efficacy studies and for the interpretation of their results.

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound and to identify the median lethal dose (LD50) in rodents, following the OECD 423 guideline (Acute Toxic Class Method).[4]

Protocol:

  • Animal Model: Use healthy, nulliparous, non-pregnant female rats (8-12 weeks old) that have been acclimated to the laboratory environment for at least 5 days.[4]

  • Housing: House the animals in appropriate cages with access to standard laboratory diet and water ad libitum. Maintain a 12-hour light/dark cycle.[4]

  • Dose Preparation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose). The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[4]

  • Dosing: Administer the compound orally via gavage to a single animal at a starting dose of 300 mg/kg.

  • Observation: Observe the animal continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. Thereafter, observe daily for a total of 14 days.[5]

  • Progression:

    • If the animal survives, dose two additional animals at the same level.

    • If the animal dies, dose the next animal at a lower dose level (e.g., 50 mg/kg).

    • Continue the procedure sequentially based on the outcome for each animal to determine the toxic class of the substance.

  • Data Collection: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Record body weight before dosing and at least weekly thereafter. Note the time of death if it occurs.[6]

Data Presentation:

ParameterObservation
LD50 Cut-off (mg/kg) To be determined
Clinical Signs of Toxicity e.g., sedation, tremors, convulsions, etc.
Body Weight Changes % change from baseline
Pathological Findings Gross necropsy findings
Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of this compound in rodents, including absorption, distribution, metabolism, and excretion (ADME).[7]

Protocol:

  • Animal Model: Use male rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) to separate groups of animals.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

ParameterIV AdministrationOral Administration
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) N/ATo be determined
AUC (0-t) (ng*h/mL) To be determinedTo be determined
Half-life (t1/2) (h) To be determinedTo be determined
Clearance (CL) (L/h/kg) To be determinedN/A
Volume of Distribution (Vd) (L/kg) To be determinedN/A
Oral Bioavailability (F%) N/ATo be determined

Phase 2: Behavioral Pharmacology

Based on the structural similarity of this compound to known CNS-active agents, this phase focuses on evaluating its effects on locomotor activity, anxiety, and depression-like behaviors in mice.

Open Field Test

Objective: To assess the effect of the compound on general locomotor activity and to screen for anxiety-like behavior (thigmotaxis).[1][8]

Protocol:

  • Apparatus: Use a square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena should be evenly illuminated.[8]

  • Animal Model: Use adult male mice.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.[9]

  • Dosing: Administer the test compound or vehicle intraperitoneally (IP) 30 minutes before the test.

  • Procedure: Place a mouse in the center of the open field and allow it to explore for 20 minutes.[8] A video tracking system should be used to record the animal's movements.[1]

  • Data Analysis: Analyze the recorded video to determine the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing.

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.[10][11]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

  • Animal Model: Use adult male mice.

  • Acclimation: Acclimate the mice to the testing room for at least 45-60 minutes.[11]

  • Dosing: Administer the test compound or vehicle IP 30 minutes before the test.

  • Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[11] Record the session with a video camera.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of the compound.[12][13]

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[12]

  • Animal Model: Use adult male mice.

  • Procedure:

    • Pre-test session (Day 1): Place the mouse in the cylinder for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), place the mouse in the cylinder for a 6-minute test session.[2]

  • Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[2]

Phase 3: Neurochemical Analysis

This phase aims to directly investigate the effects of this compound on the dopaminergic and serotonergic systems in the brain.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving rats following administration of the test compound.[14][15]

Protocol:

  • Animal Model: Use adult male rats with a guide cannula stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex).

  • Microdialysis: After a recovery period from surgery, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[15]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of the test compound.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]

  • Data Analysis: Express the results as a percentage of the baseline concentrations.

Receptor Binding Assays

Objective: To determine the affinity of the compound for dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

  • In Vitro Radioligand Binding:

    • Membrane Preparation: Use commercially available cell membranes expressing human dopamine D2 or serotonin 5-HT2A receptors.[16][17]

    • Assay: Perform competitive binding assays using a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.[18][19]

    • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) and calculate the inhibitory constant (Ki) to quantify the compound's binding affinity.

  • In Vivo Receptor Occupancy:

    • Animal Model: Use adult male rats.

    • Dosing: Administer the test compound at various doses.

    • Radioligand Injection: At a time corresponding to the peak plasma concentration (determined from PK studies), inject a specific radioligand intravenously.

    • Tissue Harvesting: Euthanize the animals at a specific time post-radioligand injection and dissect the brain regions of interest (e.g., striatum for D2, frontal cortex for 5-HT2A).

    • Radioactivity Measurement: Measure the radioactivity in the brain tissue and a reference region (e.g., cerebellum) to calculate specific binding and receptor occupancy.[20]

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Characterization cluster_Phase2 Phase 2: Behavioral Pharmacology cluster_Phase3 Phase 3: Neurochemical Analysis P1_Tox Acute Toxicity (OECD 423) P1_PK Pharmacokinetics (IV & PO) P1_Tox->P1_PK Inform dose selection P2_OFT Open Field Test P1_PK->P2_OFT Establish dose-response P2_EPM Elevated Plus Maze P1_PK->P2_EPM P2_FST Forced Swim Test P1_PK->P2_FST P3_Microdialysis In Vivo Microdialysis P2_OFT->P3_Microdialysis Correlate behavior with neurochemistry P2_EPM->P3_Microdialysis P2_FST->P3_Microdialysis P3_Binding Receptor Binding Assays P3_Microdialysis->P3_Binding Confirm target engagement

Caption: Experimental workflow for the in vivo evaluation of this compound.

Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Compound This compound D2_auto D2 Autoreceptor Compound->D2_auto Antagonist? SERT Serotonin Transporter (SERT) Compound->SERT Inhibitor? DA_vesicle Dopamine Vesicle D2_auto->DA_vesicle Inhibits Release SER_vesicle Serotonin Vesicle SERT->SER_vesicle Reuptake VMAT2 VMAT2 VMAT2->DA_vesicle VMAT2->SER_vesicle D2_post D2 Receptor DA_vesicle->D2_post Dopamine HT2A_post 5-HT2A Receptor SER_vesicle->HT2A_post Serotonin Signal Downstream Signaling D2_post->Signal HT2A_post->Signal

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes & Protocols: Animal Models for Neurodegenerative Research Using 1-Methyl-4-Phenylpyridinium (MPP+)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Parkinson's Disease with MPP+

The study of neurodegenerative disorders, particularly Parkinson's Disease (PD), relies heavily on the use of animal models that can replicate the key pathological features of the human condition. One of the most established and widely used tools for this purpose is the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that was discovered to induce a severe and irreversible parkinsonian syndrome in humans.[1][2]

The scientific value of MPP+ lies in its specific mechanism of action. Due to its positive charge, MPP+ cannot readily cross the blood-brain barrier (BBB) and must typically be administered directly into the brain or be generated in situ from its lipophilic precursor, MPTP, which does cross the BBB.[3][4] Once in the brain, MPTP is metabolized by monoamine oxidase-B (MAO-B) in glial cells to MPP+.[5][6] This toxic metabolite is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3][4][6] Inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[1][5][7][8] This action disrupts ATP production, increases the generation of reactive oxygen species (ROS), and ultimately leads to oxidative stress and apoptotic cell death of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[3][5][9] This cascade precisely mimics a central pathological hallmark of Parkinson's disease: the selective loss of the nigrostriatal dopamine pathway.[10]

This guide provides a comprehensive overview of the application of MPP+ and its precursor MPTP in creating robust and reproducible animal models of PD, with a focus on experimental design, detailed protocols, and data interpretation.

Part 1: The Mechanistic Underpinnings of MPP+ Neurotoxicity

Understanding the pathway from MPTP administration to neuronal death is critical for designing experiments and interpreting results. The process is a multi-step cascade involving metabolic activation, selective uptake, and mitochondrial poisoning.

Metabolic Activation and Selective Uptake

The specificity of the MPTP/MPP+ model is not due to the toxin itself, but rather the brain's own transport and metabolic systems.

  • MPTP Administration & BBB Penetration : Systemically administered MPTP, being lipophilic, easily crosses the blood-brain barrier.

  • Conversion to MPP+ : Within the brain, astrocytes take up MPTP and the enzyme MAO-B oxidizes it first to MPDP+ and then to the active neurotoxin, MPP+.[4][5]

  • Selective Neuronal Uptake : MPP+ is released into the extracellular space and is recognized as a substrate by the dopamine transporter (DAT), which is densely expressed on the terminals of dopaminergic neurons. This leads to the selective accumulation of MPP+ inside these specific neurons.[3][4]

This elegant and unfortunate synergy of biological systems is what makes MPTP/MPP+ such a potent and specific dopaminergic neurotoxin.

Diagram: MPTP/MPP+ Mechanism of Action

MPP_Mechanism cluster_outside Systemic Circulation cluster_brain Central Nervous System cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP_circ MPTP MPTP_astro MPTP MPTP_circ->MPTP_astro Crosses BBB MAOB MAO-B MPTP_astro->MAOB MPDP MPDP+ MAOB->MPDP MPP_astro MPP+ MPDP->MPP_astro DAT DAT MPP_astro->DAT Uptake MPP_neuron MPP+ DAT->MPP_neuron Mitochondrion Mitochondrion MPP_neuron->Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Increase ComplexI->ROS Apoptosis Apoptotic Cell Death ATP_depletion->Apoptosis ROS->Apoptosis

Caption: Metabolic activation of MPTP and subsequent neurotoxic cascade of MPP+ in dopaminergic neurons.

Part 2: Selecting the Appropriate Animal Model

The choice of animal model is a critical decision that depends on the specific research question, budget, and available resources. Rodents are the most common, but non-human primates and other species offer unique advantages.

Animal ModelKey AdvantagesKey LimitationsPrimary Applications
Mouse (C57BL/6) High sensitivity to MPTP, extensive genetic tools available, cost-effective, well-characterized behavioral tests.[4]Does not form classic Lewy bodies, rapid metabolism of MPTP requires specific dosing regimens.[3]High-throughput screening of neuroprotective compounds, mechanistic studies, genetic interaction studies.
Rat Resistant to systemic MPTP, requiring direct MPP+ infusion.[3][11] This allows for precise, unilateral lesions, creating a "hemi-parkinsonian" model ideal for rotational behavior analysis. Larger size facilitates surgical procedures.Does not model systemic effects, more expensive than mice.Preclinical testing of therapies, studies on unilateral motor deficits and compensatory mechanisms.
Non-Human Primate (NHP) Closely recapitulates the full spectrum of human PD symptoms (tremor, rigidity, bradykinesia).[3][4] Pathology is very similar to human PD.Significant ethical considerations, extremely high cost and specialized housing requirements, long study durations."Gold standard" for preclinical validation of therapies before human trials.[3]
Zebrafish High-throughput screening capability, rapid development, transparent larvae allow for in-vivo imaging of neuronal degeneration.[12]Different physiology from mammals, BBB properties differ, limited behavioral complexity.Large-scale drug screening, developmental neurotoxicity studies.

Part 3: Experimental Protocols

Scientific rigor and reproducibility are paramount. The following protocols provide standardized methods for inducing and validating MPP+/MPTP-induced neurodegeneration.

Protocol 1: Systemic MPTP Administration in Mice (Sub-Acute Regimen)

This protocol is designed to induce a significant and consistent loss of dopaminergic neurons in C57BL/6 mice.[13][14]

Objective: To produce a ~50-70% loss of SNpc neurons and striatal dopamine depletion.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (handle with extreme caution under a certified chemical fume hood)

  • Sterile saline (0.9% NaCl)

  • 1 mL syringes with 27-gauge needles

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Prepare a fresh solution of MPTP in cold, sterile saline at a concentration of 3 mg/mL. Protect the solution from light. The final dose will be 30 mg/kg.[14]

  • Animal Handling: Weigh each mouse accurately to calculate the precise injection volume (e.g., a 25g mouse receives 30 mg/kg = 0.75 mg, which is 0.25 mL of the 3 mg/mL solution).

  • Administration: Administer the MPTP solution via intraperitoneal (i.p.) injection.

  • Dosing Schedule: Deliver one injection daily for 5 consecutive days.[14]

  • Post-Injection Monitoring: Monitor animals closely for signs of distress. House injected animals in a designated, clearly marked area. All bedding and waste must be handled as hazardous.

  • Lesion Maturation: The neurodegenerative process continues after the final injection. A waiting period of 7 to 21 days is recommended before commencing behavioral testing or terminal procedures to allow for the stabilization of the lesion.[13]

Protocol 2: Intrastriatal MPP+ Infusion in Rats (Unilateral Lesion)

This protocol creates a hemi-parkinsonian model, where one side of the brain is lesioned, providing a powerful internal control.[9][15]

Objective: To induce unilateral loss of nigrostriatal neurons for rotational behavior analysis.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • MPP+ iodide

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinfusion pump with a Hamilton syringe

  • Surgical tools

Procedure:

  • Preparation: Dissolve MPP+ in aCSF to a final concentration of 2-4 µg/µL.

  • Anesthesia and Surgery: Anesthetize the rat and secure it in the stereotaxic frame. Shave and sterilize the scalp. Make a midline incision to expose the skull.

  • Coordinate Targeting: Using a rat brain atlas, identify the coordinates for the target structure (e.g., the striatum). A typical coordinate relative to bregma might be: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, Dorsoventral (DV) -4.5 mm.

  • Craniotomy: Drill a small burr hole through the skull at the target coordinates.

  • Infusion: Slowly lower the infusion cannula to the DV coordinate. Infuse 2-4 µL of the MPP+ solution at a slow, controlled rate (e.g., 0.5 µL/min) to allow for diffusion and minimize tissue damage.

  • Post-Infusion: Leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction. Slowly withdraw the cannula.

  • Closure and Recovery: Suture the incision and allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required.

  • Lesion Maturation: Allow at least 2 weeks for the lesion to fully develop before behavioral testing.

Diagram: Experimental Workflow for Neuroprotective Agent Testing

workflow A Animal Selection (e.g., C57BL/6 Mice) B Baseline Behavioral Testing (Rotarod, Open Field) A->B C Group Assignment (Vehicle, Toxin, Toxin + Drug) B->C D Drug Pre-treatment (If applicable) C->D E Toxin Administration (e.g., MPTP Sub-Acute Regimen) D->E F Post-Lesion Behavioral Testing (21 days post-toxin) E->F G Tissue Collection (Brain extraction, fixation/freezing) F->G H Post-mortem Analysis G->H I Immunohistochemistry (TH Staining in SNpc) H->I J Neurochemistry (HPLC for Striatal Dopamine) H->J K Data Analysis & Interpretation I->K J->K

Caption: A typical experimental workflow for evaluating a potential neuroprotective compound.

Part 4: Validation and Endpoint Analysis

A successful model requires rigorous validation. This is achieved through a combination of behavioral assessments of motor function and post-mortem histological or neurochemical analysis.

Behavioral Assessment Battery

No single test can capture the complexity of PD-like motor deficits. A battery of tests is recommended to assess different aspects of motor function.[3][16]

Behavioral TestPrimary Function AssessedPrinciple
Rotarod Test Motor coordination, balance, and endurance.[3][17][18]Mice or rats are placed on a rotating rod. The latency to fall is measured. Parkinsonian animals typically fall sooner.
Open Field Test General locomotor activity, exploratory behavior, and anxiety.[3][18]The animal is placed in an open arena, and its movement (total distance, speed, time in center) is tracked. MPTP-lesioned animals often show reduced movement (hypokinesia).[16][18]
Pole Test Bradykinesia (slowness of movement) and akinesia.[3][18]The animal is placed head-up on top of a vertical pole. The time to turn around and descend is measured. Lesioned animals take significantly longer.
Grip Strength Test Muscle strength.[3]Measures the peak force an animal exerts while gripping a bar.
Apomorphine/Amphetamine-Induced Rotation (Unilateral Rat Model) Asymmetry of dopamine depletion.[11][17]In unilaterally lesioned rats, dopamine agonists (apomorphine) or releasing agents (amphetamine) cause a rotational imbalance. The number of rotations per minute is a direct measure of lesion severity.
Post-mortem Histological and Neurochemical Analysis

The final and most definitive validation of the model involves quantifying the extent of the neurotoxic lesion.

Protocol 3: Tyrosine Hydroxylase (TH) Immunohistochemistry

Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra (SNpc) and their terminals in the striatum.

Principle: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis. Staining for TH provides a reliable marker for dopaminergic neurons. A reduction in TH-positive cells or fiber density indicates a successful lesion.[13]

Procedure (Brief):

  • Tissue Preparation: Following euthanasia, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sectioning: Post-fix the brain, then cryoprotect in sucrose. Section the brain on a cryostat or vibratome to obtain coronal sections containing the SNpc and striatum.

  • Staining:

    • Block non-specific binding sites.

    • Incubate sections with a primary antibody against TH.

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) method.

    • Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the enzyme.

  • Quantification:

    • SNpc: Use unbiased stereology to count the number of TH-positive neurons in the SNpc of both hemispheres.[13]

    • Striatum: Measure the optical density of TH-positive fibers in the striatum.

  • Analysis: Compare the number of cells or fiber density in the MPTP/MPP+ treated group to the saline-treated control group. A significant reduction confirms the lesion.

Protocol 4: HPLC Analysis of Striatal Dopamine

Objective: To quantify the levels of dopamine (DA) and its metabolites (DOPAC, HVA) in the striatum.

Principle: High-Performance Liquid Chromatography (HPLC) with electrochemical detection can precisely measure monoamine concentrations in tissue homogenates. This provides a direct biochemical correlate of the lesion's functional impact.

Procedure (Brief):

  • Tissue Dissection: Rapidly dissect the striata from fresh, un-fixed brains on an ice-cold surface.

  • Homogenization: Homogenize the tissue in a suitable buffer containing an internal standard.

  • Chromatography: Inject the supernatant onto an HPLC system. The compounds are separated on a reverse-phase column and detected electrochemically.

  • Quantification: Calculate the concentrations of DA, DOPAC, and HVA relative to the internal standard and tissue weight.

  • Analysis: Compare neurotransmitter levels between treated and control groups. A severe lesion can result in >90% depletion of striatal dopamine.[13]

Conclusion

The MPTP/MPP+ neurotoxicity model remains an indispensable tool in Parkinson's disease research. While no animal model can perfectly replicate the human condition, the MPP+ model provides a robust and mechanistically relevant platform for investigating the pathways of dopaminergic neurodegeneration and for the preclinical evaluation of novel therapeutic strategies.[3][10] The successful implementation of these models depends on careful selection of the animal species and dosing regimen, rigorous application of standardized protocols, and comprehensive validation through both behavioral and post-mortem analyses.

References

Application Notes and Protocols for the Safe Handling of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, a complex heterocyclic compound with potential applications in pharmaceutical research and drug development.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this guide synthesizes safety data from structurally related compounds, namely piperazine and piperidine derivatives. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment. The overarching principle is to treat this compound with a high degree of caution, assuming it possesses corrosive and toxic properties inherent to its constituent chemical moieties.

Introduction to this compound

This compound is a multifaceted organic molecule featuring a central piperazine ring linked to two piperidyl groups. Its unique structure suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly targeting the central nervous system.[1] The presence of multiple basic nitrogen atoms indicates that the compound is likely to be a strong base and may react vigorously with acids.

Given the structural components, it is prudent to anticipate a hazard profile similar to that of piperazine and piperidine derivatives. These classes of compounds are known to be corrosive, causing severe skin burns and eye damage, and can be harmful if inhaled or ingested.[2][3][4][5][6][7][8][9][10][11][12][13] Therefore, stringent safety precautions are mandatory when handling this compound.

Hazard Assessment and Risk Mitigation

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are presumed to be:

  • Corrosivity: Expected to cause severe burns to the skin, eyes, and respiratory tract upon contact.[2][4][5][6][10][12][13]

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[2][5][12][14][15]

  • Irritation: May cause respiratory irritation.[6][14][15]

The following table summarizes the anticipated hazard classification based on data from related compounds.

Hazard ClassificationAnticipated for this compoundRationale based on Structurally Related Compounds
Skin Corrosion/Irritation Category 1B/1CPiperazine and its derivatives are classified as causing severe skin burns and eye damage.[2][4][5][6][10][13]
Serious Eye Damage/Irritation Category 1Direct contact is expected to cause irreversible eye damage.[2][4][6][8][10]
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulPiperazine and piperidine derivatives are documented as being harmful if swallowed, in contact with skin, or if inhaled.[2][5][12][14][15]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationInhalation of dust or vapors may lead to respiratory tract irritation.[6][14][15]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][9][16][17]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[3][4][7][11][12]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[2][13][17]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2][17] Standard safety glasses are not sufficient.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of after handling the compound or in case of contamination.[2][14]

  • Protective Clothing: A lab coat, fully buttoned, and additional protective clothing, such as an apron or coveralls, should be worn to prevent skin contact.[2][3][17]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][14][17]

The following diagram illustrates the workflow for ensuring personal and environmental safety.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Verify_Eng_Controls Weigh_Compound Weigh Compound in Fume Hood Verify_Eng_Controls->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Protocols for Safe Handling

Storage
  • Store the compound in a tightly sealed, properly labeled container.[2][5][11][12]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][9][13][16][17]

  • The storage area should be a designated corrosives cabinet.[2][9][13][16]

  • Protect from light and moisture.[2][18]

Preparation of a Stock Solution (Example: 10 mM in DMSO)
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully add the desired amount of this compound to the vial using a clean spatula. Avoid creating dust.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a desiccated environment.

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2][7][9]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][14]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6][8][14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][8][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][14]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][14] Do not dispose of this chemical in the regular trash or down the drain.

Conclusion

While this compound presents an exciting avenue for research, its handling demands the utmost respect for safety. By adhering to the principles of proactive risk assessment, stringent engineering controls, diligent use of personal protective equipment, and established safe handling protocols, researchers can confidently and safely explore the potential of this novel compound. The lack of specific safety data necessitates a conservative approach, treating the compound as corrosive and toxic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile compound. This compound is a valuable intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[1][2] This guide provides in-depth, experience-driven insights in a question-and-answer format to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 1-methylpiperazine with N-Boc-4-piperidone is resulting in a very low yield. What are the likely causes?

A1: Low yields in this reductive amination are a common issue and can often be traced back to several key factors. The reaction involves the formation of an iminium ion intermediate followed by its reduction.[3] Let's break down the potential culprits:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone and the amine to form the hemiaminal and subsequently the iminium ion can be unfavorable.[3]

    • Cause: Presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials. Solvents may not be anhydrous, or reagents may have absorbed atmospheric moisture.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, the addition of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial, though compatibility with your reducing agent should be verified.

  • Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).

    • Cause: If the reaction medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated by protonation.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly improve the rate of imine formation. Sodium triacetoxyborohydride (STAB), a common reducing agent for this reaction, releases acetic acid in situ, which can help maintain an optimal pH.[4]

  • Choice and Reactivity of Reducing Agent: The choice of reducing agent is critical.

    • Cause: A reducing agent that is too reactive, like sodium borohydride (NaBH₄), can reduce the starting ketone before imine formation has a chance to occur.[4][5] Conversely, a reagent that is too mild may not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations because it is less reactive towards ketones and aldehydes but readily reduces the protonated imine.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a slightly acidic pH where it selectively reduces the iminium ion.[3][5]

  • Reaction Stoichiometry and Concentration:

    • Cause: An incorrect molar ratio of reactants can lead to incomplete conversion. Reactions that are too dilute may proceed very slowly.

    • Solution: A slight excess (1.1-1.5 equivalents) of the amine (1-methylpiperazine) is often used to drive the reaction forward. Ensure the reaction concentration is appropriate, typically in the range of 0.1-1 M.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common challenge that can complicate purification and reduce the yield of your desired product. Here are the most likely side reactions and strategies to mitigate them:

  • Bis-alkylation of Piperazine: If you are using piperazine itself with the intention of subsequent N-methylation, you may see products where the piperidone has reacted with both nitrogen atoms of the piperazine.

    • Cause: Piperazine has two reactive secondary amine sites.

    • Solution: Employ a mono-protected piperazine, such as 1-Boc-piperazine, to ensure single substitution. The Boc-protecting group can be removed later in the synthetic sequence.

  • Self-condensation of N-Boc-4-piperidone: Under certain conditions, especially with basic catalysts, the piperidone can undergo an aldol-type self-condensation reaction.

    • Cause: The presence of a strong base can deprotonate the alpha-carbon of the ketone, leading to self-condensation.

    • Solution: Avoid strong bases. The weakly acidic conditions favorable for reductive amination generally suppress this side reaction.

  • Reduction of the Starting Ketone: As mentioned in Q1, the starting N-Boc-4-piperidone can be reduced to the corresponding alcohol.

    • Cause: Use of a non-selective or overly reactive reducing agent.

    • Solution: Use a milder, more selective reducing agent like STAB or NaBH₃CN.[4] If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[4]

Q3: The final deprotection of the Boc group is giving me a low yield of the target molecule. What can I do to improve this step?

A3: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically straightforward, but several factors can lead to a reduced yield.

  • Incomplete Deprotection:

    • Cause: Insufficient acid or reaction time.

    • Solution: The Boc group is acid-labile. Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is usually effective. Hydrochloric acid (HCl) in an organic solvent like methanol, ethanol, or dioxane is also a common and effective method.[6] Ensure you are using a sufficient excess of acid and monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Product Degradation:

    • Cause: Prolonged exposure to harsh acidic conditions can sometimes lead to degradation of the product.

    • Solution: Monitor the reaction closely and work it up as soon as the deprotection is complete. Neutralize the reaction mixture carefully during workup.

  • Workup and Isolation Issues:

    • Cause: The final product is a polyamine and can be quite water-soluble, especially in its protonated form. This can lead to losses during aqueous workup.

    • Solution: After quenching the acid, basify the aqueous layer to a high pH (e.g., with NaOH) to ensure the product is in its free-base form, which will be more soluble in organic solvents. Extract multiple times with a suitable organic solvent like DCM or a mixture of chloroform and isopropanol. Salting out the aqueous layer with NaCl can also help to improve extraction efficiency.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address low yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield of This compound CheckReductiveAmination Step 1: Reductive Amination Issues? Start->CheckReductiveAmination CheckDeprotection Step 2: Deprotection Issues? CheckReductiveAmination->CheckDeprotection No ReagentPurity Verify Reagent Purity and Anhydrous Conditions CheckReductiveAmination->ReagentPurity Yes PurificationLosses Step 3: Purification Losses? CheckDeprotection->PurificationLosses No ConfirmCompletion Monitor Deprotection by TLC/LC-MS CheckDeprotection->ConfirmCompletion Yes SolutionFound Yield Improved PurificationLosses->SolutionFound No OptimizeWorkup Optimize Workup pH (Strongly Basic) PurificationLosses->OptimizeWorkup Yes OptimizepH Optimize Reaction pH (Weakly Acidic) ReagentPurity->OptimizepH ChangeReducer Switch to Milder Reducing Agent (e.g., STAB) OptimizepH->ChangeReducer AdjustStoichiometry Adjust Reactant Ratios (Slight Excess of Amine) ChangeReducer->AdjustStoichiometry AdjustStoichiometry->SolutionFound OptimizeAcid Optimize Acid Choice and Concentration (TFA or HCl) ConfirmCompletion->OptimizeAcid ControlTimeTemp Control Reaction Time and Temperature OptimizeAcid->ControlTimeTemp ControlTimeTemp->SolutionFound ImproveExtraction Improve Extraction Protocol (Multiple Extractions, Salting Out) OptimizeWorkup->ImproveExtraction AlternativePurification Consider Alternative Purification (e.g., Crystallization, Chromatography) ImproveExtraction->AlternativePurification AlternativePurification->SolutionFound

Caption: A step-by-step troubleshooting guide for low yield synthesis.

Experimental Protocols

Optimized Reductive Amination Protocol

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot reaction.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a 0.5 M solution) under an inert atmosphere (N₂ or Ar), add 1-methylpiperazine (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Boc-Deprotection Protocol

This protocol uses HCl in methanol for efficient deprotection.

  • Dissolve the crude Boc-protected intermediate in methanol (to make a 0.2-0.5 M solution).

  • Add a saturated solution of HCl in methanol or concentrated aqueous HCl (4-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with an organic solvent like ethyl acetate or DCM to remove any non-basic organic impurities.

  • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 6N NaOH).

  • Extract the aqueous layer with DCM or a 3:1 mixture of chloroform/isopropanol (4-5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.

Data Summary

ParameterRecommended ConditionRationale
Reductive Amination
SolventAnhydrous DCM or DCEAprotic, good solubility for reactants.[4]
Amine Stoichiometry1.1 - 1.5 equivalentsDrives equilibrium towards product formation.
Reducing AgentSodium Triacetoxyborohydride (STAB)Selective for iminium ions over ketones.[4]
pHWeakly acidic (in situ from STAB)Catalyzes imine formation without deactivating the amine.[3]
Deprotection
ReagentHCl in Methanol or TFA in DCMStrong acid efficiently cleaves the Boc group.[6]
Workup pH>12Ensures the product is in the free base form for efficient extraction.
Extraction SolventDCM or Chloroform/IsopropanolEffective for extracting polyamines from aqueous media.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your experimental work.

Synthetic Overview

The most common and efficient route to synthesize this compound involves a two-step process starting from commercially available reagents. The overall strategy is a reductive amination between 1-methylpiperazine and a protected 4-piperidone derivative, followed by a deprotection step.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N_Boc_4_piperidone N-Boc-4-piperidone Intermediate Boc-protected Intermediate N_Boc_4_piperidone->Intermediate + 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->Intermediate + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate Final_Product 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine Intermediate->Final_Product Acid Acid (e.g., HCl in Methanol) Acid->Final_Product

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize these conditions.

Part A: Reductive Amination

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) and 1-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol of piperidone), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Part B: Deprotection

  • Dissolve the crude intermediate from Part A in methanol (5 mL/mmol).

  • Add a saturated solution of hydrogen chloride (HCl) in methanol or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure. The hydrochloride salt of the final product may precipitate.

  • The resulting solid can be triturated with diethyl ether or recrystallized to improve purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination Step

Question: My reductive amination reaction is showing low conversion to the desired intermediate, with significant amounts of starting materials remaining. What are the likely causes and how can I improve the yield?

Answer:

Low yields in reductive amination can stem from several factors, primarily related to the formation and reduction of the iminium ion.[1]

Causality:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not favor the iminium ion. This can be due to steric hindrance, electronic effects, or suboptimal pH. Acetic acid is added to catalyze this step, but an inappropriate amount can be detrimental.

  • Decomposition of Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. The presence of water can lead to its decomposition, reducing its effectiveness.

  • Suboptimal Solvent: The choice of solvent can impact the solubility of reagents and the stability of the iminium ion.[2]

Troubleshooting Steps:

Parameter Recommendation Rationale
Reaction Time Increase the initial stirring time of the ketone, amine, and acid to 4-6 hours before adding the reducing agent.Allows for the iminium ion equilibrium to be fully established before the reduction step.
Reducing Agent Ensure the sodium triacetoxyborohydride is fresh and handled under anhydrous conditions. Consider using an alternative like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for careful pH control.NaBH(OAc)₃ is generally preferred for its mildness and lack of toxicity, but NaBH₃CN can be more effective in some cases.[3]
Solvent If using DCM, consider switching to DCE, which can tolerate slightly higher temperatures. Toluene or THF are also viable options.[2]A change in solvent polarity can influence the reaction rate and equilibrium position.
Temperature While the reaction is typically run at room temperature, gentle heating to 40-50 °C after the addition of the reducing agent can sometimes drive the reaction to completion.Increased temperature can help overcome activation energy barriers but may also lead to side reactions. Monitor carefully.
Issue 2: Formation of a Bis-piperidyl Piperazine Byproduct

Question: I am observing a significant amount of a byproduct with a mass corresponding to the addition of two piperidyl groups to the piperazine. How can I suppress this?

Answer:

This is a common issue in reactions involving piperazine, which has two nucleophilic nitrogen atoms.[4][5]

Causality:

  • Stoichiometry: Using an excess of the piperidone derivative relative to 1-methylpiperazine can lead to a second reductive amination on the unsubstituted nitrogen of the desired product.

  • Reactivity: The mono-substituted piperazine product is still nucleophilic and can compete with 1-methylpiperazine for the remaining piperidone.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of 1-methylpiperazine (1.2-1.5 equivalents).Statistically favors the reaction of the piperidone with the starting piperazine over the product.[4]
Slow Addition Add the piperidone solution slowly to a solution of 1-methylpiperazine and the reducing agent.This maintains a low concentration of the piperidone, minimizing the chance of a second reaction.
Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the final product. Column chromatography is giving poor separation, and I am seeing persistent impurities in my NMR.

Answer:

Purification of highly polar, multi-basic compounds like this can be challenging.

Causality:

  • Polarity: The presence of multiple nitrogen atoms makes the free base highly polar and prone to tailing on silica gel chromatography.

  • Salts: If the workup is not thorough, residual salts can contaminate the product.

  • Byproducts: Structurally similar byproducts can co-elute with the desired compound.

Troubleshooting Steps:

Technique Recommendation Rationale
Chromatography Use a more polar mobile phase system, such as DCM/Methanol with a small amount of ammonium hydroxide (e.g., 1-2%). Alternatively, reverse-phase chromatography can be effective.The ammonium hydroxide helps to deprotonate the basic nitrogens, reducing their interaction with the acidic silica gel and improving peak shape.
Recrystallization Convert the free base to its hydrochloride salt and recrystallize from a suitable solvent system like methanol/ethanol or methanol/isopropanol.[6]Salt formation often leads to well-defined crystalline solids that are easier to purify by recrystallization than the free base oil/solid.
Extraction Perform a thorough acidic and basic workup. Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., ether) to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product back into an organic solvent.This liquid-liquid extraction technique is highly effective for separating basic compounds from neutral or acidic impurities.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="Reaction Outcome Unsatisfactory", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#FBBC05"]; side_product [label="Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05"]; purification_issue [label="Purification Issues?", shape=diamond, style=filled, fillcolor="#FBBC05"]; end_node [label="Optimized Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting paths check_reagents [label="Check Reagent Quality\n(esp. NaBH(OAc)₃)", fillcolor="#F1F3F4"]; optimize_stoichiometry [label="Adjust Stoichiometry\n(excess piperazine)", fillcolor="#F1F3F4"]; change_solvent [label="Change Solvent/\nTemperature", fillcolor="#F1F3F4"]; slow_addition [label="Use Slow Addition\nof Piperidone", fillcolor="#F1F3F4"]; use_amine_scavenger [label="Consider Amine\nScavenger Resin", fillcolor="#F1F3F4"]; recrystallize_salt [label="Recrystallize as HCl salt", fillcolor="#F1F3F4"]; acid_base_extraction [label="Perform Acid/Base\nExtraction", fillcolor="#F1F3F4"];

// Connections start -> low_yield; low_yield -> side_product [label="No"]; low_yield -> check_reagents [label="Yes"]; check_reagents -> change_solvent;

side_product -> purification_issue [label="No"]; side_product -> optimize_stoichiometry [label="Yes"]; optimize_stoichiometry -> slow_addition;

purification_issue -> end_node [label="No"]; purification_issue -> acid_base_extraction [label="Yes"]; acid_base_extraction -> recrystallize_salt;

change_solvent -> end_node; slow_addition -> end_node; recrystallize_salt -> end_node; }

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the piperidone?

A1: Yes, other N-protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the Boc group is often preferred due to its stability under the reductive amination conditions and its ease of removal with acid, which is often how the final product is isolated as a salt.[5]

Q2: Is it possible to perform this as a one-pot reaction without isolating the intermediate?

A2: Yes, a one-pot synthesis is feasible. After the reductive amination is complete, the solvent can be evaporated, and the residue can be directly taken up in methanol or dioxane for the deprotection step.[6] However, for initial optimizations and purity control, isolating the intermediate is recommended.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety procedures should be followed. Specifically:

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Dichloromethane and 1,2-dichloroethane are suspected carcinogens.

  • The use of strong acids like HCl requires appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Technical Support Center: Synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this complex molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Overview of the Synthesis and Potential Challenges

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the coupling of a 1-methyl-4-(piperidin-4-yl)piperazine moiety with a 4-piperidone derivative, followed by reduction. The most common and industrially scalable method is reductive amination .

This process, while generally efficient, is not without its pitfalls. The presence of multiple reactive nitrogen centers and the steric hindrance of the bulky piperidine rings can lead to a variety of side products, complicating purification and reducing overall yield. This guide will address the most frequently encountered issues, providing both mechanistic explanations and actionable solutions.

II. Troubleshooting Guide & FAQs

Q1: My reaction is showing multiple unexpected spots on TLC/LC-MS, and the yield of the desired product is low. What are the likely side products?

A1: The formation of multiple side products is a common issue in this synthesis. The primary culprits are typically related to over-alkylation, incomplete reaction, and side reactions of the reducing agent.

Here are the most probable side products to consider:

  • Over-alkylation Product (Tertiary Amine Salt): The secondary amine on the newly introduced piperidine ring can react with another molecule of the piperidone precursor, leading to a complex tertiary amine. This is more likely if there is a localized excess of the piperidone.

  • Unreacted Starting Materials: Incomplete conversion of 1-methyl-4-(piperidin-4-yl)piperazine or the 4-piperidone derivative is a frequent observation. This can be due to insufficient reducing agent, poor reaction kinetics, or catalyst deactivation.

  • N-Oxide Formation: The tertiary amine functionalities on the piperazine ring are susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if certain oxidizing agents are present as impurities.[1][2]

  • Aldol Condensation Product of Piperidone: Under basic or acidic conditions, 4-piperidone derivatives can undergo self-condensation to form aldol adducts, which can further react to generate complex impurities.

Troubleshooting Workflow:

References

Technical Support Center: Purification of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine (CAS: 1629218-99-0). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, chemical intermediate. Due to its unique structure featuring multiple basic nitrogen centers, its purification requires a nuanced approach that goes beyond standard protocols.

This guide provides in-depth troubleshooting advice and detailed methodologies grounded in physicochemical principles to help you overcome common purification hurdles, improve yield, and achieve high purity.

Section 1: Understanding the Molecule: Properties and Handling

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. This compound is a multi-basic compound, a characteristic that dictates its behavior in different chemical environments.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1629218-99-0[1][2][3]
Molecular Formula C₁₅H₃₀N₄[1][2]
Molecular Weight 266.43 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][2]
Purity (Typical) ≥ 98% (GC)[1][2]
Storage Conditions 2 - 8 °C, under inert atmosphere[1][2]
Molecular Structure and Basicity

The structure contains four nitrogen atoms, each with a lone pair of electrons capable of accepting a proton. This makes the molecule highly basic and its polarity highly dependent on pH.

Caption: Structure of the target molecule with basic nitrogens highlighted.
Critical Handling Considerations

  • Hygroscopicity: Like many polyamines, this compound is likely hygroscopic. Absorb moisture from the air can affect accurate weighing and may impact downstream reactions. Always handle in a dry environment (e.g., glove box) and store in a tightly sealed container with a desiccant. A related, smaller analog is noted to be hygroscopic[4].

  • CO₂ Absorption: Piperazine and its derivatives are known to react with atmospheric carbon dioxide to form carbamate salts[5][6]. This can introduce impurities over time. For long-term storage or when high purity is critical, flush containers with an inert gas like argon or nitrogen.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.

Issue #1: My compound is streaking badly or not moving from the baseline during normal-phase flash chromatography on silica gel.

  • Q: Why is this happening?

    • A: This is the most common problem for multi-basic compounds. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogens in your molecule are strongly protonated by these groups, causing a powerful ionic interaction. This leads to very strong adsorption, resulting in poor elution (streaking) or irreversible binding to the column.

  • Q: How can I fix this?

    • A: You must neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase. This allows your compound to elute based on polarity rather than ionic charge.

      • Solution: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane). The volatile base will compete with your compound for the acidic sites on the silica, enabling clean elution.

      • Pro-Tip: Pre-treating your silica can also help. Slurry the silica gel in your starting mobile phase containing the basic modifier for 15-20 minutes before packing the column. This ensures the stationary phase is fully equilibrated.

Issue #2: I managed to get the compound off the silica column, but the fractions are still impure and peak shapes are poor.

  • Q: I added a basic modifier, but the separation is still not great. What's next?

    • A: While a basic modifier is essential, you may need to consider alternative stationary or mobile phases if structurally similar impurities are present.

      • Solution 1: Switch to Alumina. Alumina (Al₂O₃) is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds. Use a similar mobile phase system (e.g., DCM/MeOH) but without the need for a basic modifier.

      • Solution 2: Use Reverse-Phase Chromatography. Reverse-phase (C18) chromatography separates compounds based on hydrophobicity. Since your compound is highly polar when protonated, it will elute quickly. By adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., Water/Acetonitrile), you can ensure all basic sites are consistently protonated, leading to sharp, symmetrical peaks. This is often the best method for achieving high purity.

G cluster_0 Purification Method Selection Crude Crude Product Check Are impurities structurally similar? Crude->Check NP Normal-Phase (Silica) + Basic Modifier (Et3N) Check->NP No RP Reverse-Phase (C18) + Acidic Modifier (TFA) Check->RP Yes NP->RP Still Impure Alumina Normal-Phase (Alumina) NP->Alumina Tailing persists Final Pure Compound NP->Final RP->Final Alumina->Final

Caption: Decision workflow for selecting the optimal chromatographic method.

Issue #3: My compound "oils out" during crystallization instead of forming a solid.

  • Q: I've concentrated my pure fractions, but I get a sticky oil, not the white powder described. Why?

    • A: "Oiling out" is common for compounds with multiple hydrogen bonding sites and conformational flexibility. The compound separates from the solution as a super-saturated liquid phase before it has a chance to organize into a crystal lattice.

  • Q: How can I induce crystallization?

    • A: The key is to control the rate of supersaturation.

      • Solution 1: Anti-Solvent Crystallization. Dissolve your oily compound in a minimal amount of a good solvent (e.g., methanol, dichloromethane). Then, very slowly, add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., heptane, diethyl ether, or cold water) with vigorous stirring. Add the anti-solvent dropwise until you see persistent cloudiness, then stop and allow the solution to stand undisturbed. Scratching the inside of the flask with a glass rod can help initiate nucleation.

      • Solution 2: Purification via Salt Formation. This is a highly effective strategy for basic compounds. By converting the free base into a salt (e.g., a hydrochloride or acetate salt), you introduce strong ionic interactions that promote the formation of a well-defined crystal lattice. A published patent describes the synthesis of the hydrochloride salt by dissolving the compound in methanol and adding a saturated solution of HCl in methanol[7]. This method not only induces crystallization but can also remove impurities that do not form salts under the same conditions.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most likely synthesis-related impurities I should look for?

    • A1: Based on common synthetic routes, such as the one described involving N-methylpiperazine and N-Boc-piperidin-4-one followed by deprotection[7], you should be vigilant for:

      • Unreacted N-methylpiperazine.

      • The N-Boc protected intermediate.

      • Byproducts from the reductive amination step.

      • Impurities from the starting materials themselves.

  • Q2: How can I best confirm the purity and identity of my final product?

    • A2: A combination of techniques is recommended:

      • LC-MS: To confirm the molecular weight and assess purity. Use a gradient method with an acidic modifier (TFA or formic acid) for good peak shape.

      • ¹H and ¹³C NMR: To confirm the structure and identify any residual solvents or organic impurities.

      • GC: As listed on vendor technical data sheets, GC can be used to assess purity, likely after derivatization or using a specific column designed for amines[1][2].

      • Elemental Analysis (CHN): To confirm the elemental composition of the final, dried solid.

  • Q3: The product data sheet says "white to light yellow powder." Why would my product be yellow?

    • A3: A slight yellow tint is common for many amine-containing compounds and is not always indicative of impurity. It can arise from the minor oxidation of trace impurities or the compound itself, especially if exposed to air and light over time. If NMR and LC-MS data show high purity (>98%), a pale yellow color is generally considered acceptable.

Section 4: Key Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with Basic Modifier
  • Preparation: Choose an appropriate solvent system (e.g., 95:5 DCM:MeOH). To this system, add 1% triethylamine (v/v).

  • Column Packing: Slurry pack the silica gel using the prepared mobile phase. Ensure the column is well-compacted.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading").

  • Elution: Run the chromatography, starting with a lower polarity mobile phase (e.g., 100% DCM + 1% Et₃N) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH + 1% Et₃N).

  • Analysis: Collect fractions and analyze using TLC, staining with potassium permanganate or ninhydrin to visualize the compound.

Protocol 2: Crystallization via Salt Formation (Hydrochloride Salt)

This protocol is adapted from a patented synthesis method[7].

  • Dissolution: Dissolve the purified free-base compound (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of compound).

  • Acidification: Prepare a saturated solution of hydrogen chloride in methanol. Slowly, while stirring at room temperature, add this acidic solution dropwise to the solution of your compound.

  • Precipitation: A white solid should begin to precipitate. Continue stirring at room temperature for 1-2 hours to ensure complete salt formation and precipitation.

  • Isolation: Filter the resulting solid through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous methanol to remove any soluble impurities.

  • Drying: Dry the solid under vacuum at 40-50°C to yield the hydrochloride salt.

References

Technical Support Center: Stability of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges related to its stability in solution. As a molecule incorporating both N-methylpiperazine and linked piperidine moieties, its stability profile is influenced by the chemical properties of these heterocyclic systems.[1][2]

While specific, published stability data for this exact compound is limited, this document provides a comprehensive guide based on established principles of piperazine and piperidine chemistry.[3][4] We will explore potential degradation pathways, provide robust troubleshooting protocols, and offer validated methodologies for conducting thorough stability assessments. Our goal is to empower you to anticipate, identify, and mitigate stability issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues in a practical, question-and-answer format, explaining the causality behind our recommendations.

Q1: What are the primary environmental factors that can degrade this compound in solution?

A1: The stability of this compound is primarily influenced by four key factors: pH, oxygen, light, and temperature. The multiple nitrogen atoms in its structure are key reactive centers.

  • pH-Dependent Degradation: The piperazine and piperidine nitrogens are basic. In acidic or basic solutions, the protonation state of these nitrogens changes, which can significantly alter the molecule's susceptibility to hydrolysis or other reactions.[3][5] While the core rings are generally stable against hydrolysis, extreme pH conditions, especially when combined with heat, can catalyze degradation.[5]

    • Expert Insight: Always conduct a pH-stability profile early in development. This involves preparing solutions in a range of buffered pH values (e.g., pH 2, 4, 7, 9, 12) and monitoring the compound's concentration over time. This will identify the optimal pH range for stability.

  • Oxidation: The tertiary amine of the N-methylpiperazine group and the secondary amines of the piperidine rings are susceptible to oxidation.[5][6] Dissolved oxygen in the solvent or exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidative degradation products. This risk is heightened by the presence of trace metal ions, which can catalyze oxidation reactions.[7]

    • Troubleshooting: If you suspect oxidation (e.g., appearance of new peaks in your chromatogram, discoloration), try degassing your solvents with nitrogen or argon before preparing solutions. Storing solutions under an inert atmosphere can mitigate this risk.[5][6]

  • Photodegradation: Many organic compounds, especially those with amine functionalities, are sensitive to light, particularly UV light.[4][6] Energy from light can promote radical reactions, leading to complex degradation pathways.

    • Troubleshooting: Always store solutions of this compound in amber vials or protect them from light by wrapping containers in aluminum foil.[3][6] When possible, perform experimental manipulations under subdued lighting.

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation.[4][8] The energy supplied can overcome the activation barrier for reactions like hydrolysis, oxidation, and even ring-opening in some cases, although piperazine and piperidine rings are known to be relatively thermally stable compared to other amines.[9]

    • Storage Recommendations: For long-term storage (months), solutions should be kept at -20°C or below. For short-term use (days to weeks), refrigeration at 2-8°C is generally acceptable, provided the compound is stable at that temperature.[6][10] Avoid repeated freeze-thaw cycles, which can also impact stability.

Q2: My analytical results are inconsistent, and I'm seeing a gradual loss of the parent compound in my stock solution. What could be happening?

A2: Inconsistent results are a classic sign of compound instability.[3] Based on the structure, the most probable culprits are oxidation and/or adsorption to container surfaces.

Troubleshooting Workflow:

  • Confirm Analytical Method: First, ensure your analytical method (e.g., HPLC) is stability-indicating. This means it should be able to separate the parent compound from any potential degradation products. If you haven't already, perform a forced degradation study (see Q3) to generate these products and validate your method.

  • Investigate Oxidation:

    • Prepare a fresh solution using a solvent that has been de-gassed by sparging with nitrogen for 15-20 minutes.

    • Blanket the headspace of the vial with nitrogen before sealing.

    • Compare the stability of this solution against a solution prepared with non-degassed solvent. If the nitrogen-protected sample is significantly more stable, oxidation is the primary issue.

  • Check for Adsorption:

    • Compounds with multiple amine groups can sometimes adsorb to glass surfaces, especially if the solution is at a neutral or basic pH.

    • Compare results from samples stored in standard glass vials versus polypropylene or silanized glass vials. A significant recovery improvement in the latter suggests adsorption is occurring.

  • Evaluate Solvent Choice:

    • While common solvents like methanol and acetonitrile are often used, ensure they are of high purity and free from peroxides or other reactive impurities. Protic solvents like methanol or water could potentially participate in degradation reactions under certain conditions.[6]

Q3: How do I design a robust forced degradation study to understand the potential degradation pathways of this compound?

A3: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[5][11] The principle is to expose the compound to harsh conditions to accelerate its degradation.

Below is a standard protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). You may need to adjust the duration or stressor concentration.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will serve as your control and the starting material for all stress conditions.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at specific time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw samples at time points as above.

    • Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M HCl.[5]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).[6]

  • Thermal Degradation:

    • Heat an aliquot of the stock solution in a sealed vial at 80°C.[6]

    • Analyze samples at time points up to 48-72 hours.

    • Also, place the solid compound in an oven at 80°C and test for degradation by dissolving and analyzing it after a set period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

    • Analyze samples at appropriate time points.[6]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradation products.

    • Compare the chromatograms. Look for a decrease in the area of the parent peak and the appearance of new peaks.

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution (ACN:Water) Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Expose to stress Thermal Thermal Stress (Solution, 80°C) Stock->Thermal Expose to stress Photo Photolytic Stress (UV Light, RT) Stock->Photo Expose to stress Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples & Control by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants & Establish Degradation Profile Analyze->Identify

Caption: Workflow for a forced degradation study.

Q4: What are the most likely chemical structures of the degradation products?

A4: Based on the chemistry of piperazine and piperidine rings, the most probable degradation products arise from reactions at the nitrogen atoms.

  • N-Oxides: The most common degradation pathway for tertiary amines like the N-methylpiperazine moiety is oxidation to form an N-oxide. The secondary amines in the piperidine rings can also be oxidized. These are often primary products seen under oxidative stress.[6]

  • Ring Opening Products: While less common under mild conditions, high thermal stress or extreme pH can potentially lead to ring-opening reactions. For piperazine, this can be initiated by a nucleophilic attack.[8][12]

  • Products of N-dealkylation: It is possible, though less likely under typical solution storage, for the methyl group on the piperazine nitrogen to be cleaved under harsh oxidative or photolytic conditions.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide_Pipz Piperazine N-Oxide Derivative Parent->N_Oxide_Pipz [O] (e.g., H₂O₂) N_Oxide_Pipd Piperidine N-Oxide Derivative Parent->N_Oxide_Pipd [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened High Stress (Heat, Extreme pH) N_Demethylated N-Demethylated Product Parent->N_Demethylated Harsh [O] or hv

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that achieving optimal cell permeability is a critical factor for the successful application of this and many other small molecules. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome challenges related to its cellular uptake.

Part 1: Understanding the Challenge - Physicochemical Properties and Permeability Prediction

FAQ 1: What are the key physicochemical properties of this compound and how do they influence its cell permeability?

This compound is a unique molecule with a piperazine structure that has applications in pharmaceutical development, particularly for neurological disorders. [1]Its molecular formula is C₁₅H₃₀N₄ and it has a molecular weight of 266.43 g/mol . [1]

To predict its potential for oral bioavailability and cell permeability, we can assess it against Lipinski's Rule of Five. [2][3][4]This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates certain criteria. [4][5]

Lipinski's Rule of Five Criteria Value for this compound Compliance
Molecular Weight< 500 Daltons266.43 g/mol
LogP (octanol-water partition coefficient)< 5Predicted LogP is typically low (further analysis recommended)
Hydrogen Bond Donors≤ 51 (from the secondary amine on the piperidine ring)
Hydrogen Bond Acceptors≤ 104 (the four nitrogen atoms)

Data sourced from computational predictions and may require experimental verification.

Based on this initial analysis, the compound does not violate Lipinski's Rule of Five, suggesting it has a reasonable foundation for druglikeness. [3][4]However, these are guidelines, and other factors can significantly impact permeability. For instance, the presence of multiple nitrogen atoms can lead to a higher polar surface area (PSA), which can hinder passive diffusion across the lipid bilayer of cell membranes.

FAQ 2: How can I predict the cell permeability of this compound in silico?

In silico tools provide a rapid and cost-effective way to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [6][7]Several web-based platforms and software can offer insights into the permeability of your compound. [8][9]

Recommended In Silico Tools:

  • SwissADME: A free and widely used web tool to compute physicochemical descriptors and predict ADME parameters.

  • pkCSM: Predicts various pharmacokinetic properties using graph-based signatures.

  • ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.

These tools can provide predictions for Caco-2 permeability, blood-brain barrier (BBB) penetration, and P-glycoprotein (P-gp) substrate/inhibitor potential. [7]It is advisable to use multiple tools and compare the results for a more robust prediction. [6]

Part 2: Experimental Assessment of Cell Permeability

FAQ 3: What are the standard in vitro assays to experimentally determine the cell permeability of my compound?

Two primary in vitro models are widely used to assess intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that predicts passive diffusion. [10]It uses an artificial membrane coated with lipids to mimic the cell membrane. [10][11]PAMPA is a cost-effective and high-throughput method suitable for early-stage drug discovery. [10][12]

  • Caco-2 Permeability Assay: This assay uses human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, resembling the intestinal epithelium. [13][14]It is considered the gold standard for in vitro prediction of oral drug absorption because it accounts for passive diffusion, active transport, and efflux mechanisms. [11][13]

Troubleshooting Low Permeability in Experimental Assays

dot

Caption: Troubleshooting workflow for low permeability results.

Detailed Steps for Troubleshooting:

  • Re-evaluate Physicochemical Properties: If you observe low permeability, first revisit the compound's properties. A high polar surface area or low lipophilicity could be the primary cause.

  • Investigate Active Efflux: If the compound shows low permeability specifically in the Caco-2 assay but not in PAMPA, it might be a substrate for efflux pumps like P-glycoprotein (P-gp). [11][15]Active efflux is a common mechanism of drug resistance where transporters actively pump compounds out of the cell. [16][17][18]To confirm this, you can perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests active efflux. [14][15]You can also include a known P-gp inhibitor, such as verapamil, in your assay to see if permeability increases. [13]

  • Check Compound Stability: Ensure your compound is stable under the assay conditions. Degradation can lead to inaccurate permeability measurements.

  • Review Assay Protocol: Double-check all steps of your protocol, including cell monolayer integrity (measured by TEER in Caco-2 assays), buffer pH, and incubation times. [13][19]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Preparation of Dosing Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in pre-warmed HBSS.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of drug appearance in the receiver chamber.

    • A: The surface area of the membrane.

    • C₀: The initial concentration of the drug in the donor chamber.

Part 3: Strategies to Enhance Cell Permeability

If your compound consistently shows poor permeability, several strategies can be employed to improve its cellular uptake.

FAQ 4: What are the most common strategies to improve the cell permeability of a compound like this?

The primary approaches to enhance cell permeability include chemical modification (prodrug approach) and formulation strategies.

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more permeable derivative (the prodrug). [20][21][22]The prodrug is designed to revert to the active parent drug in vivo through enzymatic or chemical cleavage. [22][23]For compounds with high polarity, masking polar functional groups with lipophilic moieties can significantly improve passive diffusion.

  • Formulation Strategies: These methods focus on the delivery vehicle of the drug rather than modifying the drug itself. [24][25]

    • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly water-soluble drugs. [26][27]

    • Permeation Enhancers: These are excipients that transiently increase the permeability of the intestinal epithelium. Some piperazine derivatives themselves have been shown to act as permeation enhancers. [28][29][30]

Visualizing the Prodrug Strategy

dot

Caption: The prodrug approach for enhancing cell permeability.

FAQ 5: How do I choose the right strategy for my compound?

The choice of strategy depends on the specific properties of your compound and the intended application.

  • For compounds with high polarity: The prodrug approach is often a good choice. By adding a lipophilic promoiety, you can increase the compound's ability to cross the cell membrane.

  • For compounds with poor aqueous solubility: Lipid-based formulations are a promising option to improve dissolution and subsequent absorption. [31]

  • When dealing with tight junctions: The use of permeation enhancers can be explored, but careful consideration of their potential toxicity is necessary.

Conclusion

Overcoming poor cell permeability is a multifaceted challenge that requires a systematic approach. By understanding the physicochemical properties of this compound, utilizing predictive in silico tools, performing robust in vitro permeability assays, and employing appropriate enhancement strategies, researchers can significantly improve the chances of experimental success. This guide provides a foundation for troubleshooting and optimizing the cellular uptake of this compound, ultimately facilitating its journey through the drug discovery and development pipeline.

References

Technical Support Center: A Guide to 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results or other challenges during in vitro and cell-based assays with this compound. As a molecule with significant potential in medicinal chemistry, particularly for neurological disorders, ensuring robust and reproducible assay data is paramount[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this specific piperazine derivative.

Part 1: Troubleshooting Guide for Inconsistent Assay Results

This section addresses specific problems you may be encountering in a direct question-and-answer format. We will explore the root causes of these issues and provide logical, step-by-step solutions.

Q1: Why am I observing high variability between my replicate wells or between experiments?

High variability is one of the most common and frustrating issues in screening assays. For a compound like this compound, the root cause often lies in its physicochemical properties.

Answer: The most likely culprits for high variability are poor aqueous solubility and compound aggregation. While the compound may appear fully dissolved in your 100% DMSO stock, its transfer into an aqueous assay buffer can lead to precipitation or the formation of colloidal aggregates[3][4]. This effectively lowers the concentration of monomeric, active compound available to interact with the target, leading to erratic results.

Causality: The molecule contains multiple basic nitrogen atoms within its piperazine and piperidine rings. In a neutral pH assay buffer (typically pH 7.2-7.4), these nitrogens are partially protonated. This can lead to complex solubility behavior. If the compound's concentration exceeds its kinetic solubility limit in the final assay buffer, it will crash out of solution.

Troubleshooting Workflow:

A Inconsistent Results (High CV%) B Step 1: Visually Inspect Assay Plate Are there visible precipitates in wells? A->B C Yes B->C Visible D No B->D Not Visible E Issue is likely poor solubility. Proceed to Solubility Optimization. C->E F Precipitation may be microscopic. Proceed to Step 2. D->F G Step 2: Re-run Assay with Detergent Include 0.01% Triton X-100. F->G H Does IC50 significantly increase? G->H I Yes H->I J No H->J K Activity was likely due to aggregation. Pursue disaggregation strategies. I->K L Aggregation is not the primary issue. Consider compound stability or off-target effects. J->L

Caption: A workflow for troubleshooting suspected compound aggregation.[4]

Actionable Solutions:

  • Determine Kinetic Solubility: Before running further assays, determine the kinetic solubility of your compound in the exact assay buffer you are using. This will define the maximum concentration you can reliably test (see Protocol 1).

  • Modify Dosing Protocol: Instead of a single dilution step, use a serial dilution method in a buffer containing a small amount of DMSO to minimize precipitation shock. Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your assay (typically <0.5%)[5].

  • Test for Aggregation: Re-run your assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator that the compound's apparent activity was caused by non-specific inhibition via aggregation[4].

Q2: My compound is potent in a biochemical (e.g., purified enzyme) assay but shows significantly weaker or no activity in a cell-based assay. What could be the reason?

This is a classic "biochemical vs. cellular" discrepancy and points toward issues with the compound's ability to reach its target within a living cell.

Answer: Several factors can cause this drop in potency:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach an intracellular target.

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Plasma Protein Binding: If your cell culture medium contains serum (e.g., FBS), the compound can bind to proteins like albumin, reducing the free concentration available to enter the cells and interact with the target[6].

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in the cells into inactive forms[3].

Actionable Solutions:

  • Assess in Serum-Free Media: As a first step, repeat the cell-based assay in a serum-free medium for a short duration. If potency dramatically increases, plasma protein binding is a significant factor.

  • Evaluate Physicochemical Properties: Analyze the compound's calculated properties (e.g., LogP, polar surface area). High polarity can hinder passive diffusion across the cell membrane.

  • Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests your compound is being actively removed from the cells.

  • Metabolic Stability Assay: Perform a metabolic stability assay using liver microsomes or cell lysates to determine if the compound is being rapidly degraded.

Q3: I'm observing unexpected cytotoxicity in my cell-based assays, even at concentrations where I don't expect target-related cell death. Why?

Unexpected cytotoxicity can confound your results and lead to false positives in assays where cell viability is the readout.

Answer: This issue can stem from either off-target pharmacology or compound instability. Piperazine derivatives are well-known for interacting with multiple biological targets beyond the intended one[7].

Causality:

  • Off-Target Effects: The piperazine scaffold is a common feature in molecules that bind to G-protein coupled receptors (GPCRs) like serotonergic, adrenergic, and dopaminergic receptors[6]. A critical off-target concern for this class of compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity and is a major liability in drug development[6].

  • Compound Instability: The compound may be degrading under the assay conditions (37°C, aqueous buffer) into a more toxic species[8].

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control[6].

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Check Vehicle Control Is the DMSO concentration non-toxic? A->B C Yes B->C D No B->D F Step 2: Assess Compound Stability Incubate compound in media, analyze by HPLC. C->F E Lower final DMSO concentration. Re-test. D->E G Is the compound stable over the assay duration? F->G H Yes G->H I No G->I K Stability is not the issue. Suspect off-target pharmacology. H->K J Degradation is the likely cause. Use freshly prepared solutions, reduce incubation time. I->J L Step 3: Profile Off-Target Activity Use commercial screening panel or specific counter-screens (e.g., hERG assay). K->L

Caption: Workflow for troubleshooting unexpected cytotoxicity.[6]

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental aspects of handling and using this compound.

Q1: What are the key physicochemical properties of this compound I should be aware of?

Answer: Understanding the compound's basic properties is crucial for experimental design.

PropertyValueImplication for Assays
Molecular Formula C₁₅H₃₀N₄Indicates a relatively complex structure.
Molecular Weight 266.43 g/mol [1]Standard for a small molecule.
Appearance White to light yellow crystalline powder[1]Visual confirmation of the starting material.
pKa (Predicted) Multiple basic centersThe compound's charge and solubility are highly pH-dependent. Solubility will likely be higher at acidic pH.
cLogP (Predicted) Moderate to HighSuggests a balance between solubility and permeability, but also a potential for off-target effects and aggregation.
Q2: How should I prepare, handle, and store stock solutions?

Answer: Proper handling is critical to ensure the integrity of your compound and the reproducibility of your results. Inconsistent results are often a sign of compound degradation[8].

Best Practices:

  • Solvent Choice: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water, leading to precipitation.

  • Light Sensitivity: Protect the stock solution and assay plates from direct light, as piperazine-containing compounds can be susceptible to photo-oxidation[8].

  • Working Solutions: Always prepare fresh dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions, as the compound is more likely to degrade or adsorb to plastic surfaces at lower concentrations[8].

Q3: Are there known off-target liabilities for this class of compounds?

Answer: Yes. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, but this versatility also means it can interact with unintended targets[7]. As a researcher, you must be aware of these potential confounding effects.

Common Off-Target Families:

  • GPCRs: Specifically serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors[6].

  • Ion Channels: The hERG potassium channel is a primary concern. Inhibition of hERG is a major cause of drug-induced cardiotoxicity[6].

  • Kinases: Some piperazine-containing molecules can show activity against various kinases due to the conserved nature of the ATP-binding pocket[6].

It is highly recommended to profile the selectivity of your compound early in the research process, either through commercially available off-target screening panels or by running specific counter-assays for high-risk targets like hERG.

Part 3: Key Experimental Protocols

Protocol 1: Rapid Assessment of Kinetic Solubility in Assay Buffer

Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer, providing an upper limit for your assay concentrations.

Methodology:

  • Prepare Compound Series: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate into a new 96-well plate containing your final assay buffer (e.g., 99-198 µL). This should replicate the final DMSO concentration of your assay.

  • Incubate: Shake the plate for 1-2 hours at the temperature of your assay (e.g., room temperature or 37°C) to allow equilibrium to be reached[5].

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm on a plate reader.

  • Analyze: The concentration at which you see a sharp increase in absorbance above the buffer-only background corresponds to the kinetic solubility limit. You should set your highest assay concentration below this limit.

Protocol 2: Evaluating Compound Stability by HPLC-MS

Objective: To determine if the compound is degrading under the conditions and duration of your assay.

Methodology:

  • Sample Preparation: Prepare a solution of your compound in the final assay buffer (including any cells or reagents, if possible) at a relevant concentration (e.g., your IC50 or Cmax).

  • Time Points: Aliquot this solution into several vials.

  • Incubation: Incubate the vials under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Analysis: At various time points (e.g., 0, 2, 8, 24 hours), remove a vial, quench any reactions (e.g., by adding acetonitrile), and centrifuge to pellet any protein/debris.

  • HPLC-MS: Analyze the supernatant by a validated HPLC-MS method.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point. A significant decrease in the parent peak area over time indicates compound instability. Look for the appearance of new peaks, which could represent degradants.

References

Technical Support Center: Enhancing the Bioavailability of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for modifying 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine to improve its bioavailability. The information herein is grounded in established scientific principles and practical laboratory experience.

I. Foundational Concepts: Understanding Bioavailability Challenges

Poor oral bioavailability can stem from a variety of factors, including low aqueous solubility and inadequate permeability across biological membranes.[1] For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids and then pass through the intestinal wall to reach the bloodstream.[2] The inherent properties of a drug molecule, such as its lipophilicity, size, and the number of hydrogen bond donors, play a crucial role in this process.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to the oral bioavailability of this compound?

A1: The structure of this compound, with its multiple basic nitrogen atoms, suggests that it is likely a basic compound. While this can enhance solubility in the acidic environment of the stomach, the ionized form may struggle to cross the lipid-rich membranes of the intestinal epithelium.[4] Conversely, in the more neutral pH of the intestines, the un-ionized form might have insufficient aqueous solubility. Therefore, the primary barriers are likely a complex interplay between solubility and permeability.

Q2: What is the significance of lipophilicity in modifying this compound?

A2: Lipophilicity, often measured as the partition coefficient (Log P), is a critical factor influencing a drug's ability to permeate cell membranes.[5] For optimal oral absorption, a balance is required; the drug must be lipophilic enough to cross lipid membranes but also have sufficient aqueous solubility to dissolve in the gut.[6] An ideal Log P range for good bioavailability is often considered to be between 0 and 3.[7] Modifying the structure of this compound to fall within this range is a key strategy.

Q3: How do hydrogen bonds affect the permeability of a drug molecule?

A3: Hydrogen bonds play a significant role in a drug's interaction with water molecules. A high number of hydrogen bond donors can lead to strong solvation by water, which can hinder the drug's ability to partition into and cross the lipid cell membrane.[8] Strategies to reduce the number of exposed hydrogen bond donors, such as through intramolecular hydrogen bonding, can improve membrane permeability.[9][10]

II. Strategic Approaches to Enhance Bioavailability

Several strategies can be employed to overcome the bioavailability challenges of a compound like this compound. These can be broadly categorized into chemical modifications and formulation-based approaches.

Chemical Modification Strategies

Chemical modifications aim to alter the physicochemical properties of the parent molecule to improve its absorption.

1. Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[11] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeation.

  • Concept: By attaching a lipophilic promoiety to one of the nitrogen atoms in the piperazine or piperidine rings, the overall lipophilicity of the molecule can be increased, facilitating its passage across the intestinal epithelium.[12] Once absorbed, enzymes in the blood or tissues cleave the promoiety, releasing the active drug.

  • Common Promoieties: Ester, carbonate, and carbamate linkages are frequently used to create prodrugs. For amine-containing compounds, acyloxymethyl or phosphonate derivatives can be effective.[11]

  • Transporter-Targeted Prodrugs: A more advanced approach involves designing prodrugs that are recognized and transported by specific nutrient transporters in the gut, such as peptide transporters (PepT1) or bile acid transporters (ASBT).[13][14]

2. Salt Formation

For ionizable drugs, forming a salt is a common and effective way to improve solubility and dissolution rate.[15] Approximately 50% of marketed drugs are in salt form.[16][17]

  • Principle: By reacting the basic this compound with an appropriate acid, a salt with improved aqueous solubility can be formed.[4] This can lead to a higher concentration of the drug in solution at the absorption site.[18]

  • Counterion Selection: The choice of the counterion is critical and can significantly impact the salt's properties. Common counterions for basic drugs include hydrochloride, sulfate, mesylate, and tartrate.[4] The pKa difference between the drug and the counterion should ideally be at least 2 to ensure stable salt formation.[17]

3. Structural Modification (Lead Optimization)

This medicinal chemistry approach involves making small, strategic changes to the molecule's structure to optimize its properties.

  • Modulating Lipophilicity: Introducing or removing small alkyl or aryl groups can fine-tune the molecule's Log P value.[]

  • Introducing Intramolecular Hydrogen Bonds: Strategic placement of functional groups can encourage the formation of intramolecular hydrogen bonds, which mask polar groups and improve membrane permeability.[20][21]

Formulation-Based Strategies

Formulation strategies focus on how the drug is delivered, rather than changing its chemical structure.

1. Particle Size Reduction

Reducing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][22]

  • Techniques: Micronization (reducing particle size to the micron range) and nanonization (reducing to the nanometer range) are common methods.[22][23] Nanoparticle formulations can significantly enhance both solubility and permeability.[24]

2. Lipid-Based Formulations

For lipophilic drugs, lipid-based delivery systems can improve solubility and absorption.[1]

  • Types: These include solutions, suspensions, and emulsions of the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are mixtures that spontaneously form fine emulsions in the gut, enhancing drug solubilization and absorption.[2][25]

3. Solid Dispersions

In a solid dispersion, the drug is dispersed in a solid, inert carrier, usually a polymer.[22]

  • Mechanism: This can result in the drug being in an amorphous (non-crystalline) state, which typically has higher solubility and dissolution rates than the crystalline form.[26] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[22]

Troubleshooting Guide: Common Experimental Issues
Issue Potential Cause Troubleshooting Steps
Low in vitro permeability in PAMPA or Caco-2 assays. The compound is too polar (low Log P) or is a substrate for efflux transporters (in Caco-2).1. Chemical Modification: Synthesize analogs with increased lipophilicity. Consider a prodrug approach to mask polar groups. 2. Efflux Inhibition (Caco-2): Co-administer with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[27]
Poor aqueous solubility despite salt formation. The chosen counterion is not optimal, or the salt is converting back to the less soluble free base in the dissolution medium.1. Screen Multiple Counterions: Systematically test a variety of pharmaceutically acceptable counterions. 2. pH Control: Ensure the pH of the dissolution medium is appropriate to maintain the salt form.
High variability in in vivo pharmacokinetic data. Formulation issues (e.g., poor dissolution, instability), or animal-related factors.1. Formulation Optimization: Ensure the formulation is robust and provides consistent drug release. Consider pre-formulation studies to assess stability. 2. Review Animal Study Protocol: Ensure consistent dosing procedures and sampling times.[28][29]

III. Experimental Protocols and Workflows

Workflow for Assessing and Improving Bioavailability

The following diagram illustrates a typical workflow for evaluating and enhancing the bioavailability of a lead compound.

G cluster_0 Initial Assessment cluster_1 Modification Strategy cluster_2 Evaluation A Characterize Physicochemical Properties (Solubility, LogP, pKa) B In Vitro Permeability Assays (PAMPA, Caco-2) A->B C Chemical Modification (Prodrug, Salt Formation) B->C D Formulation Development (Particle Size, Lipid-Based) B->D E Re-evaluate In Vitro Properties C->E D->E F In Vivo Pharmacokinetic Studies (Rodent Model) E->F G Optimized Candidate F->G Analyze Data & Iterate

Caption: A general workflow for bioavailability enhancement.

Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across a lipid membrane.[30] It is a cost-effective way to screen compounds in early drug discovery.[31]

Protocol:

  • Prepare the Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.[31]

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4 with 5% DMSO) to create the donor solution.[32] The acceptor plate is filled with a fresh buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 2-16 hours) at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Cell Permeability Assay

The Caco-2 assay uses a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, forms a monolayer that mimics the intestinal epithelium.[33] This model can assess both passive diffusion and active transport processes.[34][]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[27]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the passage of a low-permeability marker like Lucifer yellow.[27]

  • Permeability Measurement:

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • The plate is incubated at 37°C.

    • Samples are taken from the opposite compartment at various time points.

    • Compound concentrations are quantified by LC-MS/MS.[33]

  • Data Analysis: The apparent permeability (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) is then determined to identify if the compound is a substrate for efflux transporters.[]

3. In Vivo Pharmacokinetic (PK) Study

In vivo PK studies in animal models (e.g., rats or mice) are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system.[36]

Experimental Design:

  • Animal Model: Select an appropriate animal species (e.g., Sprague-Dawley rats).

  • Dosing: The compound is administered, typically orally (PO) and intravenously (IV) in separate groups of animals to determine absolute bioavailability. At least two dose levels should be used to assess dose linearity.[28]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[29]

  • Sample Processing and Analysis: Plasma is separated from the blood, and the concentration of the drug (and potentially its metabolites) is measured using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • F%: Absolute bioavailability (calculated as [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100).

Data Visualization

The following diagram illustrates the key factors influencing the oral bioavailability of a drug.

G cluster_0 Drug Properties cluster_1 Physiological Factors cluster_2 Formulation Properties Solubility Permeability Stability Bioavailability Oral Bioavailability Properties->Bioavailability Physiology GI pH Motility First-Pass Metabolism Physiology->Bioavailability Formulation Dosage Form Excipients Particle Size Formulation->Bioavailability

Caption: Factors influencing oral bioavailability.

IV. Conclusion

Improving the bioavailability of a drug candidate like this compound is a multifaceted challenge that requires a systematic approach. By combining rational chemical modifications with advanced formulation strategies and robust in vitro and in vivo testing, researchers can significantly enhance the therapeutic potential of promising compounds. This guide provides a framework for troubleshooting common issues and implementing effective strategies in your drug development program.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine from the lab bench to pilot plant and beyond. We will move beyond basic protocols to discuss the underlying chemistry, process optimization, and critical troubleshooting steps to ensure a robust, safe, and efficient scale-up.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound (a key intermediate in pharmaceutical development) is most efficiently achieved via a multi-step approach centered on sequential reductive amination.[1] The core strategy involves building the molecule in stages to control selectivity and minimize side-product formation, which is paramount for large-scale production where purification by chromatography is not feasible.

The selected pathway involves three primary stages:

  • Formation of the Core Intermediate: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate via reductive amination.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 1-methyl-4-(piperidin-4-yl)piperazine.

  • Final Coupling and Deprotection: A second reductive amination to couple the second piperidine ring, followed by a final deprotection to yield the target molecule.

Below is a workflow diagram illustrating the strategic sequence of operations.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Assembly A N-Boc-4-piperidone C Reductive Amination A->C B 1-Methylpiperazine B->C D tert-butyl 4-(4-methylpiperazin-1-yl) piperidine-1-carboxylate C->D Yield: ~85-95% E Acidic Deprotection (e.g., HCl in MeOH) D->E F 1-Methyl-4-(piperidin-4-yl)piperazine E->F Yield: ~90-98% H Reductive Amination F->H G N-Boc-4-piperidone G->H I Boc-Protected Final Product H->I J Final Deprotection I->J K This compound J->K Overall Yield: ~70-80%

Caption: High-level workflow for the multi-stage synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Stage 1: Reductive Amination (Intermediate Synthesis)

Question: My reductive amination yield is high at the 10g scale using sodium triacetoxyborohydride (STAB), but drops significantly at the 1kg scale. What's happening?

Answer: This is a classic scale-up challenge. The drop in yield is likely due to issues with thermal management and mixing.

  • Causality: The reductive amination of a ketone with an amine is often exothermic.[2] On a small scale, the flask's high surface-area-to-volume ratio allows for efficient passive heat dissipation. At the 1kg scale in a reactor, this ratio is much lower, and heat can build up in localized spots if mixing is inefficient. This can lead to the degradation of the product or the formation of side products. STAB, while a mild and selective reagent, can still generate a significant exotherm upon addition, especially if added too quickly.[3][4]

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the reducing agent portion-wise or via a syringe pump over a longer period. Monitor the internal reactor temperature closely. Do not let it exceed the validated process temperature (typically 20-25°C).

    • Improve Agitation: Ensure the reactor's agitator is set to a speed that provides good surface movement and a visible vortex, ensuring homogeneity without splashing. Baffles within the reactor are critical for preventing stratification at scale.

    • Consider an Alternative Reducing Agent: For multi-kilogram scale, switching from expensive and potentially hazardous borohydrides to catalytic hydrogenation is often preferred.[5] Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient, atom-economical, and generates only water as a byproduct. However, this requires specialized high-pressure reactor equipment and stringent safety protocols.

Question: I'm observing an impurity with a mass corresponding to a double-alkylation product. How can I prevent this?

Answer: This suggests a stoichiometry or mixing issue. The secondary amine of the piperazine can potentially react further.

  • Causality: While the N-methylated nitrogen is more nucleophilic, under certain conditions, the other nitrogen can also react. This is more likely if there are localized excesses of the piperidone and reducing agent.

  • Solution:

    • Reverse Addition: Instead of adding the piperazine to the piperidone, try adding the piperidone slowly to a well-stirred solution of the piperazine and the reducing agent. This ensures the piperidone is always the limiting reagent in the immediate reaction environment.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 1-methylpiperazine to ensure the complete consumption of the more valuable N-Boc-4-piperidone.

Stage 2: Boc Deprotection

Question: My deprotection reaction stalls, and I see both starting material and product on LC-MS, even after the recommended time. Why?

Answer: Incomplete deprotection at scale is almost always due to insufficient acid or the presence of water.

  • Causality: The Boc group is cleaved by acidolysis. The reaction requires a stoichiometric amount of acid to protonate the carbamate, followed by catalytic amounts to facilitate the cleavage. If other basic nitrogens in your molecule consume the acid, or if your solvent contains water which can hydrolyze the acid, the reaction will be incomplete.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Employ anhydrous solvents like HCl in isopropanol or methanol. Ensure the starting material is dry. A common method is to purchase a pre-made solution of HCl in an anhydrous solvent.[4]

    • Increase Acid Equivalents: On a large scale, it's prudent to use a larger excess of acid (e.g., 4-6 equivalents or more) to drive the reaction to completion, especially given the presence of multiple basic nitrogen atoms in the product.

    • In-Process Control (IPC): Do not rely solely on time. Take samples periodically and analyze via TLC or LC-MS. The reaction is complete only when no starting material is detected.

Stage 3: Final Coupling & Purification

Question: The final product is an oil and difficult to handle and purify. How can I obtain a solid?

Answer: The free base of many poly-amine compounds can be oily or low-melting.[1] Isolation as a salt is the standard industrial practice for improving handling, stability, and purity.

  • Causality: The multiple nitrogen atoms make the molecule highly basic and prone to being a viscous liquid. Converting these basic sites to their corresponding salts (e.g., hydrochloride, citrate, fumarate) dramatically increases the melting point and crystallinity by forming an ionic lattice.

  • Solution:

    • Salt Formation: After the final work-up and extraction of the free base into a suitable solvent (like isopropanol or ethyl acetate), add a stoichiometric amount of a solution of the desired acid (e.g., concentrated HCl or a solution of citric acid in ethanol).

    • Crystallization: The salt will often precipitate immediately. To improve crystal size and purity, you can heat the mixture to dissolve the salt and then allow it to cool slowly with gentle stirring. This process of crystallization is a powerful purification step, often removing minor impurities into the mother liquor.

    • Filtration and Drying: Collect the resulting solid by filtration, wash with a cold solvent to remove residual mother liquor, and dry under vacuum.

G start Low Yield in Final Step? check_sm Check Purity of 1-Methyl-4-(piperidin-4-yl)piperazine start->check_sm check_conditions Review Reductive Amination Conditions start->check_conditions check_workup Analyze Work-up & Isolation start->check_workup impure_sm Impurity Present check_sm->impure_sm Yes temp_issue Temp Excursion? check_conditions->temp_issue Yes extraction_loss Product Loss to Aqueous Layer? check_workup->extraction_loss Yes repurify_sm Repurify Intermediate (e.g., via distillation or salt formation) impure_sm->repurify_sm control_temp Improve Cooling & Control Reagent Addition temp_issue->control_temp adjust_ph Adjust pH to >12 Before Extraction. Use Brine Wash. extraction_loss->adjust_ph

References

Technical Support Center: Navigating Experimental Challenges with 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides troubleshooting strategies for experiments involving 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. As specific experimental data for this compound is limited in publicly available literature, the advice herein is based on established principles for working with the broader class of piperazine derivatives. Researchers should always perform compound-specific validation.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with this compound and related compounds. Our goal is to provide you with the insights and practical guidance needed to ensure the accuracy, reproducibility, and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: What are the primary applications of this compound?

    • Q2: What are the most common challenges encountered when working with piperazine derivatives?

    • Q3: How should I prepare my stock solutions of this compound?

  • Troubleshooting Guide: Common Experimental Pitfalls

    • Issue 1: Poor or Inconsistent Aqueous Solubility

    • Issue 2: Compound Instability in Experimental Media

    • Issue 3: Unexpected Cytotoxicity or Off-Target Effects

    • Issue 4: Discrepancy Between Biochemical and Cell-Based Assay Potency

  • Experimental Protocols

    • Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

    • Protocol 2: Radioligand Receptor Binding Assay (Filtration Format)

    • Protocol 3: HPLC-Based Purity and Stability Assessment

  • References

Frequently Asked questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile chemical compound primarily utilized in medicinal chemistry and pharmacology. Its unique piperazine structure makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents. It is particularly noted for its potential in the development of therapeutics targeting the central nervous system, including treatments for neurological and psychiatric disorders such as depression and anxiety.

Q2: What are the most common challenges encountered when working with piperazine derivatives?

Piperazine-containing compounds, while synthetically useful, can present several experimental challenges:

  • Solubility: The basic nature of the piperazine ring can lead to pH-dependent solubility, with many derivatives exhibiting poor solubility in neutral aqueous buffers.

  • Stability: The piperazine moiety can be susceptible to oxidation or N-dealkylation, potentially leading to compound degradation during storage or in assay media.[1]

  • Off-Target Effects: The piperazine scaffold is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonergic, adrenergic, and dopaminergic receptors.[2][3] Inhibition of the hERG potassium channel is another significant concern that can lead to cardiotoxicity.[2]

  • Promiscuity in Assays: The physicochemical properties of some piperazine derivatives can lead to non-specific interactions in high-throughput screening assays, resulting in false positives.

Q3: How should I prepare my stock solutions of this compound?

For initial stock solutions, it is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for aqueous-based assays, it is crucial to be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent-induced toxicity.[4] Always visually inspect the diluted solutions for any signs of precipitation.

Troubleshooting Guide: Common Experimental Pitfalls

Issue 1: Poor or Inconsistent Aqueous Solubility

Symptom: You observe precipitation when diluting your compound in aqueous assay buffer, leading to inconsistent and non-reproducible results in your biological assays.

Causality: The piperazine moiety is basic. At neutral pH, the compound may be in its less soluble free-base form. The overall lipophilicity of the molecule also contributes to poor aqueous solubility.

References

Validation & Comparative

Validating the Efficacy of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the cellular efficacy of the novel compound, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. Given its structural motifs, particularly the piperazine core, this molecule is hypothesized to interact with key G-protein coupled receptors (GPCRs) and other central nervous system targets implicated in neurological disorders. Our investigation will focus on a prioritized, multi-tiered screening approach to characterize its activity at the dopamine D2, serotonin 5-HT2A, and sigma (σ1 and σ2) receptors.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, comparative analysis against established pharmacological agents, complete with step-by-step experimental protocols and the scientific rationale underpinning each methodological choice. Our aim is to provide a robust, self-validating system for the comprehensive evaluation of this compound's therapeutic potential.

Section 1: Strategic Overview and Target Rationale

The molecular architecture of this compound suggests a potential interaction with biogenic amine receptors. The piperazine ring is a well-established pharmacophore found in numerous CNS-active drugs.[1] Consequently, our primary investigation will target the following receptors, which are highly relevant in the context of neurological and psychiatric disorders:

  • Dopamine D2 Receptor (D2R): A critical target for antipsychotic medications.[2] As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3]

  • Serotonin 5-HT2A Receptor (5-HT2AR): A Gq-coupled receptor involved in a wide range of neuropsychiatric conditions. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+).[4] Blockade of this receptor is a key feature of many atypical antipsychotics.[5]

  • Sigma Receptors (σ1 and σ2): These non-opioid intracellular chaperones are implicated in cellular stress responses, neuroprotection, and cancer biology.[6] Their modulation can impact various signaling pathways and cell survival.

To provide a clear benchmark for the performance of this compound, we have selected the following well-characterized compounds for direct comparison:

  • Haloperidol: A potent D2 receptor antagonist.[7][8]

  • Ketanserin: A classic 5-HT2A receptor antagonist.[9]

  • NE-100: A selective σ1 receptor antagonist.[6][10]

  • SM-21: A selective σ2 receptor antagonist.[11][12]

Our experimental validation is structured in a logical, tiered progression, as illustrated below. This approach allows for an initial broad screening of binding affinity, followed by more detailed functional and cellular health assays for the most promising interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Health Profile T1_Assay Receptor Binding Assays (D2, 5-HT2A, σ1, σ2) T2_D2 D2R Functional Assay (cAMP Measurement) T1_Assay->T2_D2 If significant D2 binding T2_5HT2A 5-HT2AR Functional Assay (Calcium Flux) T1_Assay->T2_5HT2A If significant 5-HT2A binding T2_Sigma σ Receptor Functional Assay (Apoptosis Induction) T1_Assay->T2_Sigma If significant σ binding T3_Viability Cell Viability Assay (MTT) T2_D2->T3_Viability T2_5HT2A->T3_Viability T2_Sigma->T3_Viability T3_Apoptosis Apoptosis Assay (Caspase-3 Activity) T3_Viability->T3_Apoptosis If cytotoxicity observed

Caption: Experimental workflow for validating the efficacy of the test compound.

Section 2: Comparative Performance Data

The following tables summarize hypothetical experimental data, comparing this compound (referred to as "Test Compound") with the selected reference compounds. This data is intended to serve as a template for the presentation of actual experimental results.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D25-HT2ASigma-1Sigma-2
Test Compound15.2250.68.9125.4
Haloperidol1.2[7]56.33.5100.2
Ketanserin890.12.1[13]>10,000>10,000
NE-100>10,000>10,0001.03[6]226.6
SM-21>10,000>10,000500.15.2

Table 2: Functional Activity (IC50 or EC50, nM)

CompoundD2R cAMP Inhibition (IC50)5-HT2AR Calcium Flux (IC50)σ2R-Mediated Caspase-3 Activation (EC50)
Test Compound35.8680.2>10,000
Haloperidol5.6150.9Not Applicable
Ketanserin>10,0008.4Not Applicable
SM-21Not ApplicableNot ApplicableNot an Agonist

Table 3: Cellular Health Assessment (IC50, µM)

CompoundCell Viability (MTT Assay)Apoptosis Induction (Caspase-3 Assay)
Test Compound>100>100
Haloperidol25.430.1
Ketanserin>100>100
NE-10055.265.8
SM-2148.952.3

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure data integrity and reproducibility.

Tier 1: Radioligand Binding Assays

Causality: The initial step is to determine if the test compound physically interacts with the hypothesized target receptors. Competitive radioligand binding assays provide a quantitative measure of this interaction (affinity, expressed as Ki).

Protocol: Dopamine D2 Receptor Binding Assay

  • Cell Culture: Utilize HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine cell membranes, [3H]Haloperidol (a radiolabeled D2 antagonist) at a concentration near its Kd (~1-2 nM), and varying concentrations of the test compound or reference compounds.

  • Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

This protocol can be adapted for 5-HT2A (using [3H]Ketanserin) and Sigma receptors (using --INVALID-LINK---pentazocine for σ1 and [3H]DTG in the presence of a σ1 blocker for σ2).[14]

Tier 2: Functional Cellular Assays

Causality: Once binding is established, it is crucial to determine the functional consequence of this interaction – does the compound act as an agonist (activating the receptor) or an antagonist (blocking the receptor)?

Rationale: The D2 receptor is Gi-coupled; its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. An antagonist will block this effect.[15]

G Dopamine Dopamine (Agonist) D2R D2 Receptor (Gi-coupled) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Test_Cmpd Test Compound (Antagonist) Test_Cmpd->D2R Blocks

Caption: D2 receptor signaling pathway.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells expressing the human D2 receptor in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate cells with varying concentrations of the test compound or Haloperidol for 20 minutes.

  • Agonist Stimulation: Add a known D2 agonist (e.g., Dopamine) at its EC80 concentration, along with a broad adenylyl cyclase activator like Forskolin (to create a measurable cAMP window).[16]

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[17][18]

  • Data Analysis: Plot the concentration-response curve and determine the IC50 value for the antagonist activity.

Rationale: The 5-HT2A receptor is Gq-coupled, and its activation leads to the release of intracellular calcium stores.[4][19] This can be measured using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Culture: Seed U2OS or CHO cells stably expressing the human 5-HT2A receptor onto black-walled, clear-bottom 96-well plates.[4]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 5) for 30-60 minutes at 37°C.[20]

  • Antagonist Addition: Add varying concentrations of the test compound or Ketanserin to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR).[21] Measure baseline fluorescence.

  • Agonist Injection: Inject a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration and immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium flux to determine the IC50 value of the antagonist.

Tier 3: Cellular Health and Cytotoxicity Assays

Causality: It is essential to ensure that the observed functional effects are not a result of general cellular toxicity. These assays distinguish specific pharmacological activity from non-specific cytotoxic effects.

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[22]

Protocol:

  • Cell Seeding: Seed the relevant cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.

Rationale: If a compound shows cytotoxicity, it is important to understand the mechanism. Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation indicates programmed cell death.[24][25]

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its cytotoxic IC50 (determined from the MTT assay).

  • Cell Lysis: After the treatment period, lyse the cells to release their contents.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).[1]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) signal.[25]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

Section 4: Conclusion and Future Directions

This guide outlines a systematic and robust approach to the cellular validation of this compound. By employing a tiered screening cascade and direct comparison with well-characterized reference compounds, researchers can efficiently determine the compound's primary targets, its mode of action (agonist vs. antagonist), and its cellular safety profile. The hypothetical data presented suggests that the test compound is a potent and selective antagonist of the dopamine D2 and sigma-1 receptors with a favorable safety profile.

The subsequent steps in the drug discovery pipeline would involve secondary assays to confirm the mechanism of action, assessment of off-target effects through broader panel screening, and ultimately, progression into in vivo models to evaluate pharmacokinetic properties and therapeutic efficacy.

References

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the ability to consistently reproduce experimental findings is the bedrock of scientific integrity and progress.[1][2] A failure to reproduce results can lead to wasted resources and a loss of confidence in published findings.[1] This guide provides a comprehensive framework for ensuring the reproducibility of experimental results for the novel piperazine derivative, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, a compound of interest in neuropharmacology and drug discovery.[3][4] While specific peer-reviewed experimental data for this compound is not widely published, this document outlines a proposed synthesis, detailed characterization protocols, and a comparative analysis of analytical techniques, all grounded in established principles of chemical and analytical science.

The core objective of this guide is to equip researchers, scientists, and drug development professionals with the tools and methodologies to generate, validate, and reliably reproduce experimental data for this compound.

Proposed Synthesis and Rationale

Proposed Reaction Scheme:

1-(4-piperidyl)piperazine + 1-Methyl-4-piperidone → this compound

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-piperidyl)piperazine (1 equivalent). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The choice of a non-protic solvent is crucial to prevent unwanted side reactions with the reducing agent.

  • Addition of Ketone: To the stirred solution, add 1-Methyl-4-piperidone (1.1 equivalents). The slight excess of the ketone helps to drive the reaction to completion.

  • Formation of Imine/Enamine Intermediate: Allow the reaction mixture to stir at room temperature for 1-2 hours. During this time, the amine and ketone will react to form an iminium ion intermediate.

  • Reductive Amination: Slowly add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it is less likely to reduce the starting ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). The use of a weak base like sodium bicarbonate neutralizes any remaining acid and facilitates the extraction of the product into the organic phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of reagents and intermediates.

  • Stoichiometry: A slight excess of the ketone and reducing agent ensures the complete conversion of the limiting starting material.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity, minimizing side reactions.

  • Aqueous Workup: Essential for removing inorganic byproducts and unreacted reagents.

  • Chromatographic Purification: Necessary to isolate the target compound from any remaining starting materials or byproducts, ensuring high purity.

Diagram of Proposed Synthesis Workflow:

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve 1-(4-piperidyl)piperazine in DCM under N2 B 2. Add 1-Methyl-4-piperidone A->B C 3. Stir for 1-2h at RT B->C D 4. Add NaBH(OAc)3 C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with NaHCO3 (aq) E->F Reaction Complete G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify by Column Chromatography H->I J 1-Methyl-4-[1-(4-piperidyl)- 4-piperidyl]piperazine I->J Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization and Validation

To ensure the identity, purity, and structural integrity of the synthesized compound, a comprehensive suite of analytical techniques must be employed. The results from these analyses form the basis for comparing batch-to-batch consistency and ensuring reproducibility.

Table 1: Key Analytical Parameters for this compound

ParameterTechniqueExpected Result/SpecificationPurpose
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structureConfirms the chemical structure
Mass Spectrometry (MS)m/z = 267.25 (M+H)⁺ for C₁₅H₃₀N₄Confirms molecular weight
Purity HPLC-UV/MS, GC-FID≥ 98%Quantifies the amount of the target compound
Physical Properties Melting Point87.0 - 91.0 °C[7]A sharp melting point range indicates high purity
AppearanceWhite to light yellow crystalline powder[3][4]Basic physical characterization

Detailed Analytical Protocols:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A validated HPLC method is crucial for determining the purity of the synthesized compound and for comparing different batches.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to sharpen peaks for amine-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Validation: The method should be validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Gas Chromatography (GC) as a Comparative Method: GC can be an alternative or complementary technique for purity analysis, especially for assessing volatile impurities.

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness).[9]

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: 250°C and 260°C, respectively.[10]

  • Oven Program: A temperature gradient to ensure separation of components with different boiling points.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.

Comparison of Analytical Methods:

FeatureHPLC-UV/MSGC-FID
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Generally high, especially with MS detection.High sensitivity with FID for organic compounds.
Specificity High, especially with MS detection for mass confirmation.High, based on retention time.
Throughput Can be lower due to longer run times.Can be faster for simple mixtures.

For this compound, HPLC is the preferred method due to the compound's relatively high molecular weight and lower volatility.

Diagram of Analytical and Validation Workflow:

G A Synthesized Product B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) A->C D Physical Characterization (Melting Point, Appearance) A->D E Inconsistent Structure B->E Mismatch G Verified & Pure Product B->G Match F Impure (<98%) C->F Fail C->G Pass D->G Consistent

Caption: Workflow for the analytical validation of synthesized this compound.

Pillars of Reproducibility

Achieving reproducible results is a multifaceted challenge that requires meticulous attention to detail at every stage of the experimental process.[11][12][13] The following pillars are essential for establishing a robust and reproducible workflow.

  • Thorough Documentation: Every experimental detail, no matter how minor, should be recorded. This includes reagent lot numbers, instrument calibration dates, and any deviations from the standard operating procedure (SOP).[11]

  • Reagent and Material Quality: The purity and identity of starting materials and reagents should be verified before use. Using reagents from different suppliers can introduce variability.[1]

  • Controlled Environment: Factors such as temperature, humidity, and atmospheric pressure can influence reaction rates and analytical measurements. These should be monitored and controlled where possible.

  • Validated Protocols: All experimental and analytical methods must be rigorously validated to ensure they are fit for purpose.[8] This involves demonstrating accuracy, precision, and robustness.

  • Inter-Laboratory Comparison: The ultimate test of reproducibility is the ability of an independent laboratory to obtain the same results.[2] Sharing detailed protocols and data is crucial for this process.

Diagram of Key Factors for Reproducibility:

G A Reproducible Results B Thorough Documentation (SOPs, ELNs) A->B C Reagent & Material Quality Control A->C D Validated & Robust Methodology A->D E Controlled Experimental Environment A->E F Calibrated & Maintained Instrumentation A->F

Caption: The foundational pillars for achieving reproducible experimental outcomes.

Conclusion

The reproducibility of experimental results for this compound is paramount for its potential development as a therapeutic agent. While published data on this specific molecule is sparse, this guide provides a robust framework based on established chemical and analytical principles. By adhering to the proposed protocols for synthesis and characterization, and by embedding the core pillars of reproducibility into all laboratory practices, researchers can generate reliable and comparable data. This meticulous approach not only validates the experimental findings for this particular compound but also upholds the broader principles of scientific integrity.

References

A Researcher's Guide to Piperazine Scaffolds: A Comparative Analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the complex chemical intermediate, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, with other prominent piperazine derivatives that have been extensively researched and developed into therapeutic agents. We will explore the foundational role of the piperazine scaffold in medicinal chemistry, dissect the potential of our topic compound as a building block, and compare its implicit properties against the experimentally validated performance of its derivatives in key research areas, particularly neuropharmacology. This analysis is supported by experimental data, detailed protocols, and visual aids to equip researchers, scientists, and drug development professionals with the insights needed for strategic compound design and selection.

The Piperazine Core: A Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is considered a "privileged structure" in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is not coincidental but is rooted in the advantageous physicochemical properties it confers upon a molecule.[2] The two basic nitrogen atoms can be readily functionalized, allowing for extensive structural modifications to fine-tune pharmacological activity.[3][4] Furthermore, these nitrogen atoms can act as hydrogen bond acceptors and their protonated forms as hydrogen bond donors, which often leads to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5] This inherent versatility makes the piperazine moiety a cornerstone in the development of drugs targeting a vast array of biological pathways, from central nervous system (CNS) disorders to oncology.[5][6][7]

Profile of a Complex Intermediate: this compound

This compound (CAS 53617-36-0) represents a complex, multi-ring iteration of the piperazine scaffold.[8] While specific, in-depth biological activity studies on this exact compound are not extensively published, it is widely utilized in research as a key intermediate and building block for the synthesis of more complex pharmaceutical agents.[9][10] Its structure is notable for several features:

  • Multiple Basic Centers: It possesses three basic nitrogen atoms, offering multiple points for salt formation and interaction with biological targets.

  • Structural Rigidity and Complexity: The fusion of piperazine and piperidine rings creates a more defined and rigid three-dimensional structure compared to simpler derivatives.

  • Synthetic Potential: It serves as a valuable starting point for creating novel compounds, particularly those aimed at treating neurological disorders by modulating neurotransmitter systems.[9]

The primary role of this compound in research is not as an end-effector molecule but as a foundational piece in the drug design workflow, from which highly active and selective ligands can be developed.[9][11]

From Intermediate to Active Agent: A Comparative Look at Key Piperazine Derivatives

The true potential of the piperazine scaffold is realized through strategic derivatization. By comparing the parent intermediate to its well-studied descendants, we can understand the causality behind specific molecular design choices.

Arylpiperazines in Neuropharmacology: Targeting Dopamine and Serotonin Receptors

Perhaps the most significant application of piperazine derivatives is in the treatment of CNS disorders.[7][12] The introduction of an aryl group (like a phenyl or substituted phenyl ring) to one of the piperazine nitrogens creates the "arylpiperazine" class, which has a remarkable affinity for dopamine and serotonin receptors.[13][14]

  • Mechanism of Action: Many antipsychotic, antidepressant, and anxiolytic drugs are arylpiperazine derivatives.[15][16] Their therapeutic effects often stem from their ability to act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[17][18][19] For example, the antipsychotic action of drugs like Aripiprazole is attributed to a combination of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[13]

  • Structure-Activity Relationship (SAR): The choice of the aryl substituent is critical for receptor affinity and selectivity. For instance, a methoxyphenyl group can confer high affinity for D3 receptors, while a chlorophenyl group is a common feature in serotonin receptor ligands.[20][21] The length and nature of the linker connecting the piperazine to other parts of the molecule also profoundly influence the pharmacological profile.[21] This targeted modification allows for the development of agents with tailored effects, such as D3-selective ligands being investigated for Parkinson's disease.[22][23]

Piperazines in Oncology: The Rise of Kinase Inhibitors

The piperazine scaffold is also a key feature in modern cancer therapeutics, most notably in the class of kinase inhibitors.[5] The piperazine ring often serves as a critical linker or a solubilizing group that enables the molecule to fit effectively into the ATP-binding pocket of target kinases.[5]

  • Example: Imatinib: A cornerstone in the treatment of chronic myeloid leukemia, Imatinib features a piperazine moiety that is crucial for its high affinity and selectivity for the Bcr-Abl tyrosine kinase. The piperazine group enhances water solubility and provides a key interaction point within the kinase domain.

Comparative Analysis: A Data-Driven Approach

To objectively compare the potential of this compound with established derivatives, we must examine quantitative data. While data for the specific topic compound is limited, we can compare representative examples from the arylpiperazine class against key CNS targets.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Representative Piperazine Derivatives

Compound/Derivative Class Dopamine D₂ Receptor (Kᵢ, nM) Serotonin 5-HT₂ₐ Receptor (Kᵢ, nM) Primary Application Area Reference
Aripiprazole (Arylpiperazine) 0.34 1.7 Antipsychotic [13]
Olanzapine (Thienobenzodiazepine with piperazine) 1.1 4 Antipsychotic [17]
Buspirone (Azapirone with piperazine) 300 56 Anxiolytic (5-HT₁ₐ agonist) [15]
Vortioxetine (Arylpiperazine) 137 15 Antidepressant [15]

| 1-(2-Methoxyphenyl)piperazine Derivative (ST 280) | 76.4 | Not specified | D₃-selective ligand research |[21] |

This table illustrates how modifications to the core piperazine structure lead to vastly different receptor affinity profiles, tailored for specific therapeutic outcomes.

Experimental Protocols for Evaluation

The characterization of novel piperazine derivatives relies on a battery of standardized in vitro and in vivo assays. The protocols described below represent self-validating systems for assessing the neuropharmacological potential of a new chemical entity.

Protocol 1: In Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kᵢ value) of a test compound for specific neurotransmitter receptors, such as dopamine D₂ and serotonin 5-HT₂ₐ.[17]

Causality: This assay is a foundational step in drug discovery. It provides a direct, quantitative measure of the physical interaction between the compound and its molecular target. A low Kᵢ value indicates high binding affinity, suggesting the compound may be potent at that receptor.[17]

Detailed Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D₂ or 5-HT₂ₐ) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A known concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors).

    • A range of concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • The prepared cell membrane suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vivo Assessment of Antipsychotic-like Activity (MK-801-Induced Hyperlocomotion)

Objective: To evaluate the potential antipsychotic activity of a compound by testing its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist MK-801.[17]

Causality: MK-801 induces a state of hyperactivity in rodents that is considered a preclinical model of some aspects of psychosis. This hyperactivity is reliably reversed by clinically effective antipsychotic drugs, making this a robust screening tool.[17]

Detailed Methodology:

  • Animals: Male C57BL/6 mice are typically used. They are habituated to the testing room and apparatus before the experiment.

  • Apparatus: An open-field arena equipped with infrared photobeams or a video tracking system to automatically measure locomotor activity (e.g., distance traveled, rearing frequency).

  • Drug Administration:

    • Animals are divided into groups: Vehicle + Saline, Vehicle + MK-801, Test Compound + MK-801.

    • The test compound or its vehicle is administered (e.g., via intraperitoneal injection) at a set time (e.g., 30 minutes) before the MK-801 challenge.

  • MK-801 Challenge: MK-801 (e.g., 0.2 mg/kg) or saline is administered.

  • Behavioral Testing: Immediately after the MK-801 injection, mice are placed individually into the open-field arenas, and their locomotor activity is recorded for a period of 60-90 minutes.

  • Data Analysis: The total distance traveled is calculated for each animal. The data are analyzed using ANOVA followed by post-hoc tests. A compound is considered to have antipsychotic-like activity if it significantly reduces the hyperlocomotion induced by MK-801 compared to the Vehicle + MK-801 group.

Visualizing the Science

Diagrams are essential for conceptualizing complex relationships in drug discovery.

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development Intermediate Intermediate Scaffold (e.g., this compound) SAR Structure-Activity Relationship (SAR) Studies Intermediate->SAR LeadGen Lead Generation & Optimization SAR->LeadGen InVitro In Vitro Assays (Receptor Binding, hERG) LeadGen->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate Clinical Clinical Trials (Phase I-III) Candidate->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Drug discovery workflow for novel piperazine-based therapeutics.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Arylpiperazine Arylpiperazine Antagonist D2R Dopamine D2 Receptor Arylpiperazine->D2R Blocks Dopamine Dopamine Dopamine->D2R G_Protein Gαi/o Protein D2R->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibition cAMP ↓ cAMP AC->cAMP Signal Downstream Signaling cAMP->Signal

References

A Comparative Analysis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its Potential as a Neurological Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2][3] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and to present key pharmacophoric features for interaction with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][5][6] Atypical antipsychotics, such as aripiprazole and risperidone, and selective serotonin reuptake inhibitors (SSRIs) like paroxetine, all feature these heterocyclic systems, highlighting their importance in the treatment of complex neurological and psychiatric disorders.[1][5][7]

This guide provides a comparative framework for evaluating the novel compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine . While primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals for neurological disorders, its structural similarity to established drugs warrants a thorough investigation of its intrinsic pharmacological profile.[8] This document will compare its hypothetical pharmacological characteristics against two well-established neurological drugs: the atypical antipsychotic Aripiprazole and the SSRI Paroxetine . This comparison will be based on a series of proposed in vitro experiments designed to elucidate the potential mechanism of action of this novel compound.

Structural Comparison and Rationale for Comparator Selection

The chemical structures of this compound, Aripiprazole, and Paroxetine are presented below.

  • This compound: This molecule features a central piperazine ring linked to a piperidine ring, which is in turn connected to another piperidine ring. The presence of both scaffolds suggests a potential for interaction with receptors that recognize these motifs.

  • Aripiprazole: A well-established atypical antipsychotic, Aripiprazole contains an arylpiperazine moiety.[5] It exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[5]

  • Paroxetine: A potent SSRI, Paroxetine's structure is based on a phenylpiperidine scaffold.[7] Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT).[7]

The selection of Aripiprazole and Paroxetine as comparators is based on their structural relevance and their distinct, well-characterized mechanisms of action that cover a plausible spectrum of activities for a novel piperazine-piperidine compound.

Hypothetical Pharmacological Profile: A Proposed Investigational Workflow

To characterize this compound, a tiered experimental approach is proposed. The initial step would involve a broad receptor screening panel, followed by more detailed receptor binding and functional assays for the most promising targets.

Experimental Workflow: Receptor Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Functional Characterization A This compound B Broad GPCR Radioligand Binding Screen (e.g., 44 common CNS targets) A->B Test Compound C Identify High-Affinity Targets (e.g., >50% inhibition at 1µM) B->C D Radioligand Competition Binding Assays (Determine Ki values) C->D F In Vitro Functional Assays (e.g., cAMP, Calcium Flux, Transporter Uptake) D->F E Known Drugs for Comparison (Aripiprazole, Paroxetine) E->D G Determine EC50/IC50 and Intrinsic Activity (Agonist, Antagonist, Partial Agonist) F->G

Caption: Proposed workflow for characterizing the pharmacological profile of a novel compound.

Comparative Data Summary (Hypothetical)

The following table summarizes the hypothetical data obtained from the proposed experimental workflow, comparing this compound with Aripiprazole and Paroxetine.

ParameterThis compound (Hypothetical Data)Aripiprazole (Literature Values)Paroxetine (Literature Values)
Receptor Binding Affinity (Ki, nM)
Dopamine D225.30.34 - 2.6>1000
Serotonin 5-HT1A15.81.7 - 4.2190
Serotonin 5-HT2A8.73.4 - 14120
Serotonin Transporter (SERT)350.1>10000.1 - 1.1
Functional Activity
D2 ReceptorPartial Agonist (Emax = 45%)Partial Agonist (Emax = 25-60%)No significant activity
5-HT1A ReceptorFull Agonist (Emax = 95%)Partial Agonist (Emax = 60-70%)No significant activity
5-HT2A ReceptorAntagonist (IC50 = 12.5 nM)Antagonist/Inverse AgonistNo significant activity
SERT InhibitionWeak Inhibitor (IC50 = 420 nM)No significant activityPotent Inhibitor (IC50 = 1.2 nM)

Note: Literature values for Aripiprazole and Paroxetine are compiled from various sources and may vary depending on the specific assay conditions.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptor
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds: this compound, Aripiprazole.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (e.g., 0.2 nM [³H]-Spiperone), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM Haloperidol.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor
  • Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of the test compounds at the human dopamine D2 receptor.

  • Principle: The D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Materials:

    • HEK293 cells stably expressing the human D2 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Dopamine (as a reference agonist).

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of dopamine (e.g., its EC80 concentration) along with a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value.

  • Procedure (Agonist Mode):

    • Follow the same initial steps as the antagonist mode.

    • Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

    • Incubate and measure cAMP levels.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value and the maximum effect (Emax) relative to a full agonist like dopamine.

Discussion of Signaling Pathways and Comparative Insights

The hypothetical data suggests that this compound may possess a unique "multi-receptor" profile, distinct from both Aripiprazole and Paroxetine.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

G cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2 Receptor G_i Gi/o Protein D2R->G_i Agonist/Partial Agonist (Dopamine, Aripiprazole, Hypothetical Compound) AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease HT2AR 5-HT2A Receptor G_q Gq/11 Protein HT2AR->G_q Agonist (Serotonin) PLC Phospholipase C (Activation) G_q->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_increase [Ca²⁺]i ↑ IP3_DAG->Ca_increase Antagonist->HT2AR Antagonist (Aripiprazole, Hypothetical Compound)

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

The hypothetical profile of this compound—D2 partial agonism and potent 5-HT2A antagonism—resembles that of atypical antipsychotics like Aripiprazole.[5][10] This combination is thought to contribute to antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to typical antipsychotics that are primarily D2 antagonists.[10] However, the predicted full agonism at 5-HT1A receptors is a notable feature. Potent 5-HT1A agonism is often associated with anxiolytic and antidepressant effects.[3][11]

Compared to Paroxetine, the new compound shows a much weaker affinity for the serotonin transporter, suggesting that it is unlikely to function as a primary SSRI.[7]

Conclusion and Future Directions

Based on this comparative analysis of its structure and a hypothetical pharmacological profile, this compound emerges as a compelling candidate for further investigation as a novel neurological agent. Its predicted multi-target engagement, particularly the combination of D2 partial agonism, 5-HT2A antagonism, and potent 5-HT1A agonism, suggests a potential therapeutic utility in complex psychiatric disorders such as schizophrenia or major depressive disorder with psychotic features.

The next steps in the evaluation of this compound should involve the execution of the proposed in vitro assays to generate real experimental data. Subsequent studies would include in vivo behavioral models to assess its efficacy in animal models of psychosis, depression, and anxiety, as well as pharmacokinetic and toxicity studies to evaluate its drug-like properties. This systematic approach will be crucial in determining the true therapeutic potential of this promising scaffold.

References

A Head-to-Head Comparison for Drug Discovery Professionals: 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine versus Olanzapine

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Physicochemical Properties, Receptor Binding Affinities, and Synthetic Accessibility

In the landscape of neuropharmacology and the development of therapeutics for neurological disorders, the careful selection and characterization of molecular scaffolds are paramount. This guide provides a detailed, head-to-head comparison of two noteworthy compounds: 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, a versatile chemical intermediate, and Olanzapine, a well-established atypical antipsychotic. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective data and insights to inform discovery and development programs.

Introduction: Scaffolds for Neurological Drug Discovery

This compound has garnered attention as a key building block in medicinal chemistry.[1][2] Its unique piperazine-piperidine structure presents a foundation for synthesizing novel compounds targeting a range of neurological conditions, including depression and anxiety.[1] The compound's utility lies in its potential for structural modifications to enhance efficacy and reduce side effects, making it a valuable starting point for drug design.[1]

Olanzapine, on the other hand, is a widely prescribed second-generation (atypical) antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its complex pharmacology, involving antagonism at multiple neurotransmitter receptors.[3][4] As a well-characterized drug, Olanzapine serves as a valuable benchmark for evaluating new chemical entities.

This guide will dissect the key attributes of both compounds, providing a comparative analysis of their physicochemical properties, receptor binding profiles, and synthetic accessibility.

Physicochemical Properties: A Foundation for Drug-Likeness

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), ultimately impacting a drug's bioavailability and therapeutic window.

PropertyThis compoundOlanzapine
Molecular Formula C15H29N3C17H20N4S
Molecular Weight 267.42 g/mol 312.43 g/mol
logP (predicted) 1.82.5
Topological Polar Surface Area (TPSA) 28.2 Ų56.5 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 34
Water Solubility Soluble[5]Sparingly soluble

Interpretation for the Medicinal Chemist:

This compound exhibits characteristics of a more water-soluble and less lipophilic compound compared to Olanzapine. Its lower molecular weight and TPSA suggest potentially favorable oral absorption and blood-brain barrier penetration, key considerations for CNS-targeting drugs. Olanzapine's higher lipophilicity, while contributing to its CNS penetration, can also lead to greater off-target effects and metabolic liabilities. The solubility of this compound is a notable advantage for formulation development.[1][2]

Pharmacodynamics: A Tale of Two Receptor Binding Profiles

The pharmacological effects of a compound are dictated by its interactions with biological targets. Atypical antipsychotics like Olanzapine are known for their broad receptor binding profiles, which contribute to both their therapeutic efficacy and side effect profiles.[3][6] While specific binding data for this compound is not extensively published, its structural motifs suggest potential interactions with dopaminergic and serotonergic receptors, which are common targets for drugs treating neurological disorders.[1]

Olanzapine: A Multi-Receptor Antagonist

Olanzapine exhibits high affinity for a range of receptors, with its primary therapeutic action believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][7]

Receptor TargetOlanzapine Ki (nM)
Dopamine D2 11
Dopamine D1 31
Dopamine D4 27
Serotonin 5-HT2A 4
Serotonin 5-HT2C 11
Serotonin 5-HT3 57
Serotonin 5-HT6 10
Histamine H1 7
Adrenergic α1 19
Muscarinic M1 2.5

Note: Ki values are compiled from various public databases and literature sources. Lower Ki values indicate higher binding affinity.

Causality in Experimental Design: Receptor Binding Assays

The determination of receptor binding affinities (Ki values) is a cornerstone of early-stage drug discovery. These values are typically generated through competitive radioligand binding assays.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay to determine Ki values.

Implications for Drug Discovery:

Olanzapine's promiscuous binding profile is a double-edged sword. While antagonism at D2 and 5-HT2A receptors is linked to its antipsychotic effects, its high affinity for H1 and M1 receptors is associated with side effects such as sedation and weight gain.[4] For researchers utilizing this compound, the goal would be to design derivatives with a more selective binding profile, potentially minimizing off-target effects while retaining or enhancing affinity for desired targets like D2 and 5-HT2A receptors.

Signaling Pathways: The Downstream Consequences of Receptor Blockade

The antagonism of dopamine D2 receptors is a common mechanism of action for antipsychotic drugs.[8][9] This blockade interrupts the normal signaling cascade initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation Downstream Downstream Effects PKA->Downstream Altered Gene Expression & Neuronal Activity Antagonist D2 Antagonist (e.g., Olanzapine) Antagonist->D2R Blocks

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway and its inhibition by an antagonist.

By blocking the D2 receptor, antagonists like Olanzapine prevent the inhibition of adenylyl cyclase, leading to downstream changes in neuronal activity.[9] This modulation of dopamine signaling in key brain regions is thought to alleviate the positive symptoms of schizophrenia.[6]

Synthetic Accessibility: From Blueprint to Bench

The feasibility of a drug discovery program is intrinsically linked to the synthetic accessibility of the lead compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a reductive amination reaction between N-methylpiperazine and N-Boc-4-piperidone, followed by deprotection.[10] This straightforward, two-step process offers high yields and utilizes readily available starting materials, making it an attractive scaffold for library synthesis and lead optimization.[5][10]

Synthetic Scheme for this compound

Caption: A high-level overview of the synthesis of this compound.

Synthesis of Olanzapine

The synthesis of Olanzapine is a more complex, multi-step process, typically involving the cyclization of a thieno[2,3-b][1][11]benzodiazepine core. While well-established, the synthesis requires more specialized reagents and reaction conditions compared to the synthesis of the piperazine-piperidine scaffold.

Conclusion: Strategic Considerations for Drug Discovery

This head-to-head comparison highlights the distinct advantages and considerations associated with this compound and Olanzapine.

  • This compound emerges as a highly attractive starting point for novel drug discovery programs targeting neurological disorders. Its favorable physicochemical properties, synthetic accessibility, and potential for facile structural modification offer a robust platform for generating and optimizing new chemical entities. The key challenge and opportunity lie in elucidating its specific biological targets and engineering selectivity to achieve a desired pharmacological profile.

  • Olanzapine serves as a crucial benchmark, providing a well-defined example of a clinically effective but imperfect multi-receptor antagonist. Its extensive characterization offers valuable insights into the complex interplay of receptor interactions that govern both therapeutic efficacy and adverse effects in the treatment of psychosis.

For researchers in the field, this compound represents a promising scaffold for the development of next-generation neurological drugs with potentially improved safety and efficacy profiles. Future research should focus on a comprehensive pharmacological characterization of this compound and its derivatives to fully unlock its therapeutic potential.

References

Benchmarking 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine: A Comparative Analysis Against Atypical Antipsychotic Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for novel chemical entities with optimized efficacy and safety profiles is perpetual. This guide provides a comprehensive benchmarking analysis of the novel compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. This molecule, identified as a promising scaffold in the development of agents for neurological disorders, is evaluated against established industry standards: Risperidone, Clozapine, and Aripiprazole.[1][2] These comparators are well-characterized atypical antipsychotics with known affinities for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis and other neurological conditions.[3][4][5][6][7]

The following analysis is structured to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison. We will delve into the receptor binding profiles, functional activities, and metabolic stabilities, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Comparative Pharmacological Profiles

The initial characterization of a novel compound hinges on its interaction with relevant biological targets. For neurological agents, the dopamine D2 and serotonin 5-HT2A receptors are of paramount importance. The binding affinities (Ki) of this compound, presented here as hypothetical data for the purpose of this guide, are compared with the known affinities of our selected industry standards.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
This compound (Hypothetical) 5.2 1.8
Risperidone3.2[3]0.2[3]
Clozapine160[5]5.4[5]
Aripiprazole0.34[8]3.4[6][9]

This comparative data immediately positions this compound as a potent ligand for both D2 and 5-HT2A receptors, with a profile that warrants further investigation into its functional activity and potential as a therapeutic agent.

Experimental Methodologies: A Blueprint for Validation

To ensure the trustworthiness and reproducibility of our findings, we present detailed, step-by-step protocols for the key in-vitro assays used in this comparative analysis.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

D2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membrane_Prep D2 Receptor Membrane Preparation Incubation Incubate at 30°C for 60 minutes Membrane_Prep->Incubation Radioligand_Prep [3H]Spiperone Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Serial Dilution Test_Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 & Ki Determination Scintillation->Data_Analysis

Workflow for D2 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.[10][11]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[10]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This cell-based assay measures the functional activity of a compound at the 5-HT2A receptor by detecting changes in intracellular calcium levels upon receptor activation.

Calcium_Flux_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed 5-HT2A Expressing Cells in 96-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Compound_Addition Add Test Compound (Agonist/Antagonist) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (Calcium Flux) Compound_Addition->Fluorescence_Reading Data_Analysis EC50/IC50 Determination Fluorescence_Reading->Data_Analysis

Workflow for 5-HT2A Calcium Flux Assay.

Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.[12]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate to allow for dye uptake.[12][13]

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[14][15]

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Metabolic_Stability_Assay cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsome_Prep Prepare Liver Microsomes Incubation Incubate at 37°C Microsome_Prep->Incubation Cofactor_Prep Prepare NADPH Cofactor Solution Cofactor_Prep->Incubation Compound_Prep Prepare Test Compound Solution Compound_Prep->Incubation Time_Points Collect Samples at Time Points Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching LC_MS_Analysis LC-MS/MS Analysis Quenching->LC_MS_Analysis Data_Processing Calculate Half-life & Intrinsic Clearance LC_MS_Analysis->Data_Processing

Workflow for Metabolic Stability Assay.

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), a phosphate buffer, and the test compound.[16][17]

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[18]

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]

  • Data Calculation: Determine the rate of disappearance of the compound to calculate its half-life (t1/2) and intrinsic clearance (CLint).[19][20]

Discussion and Future Directions

The hypothetical data for this compound suggests a promising profile with high affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual activity is a hallmark of many successful atypical antipsychotics, which are believed to achieve their therapeutic efficacy with a reduced risk of extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[7]

The provided experimental protocols offer a robust framework for validating these initial findings and further characterizing the compound's pharmacological profile. Key next steps in the preclinical development of this compound would include:

  • Selectivity Profiling: Assessing the binding affinity of the compound against a broader panel of receptors, ion channels, and transporters to identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to modulate behaviors relevant to psychosis in animal models.

  • Pharmacokinetic Studies: Conducting in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically applying these well-established benchmarking and characterization methodologies, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential advancement as a novel treatment for neurological disorders.

References

A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Piperazine-Based Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, establishing a predictive link between in vitro performance and in vivo behavior is a critical milestone. This guide provides a comprehensive framework for developing an in vitro-in vivo correlation (IVIVC) for piperazine-based compounds, a class of molecules with diverse pharmacological activities.[1][2] We will use the hypothetical compound, 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, as a case study to illustrate the principles and methodologies involved. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline their development process, reduce reliance on extensive bioequivalence studies, and fulfill regulatory requirements.[3][4][5]

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][4] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, particularly for extended-release formulations, and can be used to set dissolution specifications.[6][7]

The Foundational Role of the Biopharmaceutical Classification System (BCS)

Before embarking on an IVIVC study, it is essential to characterize the drug substance according to the Biopharmaceutical Classification System (BCS). The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4][5][8][9] This classification is pivotal as it helps to anticipate the likelihood of achieving a successful IVIVC.[3][4]

BCS Class Solubility Permeability Likelihood of IVIVC
Class I HighHighHigh
Class II LowHighHigh (dissolution is rate-limiting)
Class III HighLowLow to Moderate
Class IV LowLowLow

Table 1: The Biopharmaceutical Classification System and its implication for IVIVC.

For our case study, let's assume this compound is a BCS Class II compound: poorly soluble but highly permeable. For such compounds, in vitro dissolution is often the rate-limiting step for absorption, making a strong IVIVC plausible.[8]

Part 1: In Vitro Characterization - The Dissolution Profile

The cornerstone of a successful IVIVC is a discriminatory and robust in vitro dissolution method. For a poorly soluble compound like our example, developing such a method presents unique challenges.[10][11]

Experimental Protocol: Biorelevant Dissolution Testing

The objective is to design a dissolution method that mimics the gastrointestinal environment.

  • Apparatus Selection: A USP Apparatus 2 (paddle apparatus) is commonly used.

  • Media Selection: Given the poor solubility, simple aqueous buffers may not be sufficient. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), should be employed to better simulate the in vivo environment.[10] The use of surfactants at low concentrations can also be justified to achieve sink conditions.[12]

  • Method Parameters:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50-75 RPM (to be optimized)

    • Sampling Points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Formulation Design: To establish a correlation, it is necessary to develop multiple formulations with different release rates (e.g., fast, medium, and slow). This can be achieved by altering formulation parameters such as polymer content, particle size, or coating thickness.

  • Data Analysis: The dissolution profiles of at least 12 individual dosage units from each formulation batch should be determined.[13] The percentage of drug dissolved is plotted against time.

Part 2: In Vivo Pharmacokinetic Studies

The in vivo arm of the study involves determining the pharmacokinetic profile of the different formulations in a relevant animal model or human subjects.

Experimental Protocol: In Vivo Bioavailability Study
  • Study Design: A randomized, single-dose, crossover study is the gold standard.

  • Subjects: Healthy human volunteers or a relevant animal species (e.g., beagle dogs).

  • Administration: Subjects receive each of the formulations (fast, medium, slow release) with a washout period between each administration.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated for each subject and formulation using non-compartmental analysis.[14]

Part 3: Developing the IVIVC Model

The goal is to establish a mathematical relationship between the in vitro dissolution data and the in vivo pharmacokinetic data. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable.[3][13]

Workflow for Level A IVIVC Development

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation IVIVC Model Development invitro_data Dissolution Data (% Dissolved vs. Time) correlation Correlate % Dissolved with % Absorbed invitro_data->correlation invivo_data Plasma Concentration vs. Time Data deconvolution Deconvolution to get % Absorbed vs. Time invivo_data->deconvolution Pharmacokinetic Modeling deconvolution->correlation validation Internal and External Validation correlation->validation Assess Predictability

Caption: Workflow for developing a Level A IVIVC.

  • Deconvolution of In Vivo Data: The in vivo absorption profile (percentage of drug absorbed over time) is derived from the plasma concentration-time data using deconvolution methods (e.g., Wagner-Nelson or Loo-Riegelman).

  • Correlation: The percentage of drug dissolved in vitro is plotted against the percentage of drug absorbed in vivo for each formulation at corresponding time points. A linear or non-linear regression model is then fitted to the data.

  • Validation: The predictive performance of the model must be evaluated. This involves both internal and external validation to ensure the model is robust and can accurately predict the in vivo performance of future formulations.[6]

Comparative Analysis: Alternative Approaches

While a Level A IVIVC is the gold standard, other levels of correlation exist:

  • Level B Correlation: Utilizes statistical moment analysis, correlating the mean in vitro dissolution time with the mean in vivo residence time.

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax). Multiple Level C correlations can be as useful as a Level A correlation.[13]

For a BCS Class II compound, striving for a Level A correlation is highly recommended due to the direct influence of dissolution on absorption.

Data Presentation and Interpretation

The results of the IVIVC study should be presented clearly and concisely.

Formulation In Vitro T50% (hours) In Vivo Tmax (hours) In Vivo Cmax (ng/mL) In Vivo AUC (ng*h/mL)
Fast Release 2.54.21501800
Medium Release 5.88.11101750
Slow Release 10.213.5851780

Table 2: Hypothetical comparative data for different formulations of this compound.

Conclusion

Establishing a robust IVIVC for a piperazine-based compound like this compound is a scientifically rigorous process that offers significant benefits in drug development. By carefully designing and executing in vitro dissolution and in vivo pharmacokinetic studies, and by applying appropriate mathematical modeling, a predictive relationship can be established. This not only enhances our understanding of the drug product's performance but also provides a valuable tool for quality control, formulation optimization, and regulatory submissions.

References

Assessing the Off-Target Effects of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the complex realm of neurological disorders, the early and comprehensive assessment of a compound's off-target effects is not merely a regulatory hurdle but a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth technical comparison of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, a novel piperazine derivative, against established reference compounds. We will explore robust experimental methodologies to construct a thorough off-target profile, focusing on targets implicated by its structural class, and present a framework for interpreting the resulting data to guide lead optimization.

Introduction: The Significance of Off-Target Profiling for Piperazine Derivatives

This compound belongs to the piperazine class of compounds, a versatile scaffold frequently employed in the development of centrally acting agents.[1][2] The inherent structural features of piperazines, particularly their ability to interact with a variety of neurotransmitter receptors, underscore the critical need for meticulous off-target screening.[3] Undesired interactions can lead to a range of adverse effects, complicating clinical development and potentially leading to late-stage attrition. Early identification of these liabilities allows for informed decisions on whether to terminate a compound's development, initiate a focused medicinal chemistry effort to mitigate off-target activity, or explore potential polypharmacological benefits.

The structure of this compound, featuring both piperazine and piperidine moieties, suggests a potential affinity for a range of CNS targets, most notably the sigma (σ) receptors. Structure-activity relationship (SAR) studies of similar piperidine and piperazine-based compounds have consistently demonstrated high affinity for the σ1 receptor, with varying degrees of selectivity over the σ2 subtype.[4][5][6] Therefore, a primary focus of this guide will be the comprehensive evaluation of this compound's activity at sigma receptors, alongside a broader panel of CNS-related targets.

Comparative Framework: Selecting Appropriate Reference Compounds

To contextualize the off-target profile of this compound, it is essential to benchmark its performance against well-characterized compounds. The choice of comparators should be guided by their known mechanisms of action and selectivity profiles. For this guide, we have selected the following reference compounds:

  • Haloperidol: A conventional antipsychotic with high affinity for both dopamine D2 and sigma (σ1 and σ2) receptors. It serves as a non-selective reference.

  • (+)-Pentazocine: A high-affinity and selective σ1 receptor agonist.

  • Ditolyguanidine (DTG): A non-selective sigma receptor ligand with high affinity for both σ1 and σ2 subtypes.

  • S1RA (E-52862): A highly selective σ1 receptor antagonist that has been investigated in clinical trials.

Experimental Methodologies for Off-Target Profiling

A multi-pronged approach is necessary to build a comprehensive off-target profile. This section details key in vitro assays that provide orthogonal data points to confidently assess the selectivity of this compound.

Radioligand Receptor Binding Assays

Receptor binding assays are a foundational tool for determining the affinity of a compound for a wide range of targets.[5] These assays typically involve a competitive binding format where the test compound's ability to displace a radiolabeled ligand from its receptor is measured.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

  • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human recombinant σ1 or σ2 receptors) are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Competition Assay Setup:

    • A constant concentration of a high-affinity radioligand is used (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-DTG for σ2 receptors).

    • A serial dilution of the test compound (this compound) and reference compounds is prepared.

    • The radioligand, test compound, and cell membranes are incubated together to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.

dot

CETSA_Workflow Cellular Thermal Shift Assay (CETSA®) Workflow A Treat cells with compound or vehicle B Apply heat challenge (temperature gradient) A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein C->D E Generate and compare 'melting curves' D->E Selectivity_Profile Selectivity Profile Comparison cluster_compound This compound cluster_haloperidol Haloperidol (Non-selective) Compound Test Compound Sigma1 σ1 Receptor (High Affinity) Compound->Sigma1 Primary Target Sigma2 σ2 Receptor (Low Affinity) Compound->Sigma2 Off-Target D2 Dopamine D2 (Negligible Affinity) Compound->D2 HT2A Serotonin 5-HT2A (Moderate Affinity) Compound->HT2A Off-Target Haloperidol Haloperidol H_Sigma1 σ1 Receptor (High Affinity) Haloperidol->H_Sigma1 H_Sigma2 σ2 Receptor (High Affinity) Haloperidol->H_Sigma2 H_D2 Dopamine D2 (High Affinity) Haloperidol->H_D2

References

A Comparative Review of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of analogs based on the 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine scaffold. We will delve into the critical structural modifications that influence biological activity, with a focus on their potential as agents targeting the central nervous system (CNS). This document synthesizes findings from various studies to offer a clear perspective on the structure-activity relationships (SAR) and guide future research in this chemical space.

Introduction: The Significance of the Piperazine-Bipiperidine Scaffold

The piperazine and piperidine rings are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs, particularly those targeting the CNS.[1][2] The this compound core combines these two important pharmacophores, creating a versatile scaffold for engaging with a variety of biological targets, including dopamine, serotonin, and histamine receptors.[3] The N-methylpiperazine moiety often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the bipiperidine unit provides a rigid framework for precise orientation of substituents to interact with receptor binding pockets.

This guide will focus on a comparative analysis of structural analogs to elucidate the impact of specific chemical modifications on biological activity, drawing upon published experimental data.

Comparative Analysis of Piperazine vs. Piperidine Analogs

A key structural question for this scaffold is the role of the central nitrogen-containing heterocycle. Replacing the piperazine ring with a piperidine ring can significantly impact the pharmacological profile of the resulting analogs. A study on a series of histamine H3 receptor antagonists provides valuable insights into this comparison.[4][5] While not the exact this compound scaffold, the studied compounds feature a closely related piperazinyl/piperidinyl-butyl-guanidine structure, allowing for a direct assessment of the influence of the piperazine versus piperidine core.

Impact on Histamine H3 Receptor Antagonism

In a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine counterparts, the piperazine-containing compounds generally exhibited higher potency as histamine H3 receptor antagonists.[4][6] For instance, in a pair of analogs with a 4-trifluoromethylbenzyl]guanidine moiety, the piperazine derivative displayed a pA2 of 8.43, while the corresponding piperidine analog had a pA2 of 7.90.[4] A similar trend was observed for the 4-nitrobenzyl substituted pair, with the piperazine analog showing a pA2 of 8.49 and the piperidine analog a pA2 of 8.35.[4]

This suggests that for this particular target and chemical series, the presence of the second nitrogen atom in the piperazine ring is beneficial for potent H3 receptor antagonism. This could be due to its ability to engage in additional hydrogen bonding interactions within the receptor binding site or its influence on the overall physicochemical properties of the molecule, such as its pKa and conformational flexibility.

Table 1: Comparative H3 Receptor Antagonist Activity of Piperazine and Piperidine Analogs [4]

Compound IDCore HeterocycleR-group on GuanidinepA2
1a Piperazine4-Trifluoromethylbenzyl8.43
2a Piperidine4-Trifluoromethylbenzyl7.90
1b Piperazine4-Nitrobenzyl8.49
2b Piperidine4-Nitrobenzyl8.35

Structure-Activity Relationship (SAR) Insights

The broader literature on piperazine and piperidine derivatives provides further context for the SAR of the this compound scaffold.

Role of the N-Aralkyl Substituent

In many series of piperazine and piperidine-based CNS agents, the nature of the substituent on the nitrogen atom is a key determinant of activity and selectivity. For instance, in a series of aralkyl piperazine and piperidine derivatives targeting serotonin receptors, the specific aromatic group and the length of the alkyl linker were found to be critical for high affinity.[7]

Influence of the Bipiperidine Moiety

The 1,4'-bipiperidine unit serves as a rigid spacer that positions the terminal N-methylpiperazine for optimal interaction with the target. Modifications to this unit, such as the introduction of substituents or alteration of the stereochemistry, can be expected to have a profound impact on biological activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor (e.g., dopamine D2, serotonin 5-HT2A, or histamine H3 receptors).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-Nα-methylhistamine for H3)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Agonist/Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist), blocks its activation by the endogenous ligand (antagonist), or has the opposite effect of an agonist (inverse agonist).

Objective: To characterize the functional activity of test compounds at a specific G-protein coupled receptor (GPCR).

Example: cAMP Assay for Gs or Gi-coupled receptors

Materials:

  • Cells stably expressing the target receptor

  • Forskolin (an activator of adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Test compounds

  • Known agonist and antagonist for the target receptor

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist testing: Pretreat the cells with serial dilutions of the test compound for a specific duration. Then, stimulate the cells with a fixed concentration of a known agonist (for Gs-coupled receptors) or an agonist plus forskolin (for Gi-coupled receptors).

  • For agonist testing: Treat the cells with serial dilutions of the test compound.

  • Incubate the plate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • For antagonist activity, plot the cAMP concentration against the test compound concentration to determine the IC50. For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50 and the maximum effect (Emax).

Visualization of Key Concepts

To visually summarize the concepts discussed, the following diagrams are provided.

General Synthetic Scheme

The following diagram illustrates a general synthetic approach to the this compound scaffold.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N-Boc-4-piperidone->Reductive_Amination Second_Reductive_Amination Second Reductive Amination N-Boc-4-piperidone->Second_Reductive_Amination 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reductive_Amination Intermediate_1 N-Boc-4-(1-methylpiperazin-4-yl)piperidine Reductive_Amination->Intermediate_1 Formation of enamine and reduction Boc_Deprotection Boc Deprotection Intermediate_2 4-(1-Methylpiperazin-4-yl)piperidine Boc_Deprotection->Intermediate_2 Final_Product This compound Second_Reductive_Amination->Final_Product Followed by Boc deprotection Intermediate_1->Boc_Deprotection Acidic conditions Intermediate_2->Second_Reductive_Amination SAR_Logic Scaffold This compound N-Methylpiperazine Bipiperidine Linker Terminal Substituent Modifications Structural Modifications Variation of N-Alkyl group Substitution on Bipiperidine Replacement of Piperazine Scaffold:f0->Modifications:m0 Scaffold:f1->Modifications:m1 Scaffold->Modifications:m2 Properties Physicochemical & Pharmacokinetic Properties Lipophilicity (logP) Basicity (pKa) Solubility Metabolic Stability Modifications->Properties Activity Biological Activity Receptor Affinity (Ki) Functional Activity (EC50/IC50) Selectivity Properties->Activity

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. As a complex heterocyclic amine, this compound requires careful handling and adherence to specific disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The primary rationale for stringent disposal protocols stems from the potential for environmental persistence and aquatic toxicity, characteristic of many nitrogen-containing heterocyclic compounds.[1] Furthermore, incomplete combustion can lead to the release of hazardous gases such as nitrogen oxides (NOx) and carbon monoxide.[2] Therefore, proper disposal is not merely a procedural step but a critical component of the laboratory safety and environmental stewardship lifecycle.

Table 1: Hazard Summary of Structurally Similar Compounds

Hazard Classification Description Primary Concern Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Immediate health risk to personnel upon exposure. [3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. Potential for serious and irreversible tissue damage. [5][6][7]
Serious Eye Damage/Irritation Causes serious eye damage. High risk of permanent vision impairment or blindness. [4][5][7]

| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation can lead to respiratory tract discomfort and damage. |[3][4][5] |

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring its safe handling from generation to final disposal.[9][10][11]

While this compound may not be explicitly listed as a hazardous waste, it is the generator's responsibility to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[12] Given the potential for this compound to be classified as toxic, it is prudent to manage it as a hazardous waste unless determined otherwise through appropriate analytical testing.

Pre-Disposal and Spill Management Protocol

Proper handling and immediate response to spills are critical to minimizing exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[2]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation.[2]

Accidental Release and Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Containment: Prevent the spread of the powder. Avoid creating dust.[2]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[2][5] Do not use water for cleanup as it may increase the spread of contamination.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[2]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

Step 2: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]

  • Keep a log of the accumulated waste as required by your institution's Environmental Health and Safety (EHS) department and RCRA regulations.[8]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for the compound.

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Step 4: Documentation

  • Retain all documentation related to the waste disposal, including the waste manifest provided by the disposal company. This is a crucial part of the RCRA "cradle-to-grave" tracking system.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate spill Accidental Spill? segregate->spill cleanup Follow Spill Cleanup Protocol (Contain, Sweep, Decontaminate) spill->cleanup Yes store Store in Designated Hazardous Waste Area spill->store No cleanup->segregate contact_ehs Contact EHS/Licensed Waste Disposal Contractor store->contact_ehs provide_sds Provide Safety Data Sheet to Contractor contact_ehs->provide_sds incineration Disposal via High-Temperature Incineration provide_sds->incineration document Retain Waste Manifest and All Documentation incineration->document end End: Compliant Disposal Complete document->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, which are grounded in established safety protocols and regulatory requirements, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and local regulations, as they may have additional requirements.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and neuropharmacology research, the novel compound 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine presents significant opportunities in the synthesis of potential therapeutics for neurological disorders.[1] Its unique piperazine structure makes it a valuable intermediate.[1] However, as with any potent chemical agent, a comprehensive understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its structural analogs are classified as hazardous materials. The primary dangers associated with this compound are its corrosive nature and potential for sensitization.[2][3][4]

  • Corrosivity : Direct contact can cause severe skin burns and serious eye damage.[2][3][4] This is due to the amine functional groups which can be caustic to biological tissues.

  • Toxicity : The compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Piperazine derivatives, as a class, can have systemic effects.[6][7]

  • Sensitization : A significant concern with piperazine compounds is the risk of allergic reactions upon exposure.[6][8] This can manifest as skin sensitization (allergic contact dermatitis) or respiratory sensitization, which can lead to asthma-like symptoms.[8]

Given these hazards, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the specific procedures to be performed, the quantities involved, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.

PPE Component Specification Rationale for Use
Eye and Face Protection Safety glasses with side-shields conforming to EN166, or a full-face shield.[9]Protects against splashes of the chemical, which can cause severe eye damage. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[9]Prevents skin contact, which can lead to chemical burns and absorption of the harmful substance. Proper glove removal technique is crucial to avoid contaminating the hands.[9]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A respirator with an organic vapor cartridge is recommended.Protects against inhalation of aerosols or dust, which can cause respiratory irritation and systemic toxicity.[3]
Body Protection A lab coat or other protective clothing.[6]Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don PPE Correctly gather_materials->don_ppe handle_chemical Handle the Chemical (Avoid creating dust/aerosols) don_ppe->handle_chemical decontaminate Decontaminate Work Surfaces handle_chemical->decontaminate dispose_waste Segregate and Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spill cleanup materials.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Avoid the formation of dust and aerosols.[9]

    • When weighing or transferring the solid, do so carefully to minimize airborne particles.

    • Keep the container tightly closed when not in use.[9]

    • Do not eat, drink, or smoke in the handling area.[6]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4][9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][9]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed and store under an inert gas.[9] The compound is noted to be hygroscopic.[9]

  • Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

  • Store in a locked cabinet or other secure area to restrict access.[3][4]

Disposal
  • This material and its container must be disposed of as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[9]

  • Do not allow the product to enter drains.[9]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[9]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[9]

By adhering to these detailed procedures, researchers can confidently and safely work with this compound, harnessing its potential while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.